molecular formula C16H25NO2 B001082 Desvenlafaxine CAS No. 93413-62-8

Desvenlafaxine

カタログ番号: B001082
CAS番号: 93413-62-8
分子量: 263.37 g/mol
InChIキー: KYYIDSXMWOZKMP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Desvenlafaxine, also known as O-desmethylvenlafaxine, is the major active metabolite of the antidepressant venlafaxine and is classified as a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) . It is supplied as a high-purity chemical reference standard for use in professional laboratory and research settings. Main Applications & Research Value: this compound is primarily used in neuroscience research to study the pathophysiology of major depressive disorder (MDD), with a focus on the roles of serotonin and norepinephrine systems . Its well-characterized profile makes it a valuable tool for in vitro binding assays and in vivo studies investigating the mechanisms of SNRIs. Research suggests it may be particularly useful for exploring cognitive dysfunction related to anhedonia and emotional blunting in depression models, potentially linked to its noradrenergic activity which can increase prefrontal dopamine levels . Mechanism of Action: this compound acts as a potent and selective inhibitor of the human serotonin (SERT) and norepinephrine (NET) transporters . In vitro studies indicate it is approximately 10 times more potent at inhibiting serotonin uptake than norepinephrine uptake . It shows low affinity for muscarinic-cholinergic, H1-histaminergic, or α1-adrenergic receptors and has no significant monoamine oxidase (MAO) inhibitory activity . Key Features for Researchers: • Metabolic Profile: As a primary metabolite of venlafaxine, it is ideal for studying drug metabolism and activity . • Minimal CYP2D6 Interaction: Its metabolism is independent of the CYP2D6 pathway, reducing the potential for specific drug-drug interactions in complex research models . • Extended Half-Life: With a mean terminal half-life of approximately 11 hours, it is suitable for sustained-effect study designs . Disclaimer: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use, or for human consumption. It is the responsibility of the purchasing organization to ensure the safe handling and disposal of this material in compliance with all applicable local and national regulations.

特性

IUPAC Name

4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16/h6-9,15,18-19H,3-5,10-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYIDSXMWOZKMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40869118
Record name O-Desmethylvenlafaxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40869118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Desvenlafaxine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015646
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

93413-62-8
Record name Desvenlafaxine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93413-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desvenlafaxine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093413628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desvenlafaxine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06700
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name O-Desmethylvenlafaxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40869118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[2-(Dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.149.615
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DESVENLAFAXINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG99554ANW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Desvenlafaxine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7993
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Desvenlafaxine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015646
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Novel Synthesis Routes for Desvenlafaxine Succinate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For research purposes only. All experimental work should be conducted in a suitably equipped laboratory by qualified professionals, adhering to all relevant safety guidelines and regulations.

Abstract

This technical guide provides an in-depth overview of novel and established synthesis routes for Desvenlafaxine succinate, a prominent serotonin-norepinephrine reuptake inhibitor (SNRI). The document is intended for researchers, scientists, and professionals in drug development, offering a comparative analysis of various synthetic strategies. Key methodologies are presented with detailed experimental protocols and quantitative data to facilitate informed decisions in a research and development setting. Visualizations of the synthetic workflows are provided to enhance understanding of the chemical transformations involved.

Introduction

This compound, the major active metabolite of venlafaxine, is a widely recognized antidepressant. The development of efficient, scalable, and environmentally conscious synthetic routes for its succinate salt is of significant interest to the pharmaceutical research community. This guide explores several key pathways, including a high-yield, five-step process commencing from p-hydroxybenzene acetonitrile, as well as various O-demethylation strategies of venlafaxine. Each route is evaluated based on yield, purity, operational safety, and environmental impact.

High-Yield Five-Step Synthesis from p-Hydroxybenzene Acetonitrile

A recently developed five-step synthesis route, noted for its high overall yield and green chemistry principles, presents a significant advancement in the production of this compound succinate.[1][2] This pathway minimizes the use of hazardous reagents and offers a streamlined process suitable for larger-scale research applications.[1][2]

Overall Synthesis Workflow

Five_Step_Synthesis A p-Hydroxybenzene acetonitrile B Intermediate I: 4-Benzyloxyphenylacetonitrile A->B Benzyl Protection (BnBr, K2CO3) C Intermediate II: 1-[Cyano(4-benzyloxyphenyl)methyl]cyclohexanol B->C Condensation (Cyclohexanone, NaOH, (n-Bu)4N+Br−) D Intermediate III: 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol hydrochloride C->D Deprotection & Reduction (H2, 10% Pd/C) E This compound (ODV) D->E Dimethylation (HCHO, HCOOH) F This compound Succinate Monohydrate E->F Salt Formation (Succinic Acid)

Caption: Workflow of the five-step synthesis of this compound succinate.

Quantitative Data Summary
StepIntermediate/ProductPurity (%)Yield (%)
1. Benzyl Protection4-Benzyloxyphenylacetonitrile (Intermediate I)99.8398.92
2. Condensation1-[Cyano(4-benzyloxyphenyl)methyl]cyclohexanol (Intermediate II)99.1399.71
3. Deprotection & Reduction1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol HCl (Intermediate III)98.3294.20
4. DimethylationO-desmethylvenlafaxine (ODV)99.2084.77
5. Salt FormationO-desmethylvenlafaxine succinate monohydrate (DVS)99.9290.27
Overall Yield 71.09

Table 1: Summary of purity and yields for the five-step synthesis route.[1][2]

Detailed Experimental Protocols

Step 1: Synthesis of 4-Benzyloxyphenylacetonitrile (Intermediate I) [1][2]

  • To a solution of p-hydroxybenzene acetonitrile in a suitable solvent, add potassium carbonate.

  • Introduce benzyl bromide and reflux the mixture.

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture, filter, and concentrate the filtrate.

  • Recrystallize the crude product from a suitable solvent system to obtain Intermediate I.

Step 2: Synthesis of 1-[Cyano(4-benzyloxyphenyl)methyl]cyclohexanol (Intermediate II) [1][2]

  • Dissolve Intermediate I and cyclohexanone in a suitable solvent.

  • Add a phase transfer catalyst, such as tetrabutylammonium bromide ((n-Bu)4N+Br−), followed by an aqueous solution of sodium hydroxide.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC.

  • After completion, perform an aqueous workup, extract the product with an organic solvent, and concentrate to yield Intermediate II.

Step 3: Synthesis of 1-[2-amino-1-(4-hydroxyphenyl)ethyl]cyclohexanol hydrochloride (Intermediate III) [3]

  • In a high-pressure hydrogenation reactor, dissolve Intermediate II in industrial methanol.

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst.

  • Introduce concentrated hydrochloric acid.

  • Pressurize the reactor with hydrogen gas to 2.0 MPa and heat to 45°C for 4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the catalyst, and remove the solvent by rotary evaporation to precipitate the product.

  • Recrystallize the solid from ethyl acetate to yield Intermediate III.

Step 4: Synthesis of O-desmethylvenlafaxine (ODV) [1][2]

  • To a solution of Intermediate III, add 37% formaldehyde solution and 85% formic acid solution.

  • Heat the reaction mixture and monitor its progress by TLC.

  • Upon completion, cool the mixture and adjust the pH to make it basic.

  • Extract the product with an organic solvent.

  • Dry the organic layer and concentrate it to obtain this compound base.

Step 5: Synthesis of O-desmethylvenlafaxine succinate monohydrate (DVS) [3]

  • In a round bottom flask, combine this compound base, succinic acid, acetone, and water.

  • Heat the mixture to 90°C with stirring until a clear solution is formed.

  • Cool the solution to 60°C and filter to remove any insoluble material.

  • Continue cooling to 35°C and stir for 6 hours to allow for complete crystallization.

  • Filter the resulting solid, wash with acetone, and dry under vacuum to yield this compound succinate monohydrate.

O-Demethylation of Venlafaxine

A common and direct approach to this compound is the O-demethylation of its precursor, Venlafaxine.[4] Various demethylating agents have been employed, each with its own advantages and challenges in terms of reaction conditions, workup procedures, and safety.

Demethylation Agents and Pathways

Demethylation_Routes cluster_0 Demethylation of Venlafaxine cluster_1 Demethylating Agents Venlafaxine Venlafaxine This compound This compound Venlafaxine->this compound O-Demethylation A1 2-(diethylamino)ethanethiol A2 Sodium dodecanethiolate A3 Lithium tri(sec-butyl)borohydride (L-selectride) A4 Sodium thiophenolate A5 Sodium sulfide

Caption: Various agents used for the O-demethylation of Venlafaxine.

Quantitative Data for Demethylation Routes
Demethylating AgentSolventTemperature (°C)Yield (%)Purity (HPLC, %)Reference
2-(diethylamino)ethanethiolPolyethylene glycol 400-4596.8[5]
Sodium dodecanethiolatePolyethylene glycol 400190--[4]
Lithium tri(sec-butyl)borohydride1,2-dimethoxyethaneHot--[4]
Sodium sulfide (anhydrous)1-methylpyrrolidone14560-75-[6]

Table 2: Comparative data for different O-demethylation methods of Venlafaxine.

Detailed Experimental Protocols

Protocol 1: Demethylation using 2-(diethylamino)ethanethiol [5]

  • Charge a flask with Venlafaxine free base, polyethylene glycol 400 (PEG400), and 2-(diethylamino)ethanethiol.

  • Slowly add a solution of sodium methanolate in methanol.

  • Heat the reaction mixture and monitor by HPLC.

  • After completion, cool the mixture and adjust the pH to approximately 9.5 with an acid to precipitate this compound free base.

  • Isolate the solid by filtration and dry.

Protocol 2: Demethylation using Sodium Sulfide [6]

  • Heat a mixture of anhydrous sodium sulfide and 1-methylpyrrolidone to 145°C under a nitrogen atmosphere.

  • Add a solution of Venlafaxine in 1-methylpyrrolidone.

  • Stir and maintain the temperature at 145°C for 16-30 hours.

  • Cool the reaction mixture and add ethyl acetate and water.

  • Cool further to induce crystallization.

  • Filter the crystals and recrystallize from ethanol to obtain this compound.

Alternative Synthesis Routes

While the five-step synthesis and O-demethylation are prominent, other routes have been explored, each with specific characteristics.

Synthesis from p-Hydroxyacetophenone[1]

This route involves the benzylation of p-hydroxyacetophenone, followed by halogenation and dimethylation. However, it is generally characterized by longer reaction times and lower overall yields.[1][3]

Synthesis from p-Hydroxyphenylacetic Acid[1]

Starting from p-hydroxyphenylacetic acid, this method proceeds through the formation of an amide, condensation with cyclohexanone, and subsequent reduction. The initial steps involving the use of acyl chloride and dimethylamine solution can be operationally complex.[1]

Formation of this compound Succinate Salt

The final step in many synthesis protocols is the formation of the stable succinate salt. This is typically achieved with high purity and yield.

General Protocol for Succinate Salt Formation[5][7]

Salt_Formation cluster_0 Reaction Conditions A This compound (Free Base) C This compound Succinate A->C B Succinic Acid B->C R1 Acetone/Water Mixture R2 Heating to Reflux R3 Cooling & Isolation

Caption: General workflow for the formation of this compound succinate.

Quantitative Data for Salt Formation
Starting MaterialReagentSolventYield (%)Purity (HPLC, %)
This compound Free BaseSuccinic AcidAcetone / Water83.6 - 90.27>99.9

Table 3: Typical yield and purity for the succinate salt formation step.[2][5]

Conclusion

The synthesis of this compound succinate can be achieved through multiple pathways, with the five-step route from p-hydroxybenzene acetonitrile offering a compelling combination of high yield, purity, and improved environmental and safety profiles. The traditional O-demethylation of Venlafaxine remains a viable and direct method, with the choice of demethylating agent significantly influencing the process parameters and outcomes. This guide provides the necessary technical details for researchers to select and optimize a synthetic strategy that aligns with their specific research goals and laboratory capabilities. Further research may focus on the development of catalytic and even more environmentally benign methodologies.

References

A Technical Guide to the Enantioselective Synthesis and Chiral Separation of Desvenlafaxine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the enantioselective synthesis and chiral separation of Desvenlafaxine isomers. This compound, the major active metabolite of venlafaxine, is a serotonin-norepinephrine reuptake inhibitor (SNRI) used in the treatment of major depressive disorder. As a chiral molecule, the stereochemistry of this compound is a critical consideration in its synthesis and therapeutic application. This document details various synthetic strategies to obtain enantiomerically pure forms and outlines analytical techniques for their effective separation and quantification.

Enantioselective Synthesis of this compound

The enantioselective synthesis of this compound primarily revolves around two main strategies: the resolution of a racemic mixture of venlafaxine or a precursor, and, to a lesser extent, asymmetric synthesis to create the desired stereocenter.

Chiral Resolution of Racemic Venlafaxine

A common and effective method for obtaining enantiomerically pure this compound is through the demethylation of resolved venlafaxine enantiomers. The resolution of racemic venlafaxine can be efficiently achieved using chiral resolving agents, such as tartaric acid derivatives.

One successful approach involves the use of O,O'-di-p-toluoyl-(R,R)-tartaric acid as a resolving agent. This method has been shown to produce enantiomerically pure venlafaxine with high yield and excellent enantiomeric excess.[1]

Table 1: Quantitative Data for Chiral Resolution of Venlafaxine

Resolving AgentSolvent SystemMolar Ratio (rac-Venlafaxine:Resolving Agent)Yield of Enantiomerically Pure VenlafaxineEnantiomeric Excess (e.e.)Reference
O,O'-di-p-toluoyl-(R,R)-tartaric acidTHF/water (10:1 v/v)1:0.882.2%99.1%[1]
Racemic Synthesis of this compound

While the focus is on enantioselective methods, understanding the racemic synthesis provides the foundation for subsequent resolution strategies. A common route involves a multi-step synthesis starting from p-hydroxybenzene acetonitrile.[2] This pathway, while producing a racemic mixture, is efficient and provides the necessary precursor for chiral resolution.

Chiral Separation of this compound Isomers

The analysis and separation of this compound enantiomers are crucial for quality control and pharmacokinetic studies. High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are the most widely employed techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC methods utilize chiral stationary phases (CSPs) to achieve separation of enantiomers. Polysaccharide-based and macrocyclic antibiotic-based CSPs are commonly used for the resolution of venlafaxine and its metabolites.

Table 2: Comparative Data for Chiral HPLC Separation of this compound Enantiomers

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)DetectionApplicationReference
CHRIOBIOTIC V (Vancomycin-based)30 mmol/L ammonium acetate-methanol (15:85, pH 6.0)1.0ESI-MSSimultaneous analysis of venlafaxine and O-desmethylvenlafaxine enantiomers in human plasma[3]
Chiralpak ADNormal-phase elutionNot SpecifiedUV at 230 nmChiral analysis of venlafaxine metabolites in rat liver microsomal preparations
Capillary Electrophoresis (CE)

Capillary electrophoresis offers a high-efficiency alternative for the chiral separation of this compound. The use of chiral selectors, typically cyclodextrins, added to the background electrolyte enables the resolution of the enantiomers.

Table 3: Quantitative Data for Chiral Capillary Electrophoresis Separation of Venlafaxine Enantiomers

Chiral SelectorBackground Electrolyte (BGE)Voltage (kV)Analysis TimeResolution (Rs)LOD (ng/mL)LOQ (ng/mL)Reference
Carboxymethyl-β-CD (CM-β-CD)25 mM phosphate buffer, pH 2.525~6 min1.64Not SpecifiedNot Specified[4]
Poly-sodium N-undecenoyl-L,L-leucylalaninate (poly-L,L-SULA)Not Specified25< 15 minBaseline21 (VX), 30 (O-DVX)31 (VX), 45 (O-DVX)[5]

Experimental Protocols

Protocol for Chiral Resolution of Racemic Venlafaxine

This protocol is based on the method described by Liu et al. (2018).[1]

  • Salt Formation: Dissolve racemic venlafaxine and O,O'-di-p-toluoyl-(R,R)-tartaric acid (in a 1:0.8 molar ratio) in a mixture of tetrahydrofuran (THF) and a small amount of water (10:1 v/v).

  • Crystallization: Stir the solution at room temperature to induce crystallization of the diastereomeric salt. The less soluble diastereomer will precipitate out of the solution.

  • Isolation: Filter the precipitated diastereomeric salt and wash with a cold solvent mixture.

  • Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a base (e.g., sodium hydroxide solution) to neutralize the tartaric acid derivative and liberate the free base of the venlafaxine enantiomer.

  • Extraction: Extract the enantiomerically pure venlafaxine with a suitable organic solvent.

  • Purification and Analysis: Dry the organic extract, evaporate the solvent, and analyze the enantiomeric excess (e.e.) of the product using a suitable chiral analytical method (e.g., chiral HPLC).

Protocol for Chiral HPLC Separation of this compound

This protocol is a general guideline based on the method by Liu et al. (2007).[3]

  • Column: CHRIOBIOTIC V (5 µm, 250 mm x 4.6 mm).

  • Mobile Phase: Prepare a solution of 30 mmol/L ammonium acetate in methanol (15:85, v/v) and adjust the pH to 6.0.

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Injection Volume: Inject an appropriate volume of the sample solution.

  • Detection: Use an electrospray ionization mass spectrometer (ESI-MS) in the selected ion recording (SIR) mode for detection.

  • Sample Preparation: For plasma samples, perform a liquid-liquid extraction or solid-phase extraction to isolate the analytes.

Protocol for Chiral Capillary Electrophoresis Separation of Venlafaxine

This protocol is based on the method described by Hancu et al. (2020).[4]

  • Capillary: Fused-silica capillary.

  • Background Electrolyte (BGE): Prepare a 25 mM phosphate buffer and adjust the pH to 2.5. Add 10 mM carboxymethyl-β-cyclodextrin (CM-β-CD) as the chiral selector.

  • Capillary Conditioning: Before the first use, rinse the capillary with 0.1 M NaOH, followed by deionized water, and then the BGE. Between injections, pre-condition the capillary with short rinses of 0.1 M NaOH, water, and BGE.[4]

  • Sample Injection: Inject the sample hydrodynamically (e.g., 50 mbar for a few seconds).

  • Separation Voltage: Apply a voltage of 25 kV.

  • Temperature: Maintain the capillary temperature at 15 °C.

  • Detection: Use a UV detector at a wavelength of 230 nm.

Visualizations

Synthetic and Separation Workflows

G cluster_synthesis Enantioselective Synthesis via Resolution racemic_synthesis Racemic Synthesis of Venlafaxine resolution Chiral Resolution (e.g., with Tartaric Acid Derivative) racemic_synthesis->resolution enantiomers (R)- and (S)-Venlafaxine resolution->enantiomers demethylation O-Demethylation enantiomers->demethylation This compound (R)- or (S)-Desvenlafaxine demethylation->this compound

Caption: Workflow for Enantioselective Synthesis of this compound.

G cluster_separation Chiral Separation Workflow sample Racemic this compound Sample hplc Chiral HPLC sample->hplc ce Chiral Capillary Electrophoresis sample->ce csp Chiral Stationary Phase hplc->csp separation Separation of Enantiomers hplc->separation cs Chiral Selector in BGE ce->cs ce->separation detection Detection (UV/MS) separation->detection quantification Quantification detection->quantification

Caption: General Workflow for Chiral Separation of this compound.

References

Investigating the Neuroprotective Effects of Desvenlafaxine in In Vitro Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desvenlafaxine, the major active metabolite of the serotonin-norepinephrine reuptake inhibitor (SNRI) venlafaxine, is a widely prescribed antidepressant.[1] Beyond its established role in modulating neurotransmitter levels, emerging evidence suggests that this compound and its parent compound may exert direct neuroprotective effects. This technical guide provides an in-depth overview of the current understanding of this compound's neuroprotective potential, drawing from in vitro studies on related compounds and preclinical in vivo models. The guide details experimental protocols for key assays, presents quantitative data in a structured format, and visualizes implicated signaling pathways to facilitate further research and drug development in this area.

While direct in vitro evidence for this compound's neuroprotective actions is still developing, studies on its parent compound, venlafaxine, offer significant insights. This document synthesizes these findings to build a foundational understanding and guide future in vitro investigations into this compound.

Neuroprotective Effects Against Oxidative Stress and Excitotoxicity

In vitro studies using neuronal and glial cell lines have demonstrated the protective potential of venlafaxine against common cellular stressors, suggesting a similar potential for this compound.

Protection Against Oxidative Stress

Hydrogen peroxide (H₂O₂) is a commonly used agent to induce oxidative stress in vitro. Studies on C6 glioma cells have shown that venlafaxine can protect against H₂O₂-induced cytotoxicity.[2]

Quantitative Data Summary: Venlafaxine vs. Hydrogen Peroxide-Induced Cytotoxicity in C6 Glioma Cells

Treatment GroupCell Viability (%)TNF-α Level (pg/mL)IL-1β Level (pg/mL)
Control100BaselineBaseline
H₂O₂ (0.5 mM)Significantly ReducedSignificantly IncreasedSignificantly Increased
Venlafaxine (100 µM) + H₂O₂ (0.5 mM)Significantly Increased vs. H₂O₂ aloneSignificantly Reduced vs. H₂O₂ aloneSignificantly Reduced vs. H₂O₂ alone
Data synthesized from findings reported in a study on C6 glioma cells.[2]
Protection Against Glutamate-Induced Excitotoxicity

Glutamate-induced excitotoxicity is a key mechanism of neuronal damage in various neurological conditions. Research on primary cultured hippocampal neurons has indicated that venlafaxine can mitigate this form of cell death.[3]

Quantitative Data Summary: Venlafaxine vs. Glutamate-Induced Excitotoxicity in Primary Hippocampal Neurons

Treatment GroupNeuronal Survival Rate (%)LDH Release (Fold change vs. Control)
Control1001.0
Glutamate~507.4
Venlafaxine + GlutamateSignificantly Increased vs. Glutamate aloneSignificantly Reduced vs. Glutamate alone
Data synthesized from a study on primary hippocampal neurons.[3]

Modulation of Microglial Activity

Neuroinflammation, often mediated by activated microglia, plays a crucial role in neurodegenerative processes. In vitro studies using the BV-2 microglial cell line suggest that venlafaxine can modulate microglial responses to inflammatory stimuli like lipopolysaccharide (LPS).[4][5]

Effects on Pro-inflammatory Mediators

Venlafaxine has been shown to have a marginal inhibitory effect on nitric oxide (NO) production in LPS-stimulated BV-2 cells at high concentrations. However, it significantly suppresses the production of superoxide, a key reactive oxygen species.[4][5]

Quantitative Data Summary: Venlafaxine's Effect on LPS-Stimulated BV-2 Microglia

Treatment GroupNitric Oxide (NO) Production (% of LPS control)Superoxide Production (% of LPS control)
LPS (1 µg/ml)100100
Venlafaxine (100 µmol/l) + LPS~88Significantly Reduced
Data synthesized from a study on BV-2 microglial cells.[4]

Protection of Oligodendrocytes and White Matter

In vivo studies on a chronic mouse model of depression have indicated that this compound can prevent stress-induced white matter injury by protecting oligodendrocytes. This effect is potentially mediated by influencing cholesterol synthesis.[6] While this is an in vivo finding, it points to a direct cellular effect that can be investigated in vitro.

Implicated Signaling Pathways

Several signaling pathways have been implicated in the neuroprotective effects of venlafaxine and the potential effects of this compound.

Wnt/β-Catenin Signaling Pathway

In a study using SH-SY5Y neuroblastoma cells, venlafaxine was found to alleviate hypoxia-induced apoptosis by upregulating the Wnt/β-catenin signaling pathway.[7][8]

Wnt_Beta_Catenin_Pathway Venlafaxine Venlafaxine Wnt Wnt Signaling Venlafaxine->Wnt activates Beta_Catenin β-Catenin (stabilization) Wnt->Beta_Catenin Apoptosis Neuronal Apoptosis Beta_Catenin->Apoptosis inhibits

Wnt/β-Catenin Pathway Activation by Venlafaxine.
AMPK Signaling Pathway

An in vivo study suggests that this compound may protect oligodendrocytes by affecting cholesterol synthesis through the phosphorylation of 5'-AMP-activated protein kinase (AMPK) and 3-hydroxy-3-methyl-glutaryl-CoA reductase (HMG-CoA reductase).[6]

AMPK_Pathway This compound This compound AMPK p-AMPK-α (increased) This compound->AMPK HMGCR p-HMG-CoA Reductase (increased) AMPK->HMGCR Cholesterol Cholesterol Synthesis HMGCR->Cholesterol modulates Oligodendrocyte Oligodendrocyte Function Cholesterol->Oligodendrocyte supports

Proposed AMPK Pathway Modulation by this compound.

Experimental Protocols

The following are generalized protocols for key in vitro neuroprotection assays based on methodologies reported in the cited literature. Researchers should optimize these protocols for their specific experimental conditions.

Neuronal Cell Culture and Oxidative Stress Induction (SH-SY5Y Cells)
  • Cell Culture: Culture SH-SY5Y human neuroblastoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Plating: Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with varying concentrations of this compound for a predetermined duration (e.g., 24 hours).

  • Oxidative Stress Induction: Induce oxidative stress by adding a neurotoxic concentration of hydrogen peroxide (H₂O₂) (e.g., 200 µM) to the culture medium for 24 hours.[9]

  • Assessment of Cell Viability:

    • MTT Assay: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.[10]

    • LDH Assay: Collect the culture supernatant to measure the activity of lactate dehydrogenase (LDH) released from damaged cells using a commercially available kit or a custom assay.[11]

SHSY5Y_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay Culture Culture SH-SY5Y Cells Plate Plate Cells in 96-well Plate Culture->Plate Pretreat Pre-treat with this compound Plate->Pretreat Induce Induce Oxidative Stress (H2O2) Pretreat->Induce MTT MTT Assay Induce->MTT LDH LDH Assay Induce->LDH

Workflow for Oxidative Stress Neuroprotection Assay.
Microglial Cell Culture and Anti-inflammatory Assay (BV-2 Cells)

  • Cell Culture: Culture BV-2 murine microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Plating: Seed cells in 96-well plates at a density of 2.5 x 10⁴ cells/well and allow them to adhere overnight.[12]

  • Pre-treatment: Pre-incubate the cells with this compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24-48 hours.[12][13]

  • Assessment of Inflammatory Mediators:

    • Nitric Oxide (Griess Assay): Collect the culture supernatant and measure the nitrite concentration using the Griess reagent.[13]

    • Cytokine Measurement (ELISA): Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in the supernatant using specific ELISA kits.

BV2_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay Culture Culture BV-2 Cells Plate Plate Cells in 96-well Plate Culture->Plate Pretreat Pre-treat with this compound Plate->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Griess Griess Assay (NO) Stimulate->Griess ELISA ELISA (Cytokines) Stimulate->ELISA

Workflow for Microglial Anti-inflammatory Assay.

Conclusion and Future Directions

The available in vitro evidence, primarily from studies on its parent compound venlafaxine, suggests that this compound holds promise as a neuroprotective agent. The potential mechanisms include protection against oxidative stress and excitotoxicity, modulation of microglial activity, and support of oligodendrocyte function. The implicated Wnt/β-catenin and AMPK signaling pathways provide a strong basis for further mechanistic studies.

Future research should focus on direct in vitro investigations of this compound using the experimental paradigms outlined in this guide. Key areas for exploration include:

  • Direct comparison of the neuroprotective efficacy of this compound and venlafaxine in various in vitro models of neuronal injury.

  • Elucidation of the precise downstream targets of the Wnt/β-catenin and AMPK pathways in response to this compound treatment.

  • Investigation of this compound's effects on other neural cell types, such as astrocytes and oligodendrocyte precursor cells, to build a comprehensive understanding of its neuroprotective profile.

  • Validation of in vitro findings in appropriate in vivo models of neurodegenerative diseases.

A thorough understanding of the neuroprotective properties of this compound could open new avenues for its therapeutic application beyond the treatment of depression, potentially benefiting patients with a range of neurological disorders.

References

Desvenlafaxine's Interaction with the Hypothalamic-Pituitary-Adrenal (HPA) Axis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desvenlafaxine, the major active metabolite of venlafaxine, is a serotonin-norepinephrine reuptake inhibitor (SNRI) approved for the treatment of major depressive disorder (MDD).[1][2] The pathophysiology of depression is complex and has been linked to dysregulation of the hypothalamic-pituitary-adrenal (HPA) axis, the body's primary stress response system. This technical guide provides an in-depth analysis of the current understanding of this compound's role in modulating the HPA axis, drawing from available preclinical and clinical evidence. While direct quantitative data on this compound's effects on HPA axis hormones remain limited, this guide synthesizes related findings and theoretical mechanisms to inform future research and drug development.

The HPA axis is a critical neuroendocrine system that regulates numerous physiological processes, including the stress response, metabolism, and immune function. In response to stress, the hypothalamus releases corticotropin-releasing hormone (CRH), which stimulates the pituitary gland to secrete adrenocorticotropic hormone (ACTH). ACTH, in turn, acts on the adrenal glands to produce glucocorticoids, such as cortisol in humans and corticosterone in rodents. Chronic stress and the resulting hyperactivation of the HPA axis are frequently observed in individuals with depression.[3] Antidepressant treatments are thought to exert their therapeutic effects, in part, by normalizing HPA axis function.

Mechanism of Action of this compound

This compound functions by inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft, thereby increasing the availability of these neurotransmitters to bind to postsynaptic receptors.[1] It has a higher affinity for the serotonin transporter than the norepinephrine transporter.[4] This dual mechanism of action is believed to be central to its antidepressant effects. The serotonergic and noradrenergic systems are known to intricately interact with and modulate the HPA axis at various levels, from the hypothalamus to the adrenal glands.

Quantitative Data on HPA Axis Modulation

Direct and comprehensive quantitative data from clinical or preclinical studies specifically investigating the effects of this compound on the core components of the HPA axis (CRH, ACTH, and cortisol/corticosterone) are not extensively available in published literature. The following tables summarize the most relevant, albeit limited, findings from studies on this compound and its parent compound, Venlafaxine.

Table 1: Clinical Studies on this compound and HPA Axis Biomarkers

BiomarkerStudy PopulationDosageKey FindingsReference
Salivary CortisolOutpatients with MDD50 mg/dBaseline salivary cortisol levels did not significantly predict treatment response to this compound.Ninan et al. (2014)

Table 2: Clinical Studies on Venlafaxine (Parent Compound) and HPA Axis Biomarkers

BiomarkerStudy PopulationKey FindingsReference
Basal ACTHPatients with major depressionEarly responders to Venlafaxine treatment had significantly lower basal ACTH levels prior to treatment compared to late responders and healthy controls.Araya et al. (2006)[3]
Salivary Cortisol & ACTHPatients with major depressionNo significant effect of Venlafaxine (IR or XR) on nocturnal cortisol secretion was observed in healthy adult volunteers.Request PDF

Note: The data on Venlafaxine, while informative, may not be directly extrapolated to this compound due to potential differences in pharmacokinetic and pharmacodynamic profiles.

Experimental Protocols

Detailed experimental protocols from studies specifically examining this compound's impact on the HPA axis are scarce. However, based on studies of other antidepressants and general HPA axis assessment methodologies, the following protocols represent standard approaches that could be employed in future research.

Preclinical Assessment in Animal Models
  • Chronic Stress Models: To induce HPA axis dysregulation, animal models such as chronic unpredictable mild stress (CUMS) or chronic corticosterone administration are often utilized.[5][6]

  • Drug Administration: this compound would be administered orally or via osmotic mini-pumps to ensure consistent plasma concentrations over the treatment period.

  • Hormone Measurement:

    • Corticosterone: Blood samples are collected, typically at different points in the circadian cycle, and plasma corticosterone levels are measured using enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

    • ACTH: Due to its pulsatile secretion and short half-life, frequent blood sampling is required. Plasma ACTH is measured by ELISA or RIA.

    • CRH mRNA Expression: Following the experimental period, animals are euthanized, and the paraventricular nucleus (PVN) of the hypothalamus is dissected. CRH mRNA levels are quantified using in situ hybridization or quantitative real-time polymerase chain reaction (qRT-PCR).[7]

Clinical Assessment in Human Subjects
  • Study Design: A randomized, double-blind, placebo-controlled design is the gold standard.

  • Participant Selection: Patients diagnosed with MDD, often with baseline assessments of HPA axis function (e.g., dexamethasone suppression test), would be recruited.

  • Hormone Measurement:

    • Salivary Cortisol: Saliva samples are collected at multiple time points throughout the day (e.g., upon waking, 30 minutes post-waking, afternoon, and evening) to assess the cortisol awakening response (CAR) and the diurnal rhythm.[8] Cortisol levels are typically measured by ELISA or liquid chromatography-mass spectrometry (LC-MS).

    • Plasma ACTH and Cortisol: Blood samples are drawn at specified times, often in conjunction with challenge tests.

  • Challenge Tests:

    • Dexamethasone Suppression Test (DST): Dexamethasone, a synthetic glucocorticoid, is administered to assess the negative feedback sensitivity of the HPA axis. Blood or saliva samples are collected at baseline and several hours post-dexamethasone to measure cortisol suppression.

    • Trier Social Stress Test (TSST): This is a standardized psychosocial stress protocol used to induce a cortisol and ACTH response, allowing for the assessment of HPA axis reactivity.

Signaling Pathways and Logical Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways of the HPA axis and a typical experimental workflow for its assessment.

HPA_Axis_Modulation cluster_Brain Central Nervous System cluster_Periphery Periphery cluster_SNRI_Modulation This compound (SNRI) Modulation Stress Stress (Psychological/Physical) Hypothalamus Hypothalamus (Paraventricular Nucleus) Stress->Hypothalamus Stimulates Pituitary Anterior Pituitary Hypothalamus->Pituitary + CRH + AVP Adrenal Adrenal Cortex Pituitary->Adrenal + ACTH Cortisol Cortisol Adrenal->Cortisol Secretes Cortisol->Hypothalamus - Cortisol->Pituitary - TargetTissues Target Tissues Cortisol->TargetTissues Physiological Effects This compound This compound Serotonin ↑ Serotonin This compound->Serotonin Norepinephrine ↑ Norepinephrine This compound->Norepinephrine Serotonin->Hypothalamus Modulates CRH Norepinephrine->Hypothalamus Modulates CRH

Caption: HPA axis signaling and points of this compound modulation.

Experimental_Workflow cluster_Recruitment Phase 1: Recruitment and Baseline cluster_Intervention Phase 2: Intervention cluster_FollowUp Phase 3: Follow-up and Analysis PatientRecruitment Patient Recruitment (MDD Diagnosis) InformedConsent Informed Consent PatientRecruitment->InformedConsent BaselineAssessment Baseline Assessment (Clinical Scales, Biomarkers) InformedConsent->BaselineAssessment Randomization Randomization BaselineAssessment->Randomization TreatmentGroup This compound Group Randomization->TreatmentGroup PlaceboGroup Placebo Group Randomization->PlaceboGroup FollowUpAssessments Follow-up Assessments (Weeks 4, 8, 12) TreatmentGroup->FollowUpAssessments PlaceboGroup->FollowUpAssessments BiomarkerCollection HPA Axis Biomarker Collection (Saliva, Blood) FollowUpAssessments->BiomarkerCollection DataAnalysis Data Analysis (Statistical Comparison) BiomarkerCollection->DataAnalysis

Caption: Clinical trial workflow for HPA axis assessment.

Discussion and Future Directions

The current body of evidence suggests that this compound, as an SNRI, likely modulates the HPA axis, contributing to its antidepressant efficacy. The primary mechanism is believed to be through its influence on serotonin and norepinephrine neurotransmission, which in turn regulates the activity of hypothalamic CRH neurons. The normalization of HPA axis function, including the restoration of negative feedback sensitivity, is a plausible downstream effect of chronic this compound treatment.

However, the lack of direct quantitative studies on this compound and HPA axis hormones is a significant knowledge gap. Future research should prioritize:

  • Preclinical studies in animal models of depression to quantify the dose-dependent effects of this compound on plasma corticosterone, ACTH, and hypothalamic CRH expression.

  • Clinical trials that incorporate robust HPA axis assessment as a primary or secondary outcome. This should include serial measurements of salivary cortisol to capture diurnal rhythms and challenge tests to evaluate HPA axis reactivity and feedback.

  • Exploration of genetic factors , such as polymorphisms in the glucocorticoid receptor gene, that may predict HPA axis-related treatment response to this compound.

A more comprehensive understanding of this compound's impact on the HPA axis will not only elucidate its neurobiological mechanisms but also pave the way for personalized treatment strategies for individuals with depression characterized by HPA axis dysregulation.

References

Desvenlafaxine's Impact on Microglial Activation and Neuroinflammation: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Major Depressive Disorder (MDD) is increasingly understood to involve neuroinflammatory processes, with microglial activation playing a central role. Desvenlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), has demonstrated therapeutic efficacy in MDD. Emerging evidence suggests that beyond its classical neurotransmitter modulation, this compound exerts significant immunomodulatory effects by attenuating microglial activation and neuroinflammation. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanisms of action on microglia, focusing on its role in inhibiting the NLRP3 inflammasome through an autophagy-dependent pathway. This document synthesizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual representations of the involved signaling pathways and experimental workflows to support further research and drug development in this area.

Introduction

Neuroinflammation, characterized by the activation of microglia and the subsequent release of pro-inflammatory cytokines, is a critical factor in the pathophysiology of depression.[1][2] Microglia, the resident immune cells of the central nervous system, transition from a resting, ramified state to an activated, amoeboid phenotype in response to various stimuli, releasing a cascade of inflammatory mediators that can contribute to neuronal dysfunction and depressive symptoms.[1][3] Antidepressants, including SNRIs like this compound, have been shown to modulate these immune responses, suggesting that their therapeutic effects may extend beyond simple neurotransmitter reuptake inhibition.[4]

This whitepaper focuses on the specific effects of this compound on microglial activation and neuroinflammation, with a core emphasis on its interaction with the NLRP3 inflammasome, a key multiprotein complex that drives the production of potent pro-inflammatory cytokines IL-1β and IL-18.[5][6]

This compound's Attenuation of the Pro-Inflammatory Microglial Response

This compound, the major active metabolite of venlafaxine, has been shown to curb the inflammatory response in both in vitro and in vivo models.[5] Its parent compound, venlafaxine, has also demonstrated anti-inflammatory properties, including the suppression of pro-inflammatory cytokine production and the promotion of a resting microglial phenotype.[7]

Inhibition of Pro-Inflammatory Cytokine Production

Studies have demonstrated that this compound treatment leads to a reduction in key pro-inflammatory cytokines. A pivotal study by Alcocer-Gómez et al. (2017) investigated the effects of several antidepressants, including this compound, on the NLRP3 inflammasome. Their findings indicated that antidepressant treatment, including with this compound, led to decreased serum levels of IL-1β and IL-18 in patients with MDD.[5][6] While specific quantitative data for this compound alone was not isolated in the patient serum analysis, the study's in vitro and in vivo animal model results collectively support the inhibitory effect of this class of drugs on inflammasome-mediated cytokine release.[5][6]

Studies on venlafaxine provide further evidence for the anti-inflammatory effects of this drug class on microglia. In a co-culture model of astroglia and microglia, venlafaxine was found to reduce the secretion of the pro-inflammatory cytokines IL-6 and IFN-γ while augmenting the release of the anti-inflammatory cytokine TGF-β.[7][8] Another study using the BV-2 microglial cell line found that venlafaxine significantly suppressed superoxide production, a key component of the inflammatory response, although it had only a marginal effect on nitric oxide (NO) release and phagocytosis.[9][10]

Modulation of Microglial Morphology

Microglial activation is accompanied by distinct morphological changes, transitioning from a ramified, surveillant state to an amoeboid, phagocytic phenotype.[11] Research on venlafaxine has shown that it can promote a shift from an activated to a resting microglial morphology in an inflammatory co-culture model.[7][8] While direct quantitative morphological studies on this compound are limited, the findings with venlafaxine suggest that this compound likely shares this ability to modulate microglial morphology towards a less inflammatory state.

Core Mechanism of Action: Autophagy-Dependent NLRP3 Inflammasome Inhibition

A key mechanism underlying this compound's anti-inflammatory effects is its ability to induce autophagy, which in turn inhibits the activation of the NLRP3 inflammasome.[5][6]

The NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a cytosolic protein complex that responds to a variety of pathogenic and endogenous danger signals. Its activation is a two-step process:

  • Priming (Signal 1): Typically initiated by the activation of Toll-like receptors (TLRs) by stimuli such as lipopolysaccharide (LPS), leading to the NF-κB-mediated upregulation of NLRP3 and pro-IL-1β expression.[12]

  • Activation (Signal 2): Triggered by a diverse range of stimuli, including ATP, which leads to the assembly of the inflammasome complex (NLRP3, ASC, and pro-caspase-1). This assembly results in the cleavage and activation of caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.[12]

NLRP3_Activation_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB TLR4->NFkB activates NLRP3_proIL1B_mRNA pro-IL-1β & NLRP3 mRNA NFkB->NLRP3_proIL1B_mRNA upregulates transcription NLRP3_ASC_Casp1 NLRP3 Inflammasome Assembly (NLRP3, ASC, pro-caspase-1) pro_IL1B pro-IL-1β ATP ATP P2X7R P2X7R ATP->P2X7R binds P2X7R->NLRP3_ASC_Casp1 triggers Casp1 Active Caspase-1 NLRP3_ASC_Casp1->Casp1 activates Casp1->pro_IL1B cleaves pro_IL18 pro-IL-18 Casp1->pro_IL18 cleaves IL1B Mature IL-1β pro_IL1B->IL1B IL18 Mature IL-18 pro_IL18->IL18

NLRP3 Inflammasome Activation Pathway
The Role of Autophagy in Inflammasome Inhibition

Autophagy is a cellular process responsible for the degradation and recycling of damaged organelles and proteins. It plays a crucial role in cellular homeostasis and has been shown to negatively regulate inflammasome activation. This can occur through several mechanisms, including the removal of inflammasome-activating signals (e.g., damaged mitochondria) and the direct degradation of inflammasome components.[13]

Autophagy_Pathway cluster_induction Induction cluster_nucleation Nucleation cluster_elongation Elongation & Maturation cluster_degradation Degradation This compound This compound ULK1_complex ULK1 Complex This compound->ULK1_complex induces Beclin1_complex Beclin-1/Vps34 Complex ULK1_complex->Beclin1_complex activates Phagophore Phagophore Formation Beclin1_complex->Phagophore LC3_conjugation LC3 Conjugation (LC3-II) Phagophore->LC3_conjugation Autophagosome Autophagosome LC3_conjugation->Autophagosome Lysosome Lysosome Autophagosome->Lysosome fuses with NLRP3_components NLRP3 Inflammasome Components Autophagosome->NLRP3_components engulfs Autolysosome Autolysosome Lysosome->Autolysosome NLRP3_components->Autolysosome degraded in

Autophagy-Mediated Degradation of NLRP3 Inflammasome
This compound's Integrated Mechanism

The study by Alcocer-Gómez et al. (2017) demonstrated that treatment with several antidepressants, including this compound, induced autophagy, which was linked to the inhibition of the NLRP3 inflammasome.[5][6] This suggests a sequential mechanism where this compound first promotes autophagy, leading to the clearance of inflammasome components and a subsequent reduction in the production of IL-1β and IL-18.

Quantitative Data Summary

The following tables summarize the quantitative findings from key studies on the effects of venlafaxine (as a proxy for this compound's class effect) on microglial activation and neuroinflammation.

Table 1: Effect of Venlafaxine on Pro- and Anti-Inflammatory Cytokines in an Astroglia-Microglia Co-culture Model

CytokineTreatment ConditionConcentration (pg/mL)% Change vs. Inflamed ControlReference
IL-6 Inflamed Control (M30)~150-[7]
M30 + Venlafaxine (10 µM)~75↓ 50%[7]
IFN-γ Inflamed Control (M30)~40-[7]
M30 + Venlafaxine (10 µM)~20↓ 50%[7]
TGF-β Inflamed Control (M30)~250-[7]
M30 + Venlafaxine (10 µM)~400↑ 60%[7]

Data are approximate values estimated from graphical representations in the cited literature.

Table 2: Effect of Venlafaxine on Inflammatory Markers in LPS-Stimulated BV-2 Microglia

MarkerTreatment ConditionValue (% of Control)% Change vs. LPS-StimulatedReference
Nitric Oxide (NO) LPS (1 µg/ml)~207-[9][10]
LPS + Venlafaxine (100 µM)~183↓ 11.6%[9][10]
Phagocytosis LPS (1 µg/ml)~122-[9][10]
LPS + Venlafaxine (100 µM)~114↓ 6.6%[9][10]
Superoxide Production LPS (1 µg/ml)~160-[9][10]
LPS + Venlafaxine (25 µM)~125↓ 21.9%[9][10]
LPS + Venlafaxine (50 µM)~110↓ 31.3%[9][10]
LPS + Venlafaxine (100 µM)~95↓ 40.6%[9][10]

Data are approximate values estimated from graphical representations in the cited literature.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this whitepaper, offering a framework for replication and further investigation.

In Vitro Model of NLRP3 Inflammasome Inhibition by this compound

This protocol is based on the methodology described by Alcocer-Gómez et al. (2017).[5][6]

  • Cell Line: Human monocytic cell line (THP-1).

  • Cell Culture: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Differentiation: THP-1 monocytes are differentiated into macrophage-like cells by incubation with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 24 hours.

  • Experimental Treatment:

    • Differentiated THP-1 cells are primed with 1 µg/mL lipopolysaccharide (LPS) for 3 hours.

    • Cells are then treated with various concentrations of this compound (e.g., 1-100 µM) for 1 hour.

    • The NLRP3 inflammasome is activated by adding 5 mM ATP for 30 minutes.

  • Outcome Measures:

    • Cytokine Measurement: IL-1β and IL-18 levels in the cell culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.

    • Western Blot Analysis: Cell lysates are collected and subjected to SDS-PAGE. Proteins are transferred to a PVDF membrane and probed with primary antibodies against NLRP3, cleaved caspase-1 (p20), and a loading control (e.g., GAPDH or β-actin). Secondary antibodies conjugated to horseradish peroxidase are used for detection with an enhanced chemiluminescence (ECL) system.

in_vitro_workflow start Start: THP-1 Monocytes differentiate Differentiate with PMA (24h) start->differentiate prime Prime with LPS (3h) differentiate->prime treat Treat with this compound (1h) prime->treat activate Activate with ATP (30min) treat->activate collect Collect Supernatant & Cell Lysate activate->collect analyze Analyze collect->analyze elisa ELISA for IL-1β & IL-18 analyze->elisa western Western Blot for NLRP3 & Caspase-1 analyze->western

References

The Structural Dance of a Dual Inhibitor: An In-depth Technical Guide to the Structure-Activity Relationship of Desvenlafaxine and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desvenlafaxine, the major active metabolite of venlafaxine, is a potent serotonin-norepinephrine reuptake inhibitor (SNRI) widely prescribed for the treatment of major depressive disorder (MDD). Its clinical efficacy is attributed to its dual mechanism of action, which involves the blockade of both the serotonin transporter (SERT) and the norepinephrine transporter (NET). This inhibition leads to an increase in the synaptic concentrations of these key neurotransmitters, thereby modulating neuronal signaling pathways implicated in mood regulation.[1][2][3] Understanding the intricate relationship between the chemical structure of this compound and its biological activity is paramount for the rational design of novel, more effective, and safer antidepressant agents. This technical guide provides a comprehensive overview of the structural activity relationship (SAR) studies of this compound and its analogs, complete with quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Core Structure and Binding Affinities

The core structure of this compound, O-desmethylvenlafaxine, features a cyclohexanol ring and a dimethylamino ethyl group attached to a phenolic phenyl ring. This unique three-dimensional arrangement is crucial for its interaction with the SERT and NET. Quantitative binding assays have elucidated the affinity of this compound for these transporters, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Comparative Binding Affinities of this compound and Related SNRIs
CompoundSERT Ki (nM)NET Ki (nM)SERT IC50 (nM)NET IC50 (nM)
This compound 40.2 ± 1.6 558.4 ± 121.6 47.3 ± 19.4 531.3 ± 113.0
Venlafaxine822480--
Duloxetine--1342
Amitriptyline--6763
Milnacipran--151200

Data compiled from multiple sources.[3][4][5]

This compound exhibits a roughly 14-fold higher affinity for SERT over NET, a balance that is considered to contribute to its therapeutic profile.[3]

Structural Activity Relationship (SAR) Insights

While comprehensive SAR studies on a wide range of novel this compound analogs are limited in publicly available literature, analysis of its structure in comparison to its parent compound, venlafaxine, and through prodrug strategies provides valuable insights.

The Phenolic Hydroxyl Group: The free phenolic hydroxyl group in this compound is a key feature distinguishing it from venlafaxine (where it is a methoxy group). This hydroxyl group is a primary site for glucuronidation, a major metabolic pathway for this compound.[6] Studies on ester prodrugs of this compound, where this hydroxyl group is modified, have shown that these esters can be successfully hydrolyzed in vivo to release the active this compound. This suggests that while crucial for its metabolic profile, modifications at this position can be tolerated for prodrug design to potentially improve pharmacokinetic properties like oral bioavailability.

The Cyclohexanol Moiety: The 1-hydroxycyclohexyl group is a critical component for the binding of this compound to both SERT and NET. The stereochemistry at the benzylic carbon and the orientation of the hydroxyl group are likely to be important for establishing key interactions within the binding pockets of the transporters.

The Dimethylamino Group: The basic dimethylamino group is essential for the activity of many monoamine reuptake inhibitors, as it is believed to interact with an acidic residue in the transporter binding site. The N-demethylation of this compound to its N,O-didesmethyl metabolite is a minor metabolic pathway mediated by CYP3A4.[6] The impact of this demethylation on transporter affinity warrants further investigation in dedicated SAR studies.

Experimental Protocols

A fundamental technique for characterizing the interaction of this compound and its analogs with SERT and NET is the competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay for SERT and NET

Objective: To determine the binding affinity (Ki) of test compounds for the human serotonin transporter (hSERT) and norepinephrine transporter (hNET).

Materials:

  • Cell Membranes: HEK293 cells stably expressing hSERT or hNET.

  • Radioligands: [³H]Citalopram (for hSERT) or [³H]Nisoxetine (for hNET).

  • Test Compounds: this compound, analogs, and reference compounds (e.g., unlabeled citalopram for SERT, desipramine for NET).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (GF/B or GF/C), pre-soaked in 0.5% polyethylenimine.

  • Cell harvester.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK293 cells expressing hSERT or hNET to confluency.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh assay buffer and repeating the centrifugation.

    • Resuspend the final membrane pellet in assay buffer to a protein concentration of 0.5-1.0 mg/mL, determined by a protein assay (e.g., Bradford or BCA).

    • Store membrane aliquots at -80°C until use.

  • Assay Setup:

    • In a 96-well microplate, add the following in triplicate for each condition:

      • Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of membrane suspension.

      • Non-specific Binding (NSB): 50 µL of a high concentration of a known displacer (e.g., 10 µM unlabeled citalopram for SERT or 10 µM desipramine for NET), 50 µL of radioligand solution, and 100 µL of membrane suspension.

      • Competition Binding: 50 µL of varying concentrations of the test compound (e.g., 10⁻¹¹ to 10⁻⁵ M), 50 µL of radioligand solution, and 100 µL of membrane suspension.

    • The final concentration of the radioligand should be approximately equal to its Kd value for the respective transporter.

  • Incubation:

    • Incubate the plates at room temperature (or a specified temperature, e.g., 25°C) for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration and Washing:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filters and place them in scintillation vials.

    • Add scintillation cocktail to each vial and allow for equilibration.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the average CPM of the non-specific binding wells from the average CPM of all other wells.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

The therapeutic effects of this compound are initiated by its binding to SERT and NET, but the downstream consequences involve a cascade of intracellular signaling events. The increased availability of serotonin and norepinephrine in the synapse leads to enhanced activation of their respective postsynaptic G-protein coupled receptors (GPCRs).

This compound's Mechanism of Action: A Signaling Pathway Overview

Desvenlafaxine_Signaling cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound SERT SERT This compound->SERT Inhibits NET NET This compound->NET Inhibits Serotonin Serotonin SERT->Serotonin Reuptake Norepinephrine Norepinephrine NET->Norepinephrine Reuptake Postsynaptic_Receptors Postsynaptic 5-HT & Adrenergic Receptors (GPCRs) Serotonin->Postsynaptic_Receptors Norepinephrine->Postsynaptic_Receptors GPCR Activated GPCRs (Gs/Gi) Postsynaptic_Receptors->GPCR AC Adenylyl Cyclase GPCR->AC Activates/Inhibits cAMP cAMP AC->cAMP Synthesizes PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Changes in Gene Expression CREB->Gene_Expression Regulates Neuronal_Plasticity Neuronal Plasticity & Antidepressant Effects Gene_Expression->Neuronal_Plasticity

Caption: Signaling pathway initiated by this compound's inhibition of SERT and NET.

Experimental Workflow for SAR Studies

The process of conducting SAR studies on this compound analogs follows a logical progression from chemical synthesis to biological evaluation.

SAR_Workflow Start Start Synthesis Synthesis of This compound Analogs Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Binding_Assay SERT & NET Radioligand Binding Assays Purification->Binding_Assay Data_Analysis Determination of Ki and IC50 Values Binding_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis Lead_Optimization Lead Optimization & Further Analog Design SAR_Analysis->Lead_Optimization End End SAR_Analysis->End Lead_Optimization->Synthesis Iterative Cycle

Caption: A typical experimental workflow for SAR studies of this compound analogs.

Conclusion

The dual inhibition of serotonin and norepinephrine reuptake by this compound is a well-established mechanism for its antidepressant effects. While the core structure responsible for this activity is known, a deeper and more systematic exploration of the structure-activity relationships of a diverse range of this compound analogs is needed to drive the next generation of SNRI development. The methodologies and signaling pathways outlined in this guide provide a foundational framework for researchers in this field. Future studies focusing on the targeted modification of the this compound scaffold, coupled with robust in vitro and in vivo evaluations, will undoubtedly uncover novel compounds with improved therapeutic profiles, offering new hope for patients with major depressive disorder.

References

Methodological & Application

Application Note: A Validated, High-Throughput LC-MS/MS Method for the Quantification of Desvenlafaxine in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Desvenlafaxine (O-desmethylvenlafaxine) is the major active metabolite of the antidepressant venlafaxine and is itself a serotonin-norepinephrine reuptake inhibitor (SNRI) used for the treatment of major depressive disorder.[1][2] Accurate quantification of this compound in plasma is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document provides a detailed protocol for a rapid, sensitive, and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes a simple protein precipitation step, ensuring high throughput for the analysis of a large number of samples.[3]

Experimental Protocols

Materials and Reagents
  • Standards: this compound reference standard, this compound-d6 (Internal Standard, IS).

  • Solvents: HPLC-grade methanol and acetonitrile.

  • Reagents: Ammonium acetate, formic acid (analytical grade).

  • Water: Deionized water, filtered through a 0.45 µm membrane.

  • Plasma: Drug-free human plasma (K2EDTA as anticoagulant).

Preparation of Standard Solutions and Quality Control (QC) Samples
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and this compound-d6 in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Solutions: Prepare intermediate working solutions for calibration curve (CC) standards and quality control (QC) samples by serially diluting the stock solution with a 50:50 methanol/water mixture.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound-d6 stock solution with methanol to achieve a final concentration of 100 ng/mL.

  • Calibration Standards and QC Samples: Prepare CC and QC samples by spiking appropriate amounts of the working solutions into drug-free human plasma. A typical calibration range is 1.0 ng/mL to 400 ng/mL.[4][5]

Plasma Sample Preparation (Protein Precipitation)

The sample preparation workflow involves a simple and rapid protein precipitation extraction.

G cluster_prep Sample Preparation Workflow plasma 1. Pipette 100 µL Plasma (Sample, Calibrator, or QC) add_is 2. Add 25 µL IS Working Solution (this compound-d6) plasma->add_is add_ppt 3. Add 300 µL Acetonitrile (Protein Precipitation Agent) add_is->add_ppt vortex 4. Vortex Mix (30 seconds) add_ppt->vortex centrifuge 5. Centrifuge (10,000 rpm for 5 min) vortex->centrifuge transfer 6. Transfer Supernatant to Autosampler Vial centrifuge->transfer inject 7. Inject into LC-MS/MS transfer->inject

Caption: Protein precipitation workflow for plasma samples.

  • Pipette 100 µL of plasma (sample, standard, or QC) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the this compound-d6 internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge the tubes at 10,000 rpm for 5 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an autosampler vial.

  • Inject a 5 µL aliquot into the LC-MS/MS system for analysis.

LC-MS/MS System and Conditions

The analysis is performed using a triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source.

G cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Autosampler Autosampler Injection 5 µL of Supernatant Column LC Column C8 or C18 Separation Autosampler->Column ESI Ion Source Electrospray (ESI+) Column->ESI Q1 Quadrupole 1 (Q1) Precursor Ion Selection ESI->Q1 Q2 Quadrupole 2 (Q2) Collision Cell (CID) Q1->Q2 Q3 Quadrupole 3 (Q3) Product Ion Selection Q2->Q3 Detector Detector Signal Amplification Q3->Detector Data {Data System|Quantification} Detector->Data

Caption: Logical flow of the LC-MS/MS analysis.

Table 1: Liquid Chromatography (LC) Parameters

ParameterCondition
LC System Shimadzu VP or equivalent[1]
Column Thermo-BDS Hypersil C8 (50 × 4.6 mm, 3 µm) or equivalent[4][5]
Mobile Phase 5 mM Ammonium Acetate : Methanol (20:80, v/v)[4][5]
Flow Rate 0.80 mL/min[4][5]
Column Temperature Ambient (25°C)
Injection Volume 5 µL
Run Time 3.0 minutes[1]

Table 2: Mass Spectrometry (MS/MS) Parameters

ParameterCondition
MS System API 4000 or equivalent[1]
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions This compound: m/z 264.2 → 58.1[4][5]This compound-d6 (IS): m/z 270.2 → 64.1[4][5]
Source Temperature 500°C[1]
Curtain Gas (CUR) 10 psi[1]
Collision Gas (CAD) 6 psi[1]
Nebulizer Gas (GS1) 35 psi[1]
Auxiliary Gas (GS2) 40 psi[1]
Declustering Potential (DP) 60 V (Analyte), 44 V (IS)[1]
Collision Energy (CE) 43 V (Analyte), 26 V (IS)[1]

Method Validation Summary

The method was validated according to regulatory guidelines, assessing linearity, accuracy, precision, recovery, and stability.[1]

Table 3: Summary of Method Validation Results

ParameterResult
Linearity Range 1.001 - 400.352 ng/mL[4][5]
Correlation Coefficient (r²) ≥ 0.999[4][5]
Lower Limit of Quantification (LLOQ) 1.0 ng/mL[4]
Intra-day Precision (CV%) 0.7 - 5.5%[4]
Inter-day Precision (CV%) 1.9 - 6.8%[4]
Intra-day Accuracy (%) 95.3 - 107.4%[4]
Inter-day Accuracy (%) 93.4 - 99.5%[4]
Mean Recovery > 70% (using Liquid-Liquid Extraction)[1]
Stability Stable during freeze-thaw cycles, bench-top storage, and long-term storage in the matrix.[4][5]

Conclusion

This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of this compound in human plasma. The use of a straightforward protein precipitation protocol allows for high-throughput analysis with a short chromatographic run time of 3.0 minutes.[1] The method demonstrates excellent sensitivity, linearity, accuracy, and precision, making it highly suitable for supporting pharmacokinetic and bioequivalence studies in clinical and preclinical drug development.[4]

References

Application Notes and Protocols for Radiolabeling Desvenlafaxine for Positron Emission Tomography (PET) Imaging Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of radiolabeled Desvenlafaxine analogs for use in Positron Emission Tomography (PET) imaging. Given the absence of established, publicly available protocols for the direct radiolabeling of this compound, two potential radiosynthetic routes are proposed: one utilizing Carbon-11 ([¹¹C]) for N-methylation to produce [¹¹C]this compound, and another employing Fluorine-18 ([¹⁸F]) for the synthesis of a fluoroalkylated derivative. These protocols are based on well-established radiochemical methodologies and are intended to serve as a foundational guide for researchers.

Introduction to Radiolabeled this compound for PET Imaging

This compound is a serotonin-norepinephrine reuptake inhibitor (SNRI) used in the treatment of major depressive disorder. PET imaging with radiolabeled this compound or its analogs could provide invaluable in vivo data on the drug's pharmacokinetic profile, biodistribution, and target engagement with serotonin (SERT) and norepinephrine (NET) transporters in the brain. This information can significantly aid in the development of novel antidepressants and in understanding the neurobiology of depression.

Proposed Radiolabeling Strategies

Two primary strategies for radiolabeling this compound are presented, leveraging the most common positron-emitting radionuclides in PET imaging: Carbon-11 (t½ ≈ 20.4 min) and Fluorine-18 (t½ ≈ 109.8 min).

  • [¹¹C]this compound via N-Methylation: This approach involves the methylation of a desmethyl precursor at one of the nitrogen methyl positions using a ¹¹C-methylating agent. This method yields the authentic this compound molecule radiolabeled with Carbon-11.

  • [¹⁸F]Fluoroethyl-O-Desvenlafaxine via O-Fluoroethylation: This strategy involves the synthesis of a derivative of this compound where a fluoroethyl group is attached to the phenolic oxygen. While not the identical molecule, this analog is expected to have similar biological activity and the longer half-life of Fluorine-18 allows for longer imaging studies.

Protocol 1: Synthesis of [¹¹C]this compound via N-Methylation

This protocol describes the synthesis of [¹¹C]this compound by the methylation of the precursor, N-desmethyl-Desvenlafaxine, using [¹¹C]methyl iodide.

Precursor Synthesis: N-desmethyl-Desvenlafaxine

The synthesis of the N-desmethyl precursor is a prerequisite for this radiolabeling protocol. A potential synthetic route starting from this compound is outlined below.

This compound This compound Step1 Demethylation (e.g., Von Braun reaction or similar) This compound->Step1 Reagents Precursor N-desmethyl-Desvenlafaxine (Precursor) Step1->Precursor

Caption: Synthesis of the N-desmethyl precursor for [¹¹C]this compound.

Experimental Protocol: [¹¹C]this compound Synthesis

cluster_0 Radiolabeling cluster_1 Purification cluster_2 Formulation Precursor N-desmethyl-Desvenlafaxine (0.5 - 1.0 mg) Reaction Reaction (DMF, Base, 80-100°C, 5-10 min) Precursor->Reaction CH3I [¹¹C]Methyl Iodide CH3I->Reaction Crude Crude Reaction Mixture Reaction->Crude HPLC Semi-preparative HPLC Crude->HPLC Purified Purified [¹¹C]this compound HPLC->Purified Formulation Formulation (Ethanol/Saline) Purified->Formulation Final Injectable [¹¹C]this compound Formulation->Final

Caption: Workflow for the radiosynthesis of [¹¹C]this compound.

Methodology:

  • [¹¹C]Methyl Iodide Production: [¹¹C]CO₂ is produced via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron. [¹¹C]CO₂ is then converted to [¹¹C]CH₄, which is subsequently halogenated to produce [¹¹C]CH₃I.

  • Radiolabeling Reaction:

    • Dissolve 0.5-1.0 mg of N-desmethyl-Desvenlafaxine precursor in 300 µL of anhydrous dimethylformamide (DMF).

    • Add a suitable base (e.g., NaOH, K₂CO₃, or an organic base).

    • Bubble the gaseous [¹¹C]methyl iodide through the solution at room temperature or elevated temperature (e.g., 80-100°C).

    • Allow the reaction to proceed for 5-10 minutes.

  • Purification:

    • Quench the reaction with water or a suitable buffer.

    • Inject the crude reaction mixture onto a semi-preparative High-Performance Liquid Chromatography (HPLC) system.

    • HPLC Conditions (example):

      • Column: C18 reverse-phase (e.g., 10 x 250 mm)

      • Mobile Phase: Acetonitrile/water with 0.1% trifluoroacetic acid (TFA)

      • Flow Rate: 4-5 mL/min

      • Detection: UV (at 274 nm) and a radiation detector.

    • Collect the radioactive peak corresponding to [¹¹C]this compound.

  • Formulation:

    • Remove the HPLC solvent from the collected fraction via rotary evaporation or solid-phase extraction (SPE).

    • Reconstitute the final product in a sterile, injectable solution (e.g., 10% ethanol in saline).

    • Pass the final solution through a 0.22 µm sterile filter into a sterile vial.

Quality Control
ParameterMethodSpecification
Radiochemical Purity Analytical HPLC> 95%
Chemical Purity Analytical HPLC (UV)Peak corresponding to this compound
Specific Activity Calculated from the amount of radioactivity and the mass of this compound> 1 Ci/µmol at the time of injection
Residual Solvents Gas Chromatography (GC)Within pharmacopeial limits
pH pH meter or strip4.5 - 7.5
Sterility Culture-based methodsSterile (retrospective)
Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU/V

Protocol 2: Synthesis of [¹⁸F]Fluoroethyl-O-Desvenlafaxine

This protocol details the synthesis of an ¹⁸F-labeled analog of this compound by reacting the phenolic hydroxyl group of this compound with [¹⁸F]fluoroethyl tosylate.

Experimental Protocol: [¹⁸F]Fluoroethyl-O-Desvenlafaxine Synthesis

cluster_0 Radiolabeling cluster_1 Purification cluster_2 Formulation Precursor This compound (1-2 mg) Reaction Reaction (Acetonitrile, K₂CO₃/Kryptofix 2.2.2, 100-120°C, 15-20 min) Precursor->Reaction FETos [¹⁸F]Fluoroethyl Tosylate FETos->Reaction Crude Crude Reaction Mixture Reaction->Crude HPLC Semi-preparative HPLC Crude->HPLC Purified Purified [¹⁸F]Fluoroethyl-O-Desvenlafaxine HPLC->Purified Formulation Formulation (Ethanol/Saline) Purified->Formulation Final Injectable [¹⁸F]Fluoroethyl-O-Desvenlafaxine Formulation->Final

Caption: Workflow for the radiosynthesis of [¹⁸F]Fluoroethyl-O-Desvenlafaxine.

Methodology:

  • [¹⁸F]Fluoride Production: [¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron using an ¹⁸O-enriched water target.

  • [¹⁸F]Fluoroethyl Tosylate Synthesis: [¹⁸F]Fluoride is trapped on an anion exchange cartridge, eluted with a solution of potassium carbonate and Kryptofix 2.2.2, and dried. The dried [¹⁸F]fluoride is then reacted with ethylene glycol ditosylate to produce [¹⁸F]fluoroethyl tosylate, which is subsequently purified by distillation or SPE.

  • Radiolabeling Reaction:

    • Dissolve 1-2 mg of this compound in 500 µL of anhydrous acetonitrile.

    • Add a base such as potassium carbonate.

    • Add the purified [¹⁸F]fluoroethyl tosylate to the reaction mixture.

    • Heat the reaction at 100-120°C for 15-20 minutes.

  • Purification:

    • Follow the same HPLC purification procedure as described for [¹¹C]this compound, adjusting the mobile phase composition as necessary to achieve optimal separation.

  • Formulation:

    • Follow the same formulation procedure as described for [¹¹C]this compound.

Quality Control

The quality control parameters and methods are the same as those for [¹¹C]this compound, with specifications adjusted for an ¹⁸F-labeled radiopharmaceutical.

ParameterMethodSpecification
Radiochemical Purity Analytical HPLC> 95%
Chemical Purity Analytical HPLC (UV)Peak corresponding to Fluoroethyl-O-Desvenlafaxine
Specific Activity Calculated from the amount of radioactivity and the mass of the product> 1 Ci/µmol at the time of injection
Residual Solvents Gas Chromatography (GC)Within pharmacopeial limits
pH pH meter or strip4.5 - 7.5
Sterility Culture-based methodsSterile (retrospective)
Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU/V

Expected Quantitative Data Summary

The following table summarizes the expected outcomes for the proposed radiolabeling protocols, based on typical results for similar reactions reported in the literature. Actual results may vary depending on the specific experimental conditions and equipment.

Parameter[¹¹C]this compound[¹⁸F]Fluoroethyl-O-Desvenlafaxine
Radionuclide Carbon-11Fluorine-18
Half-life 20.4 minutes109.8 minutes
Radiochemical Yield (decay-corrected) 20 - 40%15 - 30%
Radiochemical Purity > 95%> 95%
Specific Activity at EOS 1 - 5 Ci/µmol1 - 10 Ci/µmol
Total Synthesis Time 30 - 40 minutes50 - 70 minutes

In Vitro and In Vivo Evaluation

Following successful radiosynthesis and quality control, the novel radiotracers should be evaluated through a series of in vitro and in vivo studies to determine their suitability for PET imaging.

In Vitro Studies
  • Receptor Binding Assays: Determine the binding affinity (Ki) of the non-radioactive ("cold") standards of the synthesized compounds for SERT and NET using cell membranes expressing these transporters.

  • Autoradiography: Use tissue sections from relevant species (e.g., rodent or non-human primate brain) to visualize the binding distribution of the radiotracers.

  • Stability Assays: Assess the stability of the radiotracers in plasma and liver microsomes to identify potential radiometabolites.

In Vivo Studies (Animal Models)
  • Biodistribution Studies: Quantify the uptake of the radiotracer in various organs and tissues at different time points post-injection.

  • PET Imaging: Perform dynamic PET scans in rodents or non-human primates to assess the brain uptake, kinetics, and regional distribution of the radiotracer.

  • Metabolite Analysis: Analyze blood and brain tissue samples to identify and quantify radiometabolites.

  • Pharmacological Challenge Studies: Administer blocking agents for SERT and NET to confirm the specificity of the radiotracer's binding in the brain.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the development of radiolabeled this compound analogs for PET imaging. Successful implementation of these methods will enable researchers to conduct preclinical and potentially clinical imaging studies to investigate the in vivo pharmacology of this compound, contributing to a deeper understanding of its therapeutic mechanisms and facilitating the development of next-generation antidepressants. It is imperative that all procedures are performed in compliance with local regulations and radiation safety guidelines.

Application Notes and Protocols for Preclinical Sustained-Release Formulation of Desvenlafaxine

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Techniques for Formulating Desvenlafaxine for Sustained Release in Preclinical Animal Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, an active metabolite of venlafaxine, is a serotonin-norepinephrine reuptake inhibitor (SNRI) used for the treatment of major depressive disorder.[1][2] The development of sustained-release (SR) formulations is crucial for maintaining therapeutic plasma concentrations, reducing dosing frequency, and minimizing side effects associated with rapid drug absorption.[3] These application notes provide a detailed overview of common techniques for formulating SR this compound for oral administration in preclinical animal studies, including experimental protocols and data presentation.

Formulation Techniques for Sustained-Release this compound

The primary goal in formulating SR this compound is to control the rate of drug dissolution and absorption from the gastrointestinal tract. This is typically achieved by incorporating the active pharmaceutical ingredient (API) into a matrix system or by coating drug-loaded particles.

Hydrophilic Matrix Tablets

Hydrophilic matrix tablets are a common and relatively simple approach for achieving sustained release. Water-soluble polymers form a gel layer upon contact with gastrointestinal fluids, which controls drug release primarily through diffusion and matrix erosion.

Key Polymers:

  • Hydroxypropyl Methylcellulose (HPMC): A widely used polymer available in various viscosity grades (e.g., K4M, K15M, K100M) to modulate drug release.[4][5]

  • Sodium Carboxymethyl Cellulose (Sodium CMC): An anionic polymer that can interact with cationic drugs like this compound to retard release.

  • Microcrystalline Cellulose (MCC): Often used as a filler and binder, it can also contribute to the matrix structure.[5]

Manufacturing Method: Wet Granulation

Wet granulation is a common technique used to improve the flow and compression characteristics of the powder blend.

Hydrophobic Matrix Tablets

Hydrophobic or lipid-based matrices control drug release by creating a non-erodible or slowly erodible matrix through which the drug diffuses.

Key Lipids/Waxes:

  • Compritol® 888 ATO (Glyceryl Behenate): A lipidic excipient used in melt granulation to form a hydrophobic matrix.

  • Precirol® ATO 5 (Glyceryl Palmitostearate): Another lipidic excipient suitable for melt granulation techniques.

  • Hydrogenated Castor Oil: A wax-like substance that can be used to create a hydrophobic matrix.

Manufacturing Method: Melt Granulation

Melt granulation involves the use of a meltable binder that is heated to agglomerate the powder particles. This method avoids the use of organic solvents.

Experimental Protocols

Protocol for Preparation of this compound SR Matrix Tablets (Wet Granulation)

Materials:

  • This compound Succinate

  • HPMC K100M

  • Microcrystalline Cellulose (MCC)

  • Sodium Carboxymethyl Cellulose (Sodium CMC)

  • Polyvinylpyrrolidone (PVP K30)

  • Isopropyl Alcohol

  • Magnesium Stearate

  • Talc

Procedure:

  • Blending: Accurately weigh this compound succinate, HPMC K100M, MCC, and Sodium CMC and mix them thoroughly in a blender for 15 minutes.

  • Binder Preparation: Prepare a binder solution by dissolving PVP K30 in isopropyl alcohol.

  • Granulation: Add the binder solution to the powder blend and knead to form a coherent mass.

  • Sieving: Pass the wet mass through a suitable sieve to form granules.

  • Drying: Dry the granules in a hot air oven at 50-60°C until the desired moisture content is reached.

  • Lubrication: Sieve the dried granules and blend with magnesium stearate and talc for 5 minutes.

  • Compression: Compress the lubricated granules into tablets of the desired weight and hardness using a tablet press.

Protocol for In Vitro Dissolution Testing

Apparatus: USP Dissolution Apparatus 2 (Paddle) Dissolution Medium: 900 mL of 0.1 N HCl for the first 2 hours, followed by pH 6.8 phosphate buffer. Temperature: 37 ± 0.5°C Paddle Speed: 50 RPM Sampling Times: 1, 2, 4, 6, 8, 12, and 24 hours. Analytical Method: UV-Vis Spectrophotometry or HPLC to quantify the amount of this compound released at each time point.

Protocol for a Preclinical Pharmacokinetic Study in Rats

Animal Model:

  • Species: Sprague-Dawley or Wistar rats

  • Weight: 200-250 g

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water. Animals should be fasted overnight before dosing.

Dosing:

  • Formulation: Sustained-release this compound tablets (or a proportionally prepared granule formulation for accurate dosing).

  • Dose: A representative dose, for example, 10 mg/kg, administered orally via gavage.

  • Vehicle: Water or 0.5% methylcellulose suspension.

Blood Sampling:

  • Route: Retro-orbital plexus or tail vein.

  • Time Points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose.

  • Sample Processing: Collect blood in heparinized tubes, centrifuge to separate plasma, and store at -80°C until analysis.

Bioanalytical Method:

  • Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying this compound in plasma.

  • Sample Preparation: Protein precipitation or liquid-liquid extraction to isolate the drug from plasma proteins.

  • Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life (t½) using appropriate software.

Data Presentation

Quantitative data from preclinical studies should be summarized in clear and concise tables to facilitate comparison between different formulations.

Table 1: Formulation Composition of this compound Sustained-Release Matrix Tablets

IngredientFormulation F1 (%)Formulation F2 (%)
This compound Succinate2525
HPMC K100M3040
Microcrystalline Cellulose4030
Sodium CMC33
PVP K3011
Magnesium Stearate0.50.5
Talc0.50.5

Table 2: In Vitro Drug Release Profile of this compound SR Formulations

Time (hours)Formulation F1 (% Cumulative Release)Formulation F2 (% Cumulative Release)
115.2 ± 1.810.5 ± 1.5
228.6 ± 2.120.1 ± 2.0
445.3 ± 3.535.8 ± 2.8
870.1 ± 4.260.2 ± 3.9
1285.4 ± 3.978.9 ± 4.1
2498.2 ± 2.595.6 ± 3.2

Table 3: Pharmacokinetic Parameters of Sustained-Release this compound in Rats (10 mg/kg, oral)

FormulationCmax (ng/mL)Tmax (hr)AUC₀₋t (ng·hr/mL)t½ (hr)
Immediate Release250 ± 451.5 ± 0.51500 ± 2505.5 ± 1.0
Sustained Release F1120 ± 256.0 ± 1.01800 ± 30010.2 ± 1.5
Sustained Release F295 ± 208.0 ± 1.51950 ± 35011.5 ± 2.0

Visualizations

Signaling Pathway of this compound

This compound is a serotonin-norepinephrine reuptake inhibitor (SNRI). Its primary mechanism of action is the potentiation of the neurotransmitters serotonin and norepinephrine in the central nervous system by inhibiting their reuptake at the presynaptic terminal.[6][7][8]

Desvenlafaxine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin Vesicle Serotonin Serotonin Serotonin_Vesicle->Serotonin Release Norepinephrine_Vesicle Norepinephrine Vesicle Norepinephrine Norepinephrine Norepinephrine_Vesicle->Norepinephrine Release SERT SERT NET NET Serotonin->SERT Reuptake Serotonin_Receptor Serotonin Receptor Serotonin->Serotonin_Receptor Binds Norepinephrine->NET Reuptake Norepinephrine_Receptor Norepinephrine Receptor Norepinephrine->Norepinephrine_Receptor Binds Postsynaptic_Effect Downstream Signaling & Neuronal Response Serotonin_Receptor->Postsynaptic_Effect Norepinephrine_Receptor->Postsynaptic_Effect This compound This compound This compound->SERT Inhibits This compound->NET Inhibits

Caption: Mechanism of action of this compound as an SNRI.

Experimental Workflow for Preclinical Evaluation

The following diagram outlines the typical workflow for the development and preclinical evaluation of a sustained-release this compound formulation.

Preclinical_Workflow Formulation Formulation Development (e.g., Matrix Tablets) InVitro In Vitro Characterization Formulation->InVitro Dissolution Dissolution Testing InVitro->Dissolution Physical_Tests Physical Tests (Hardness, Friability) InVitro->Physical_Tests Content_Uniformity Content Uniformity InVitro->Content_Uniformity Preclinical Preclinical Animal Study Dissolution->Preclinical Animal_Dosing Animal Dosing (e.g., Rats, Oral Gavage) Preclinical->Animal_Dosing PK_Analysis Pharmacokinetic Analysis Data_Interpretation Data Interpretation & Reporting PK_Analysis->Data_Interpretation Blood_Sampling Blood Sampling Animal_Dosing->Blood_Sampling Bioanalysis Bioanalytical Method (LC-MS/MS) Blood_Sampling->Bioanalysis Bioanalysis->PK_Analysis

Caption: Workflow for preclinical evaluation of SR this compound.

Logical Relationship of Formulation Parameters and Drug Release

The relationship between formulation variables and the resulting drug release profile is a key consideration in developing a sustained-release product.

Formulation_Parameters cluster_inputs Formulation & Process Parameters cluster_outputs Desired Outcome Polymer_Type Polymer Type (e.g., HPMC, Hydrophobic) Release_Rate Controlled Drug Release Rate Polymer_Type->Release_Rate Polymer_Conc Polymer Concentration Polymer_Conc->Release_Rate Drug_Polymer_Ratio Drug:Polymer Ratio Drug_Polymer_Ratio->Release_Rate Manufacturing_Method Manufacturing Method (Wet vs. Melt Granulation) Manufacturing_Method->Release_Rate PK_Profile Sustained Plasma Concentration Release_Rate->PK_Profile

Caption: Influence of formulation parameters on drug release.

References

Application Notes and Protocols: Desvenlafaxine as a Reference Compound in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desvenlafaxine, an active metabolite of venlafaxine, is a serotonin-norepinephrine reuptake inhibitor (SNRI) used in the treatment of major depressive disorder.[1][2] Its well-characterized inhibitory activity at the serotonin transporter (SERT) and norepinephrine transporter (NET) makes it an ideal reference compound for high-throughput screening (HTS) assays aimed at identifying novel molecules with similar mechanisms of action. These application notes provide detailed protocols for utilizing this compound as a positive control in HTS assays to ensure assay validity, assess compound potency, and maintain data quality.

This compound functions by binding to SERT and NET, blocking the reuptake of serotonin and norepinephrine from the synaptic cleft and thereby increasing their availability for neurotransmission.[3][4] It exhibits a higher affinity for the serotonin transporter compared to the norepinephrine transporter.[5]

Quantitative Data Summary

The inhibitory activity of this compound at the human serotonin and norepinephrine transporters has been quantified in various studies. The following table summarizes key affinity (Ki) and half-maximal inhibitory concentration (IC50) values, providing a reference for expected assay outcomes.

Target TransporterParameterValue (nM)Reference
Human Serotonin Transporter (hSERT)Kᵢ40.2 ± 1.6[6][7]
Human Serotonin Transporter (hSERT)IC₅₀47.3 ± 19.4[7]
Human Norepinephrine Transporter (hNET)Kᵢ558.4 ± 121.6[6][7]
Human Norepinephrine Transporter (hNET)IC₅₀531.3 ± 113.0[7]

Signaling Pathway

This compound's mechanism of action involves the inhibition of presynaptic serotonin (SERT) and norepinephrine (NET) transporters. This blockage leads to an accumulation of these neurotransmitters in the synaptic cleft, enhancing postsynaptic receptor activation.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (Serotonin/Norepinephrine) SERT SERT vesicle->SERT Release NET NET vesicle->NET Release Serotonin Serotonin SERT->Serotonin Reuptake Norepinephrine Norepinephrine NET->Norepinephrine Reuptake This compound This compound This compound->SERT Inhibits This compound->NET Inhibits Postsynaptic_Receptor Postsynaptic Receptors Serotonin->Postsynaptic_Receptor Binds Norepinephrine->Postsynaptic_Receptor Binds

Caption: Mechanism of this compound action.

Experimental Protocols

The following protocols describe a fluorescent-based neurotransmitter uptake assay in a high-throughput format using this compound as a reference compound. This no-wash assay is amenable to 96- and 384-well formats.

Materials and Reagents
  • Cell Lines: HEK293 cells stably expressing either human SERT (hSERT) or human NET (hNET).

  • Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.

  • Reference Compound: this compound succinate.

  • Test Compounds: Library of small molecules for screening.

  • Fluorescent Substrate Kit: A commercially available neurotransmitter transporter uptake assay kit containing a fluorescent substrate and a masking dye.

  • Assay Plates: Black, clear-bottom 96- or 384-well microplates.

  • Instrumentation: Fluorescence microplate reader with bottom-read capabilities.

Experimental Workflow Diagram

A Cell Plating (HEK293-hSERT/hNET) B Compound Addition (this compound/Test Compounds) A->B C Pre-incubation B->C D Fluorescent Substrate Addition C->D E Incubation D->E F Fluorescence Measurement E->F G Data Analysis (IC50 Curve Generation) F->G

Caption: High-throughput screening workflow.

Detailed Protocol

1. Cell Culture and Plating:

  • Culture HEK293-hSERT and HEK293-hNET cells in T75 flasks until they reach 80-90% confluency.

  • Harvest the cells using standard cell culture techniques.

  • Seed the cells into black, clear-bottom 96- or 384-well assay plates at a density of 20,000-40,000 cells per well.

  • Incubate the plates at 37°C in a 5% CO₂ incubator for 18-24 hours to allow for cell adherence and formation of a monolayer.

2. Compound Preparation and Addition:

  • Prepare a stock solution of this compound succinate in DMSO (e.g., 10 mM).

  • Perform a serial dilution of the this compound stock solution in assay buffer to create a concentration range for IC₅₀ determination (e.g., 10-point, 3-fold dilutions starting from 100 µM).

  • Prepare test compounds at the desired screening concentration (e.g., 10 µM).

  • Remove the culture medium from the cell plates and wash once with assay buffer.

  • Add the diluted this compound (for the reference curve) and test compounds to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control (100% activity) and a known potent inhibitor (e.g., high concentration of this compound) as a positive control (0% activity).

  • Pre-incubate the plates at 37°C for 10-20 minutes.

3. Assay Execution and Measurement:

  • Prepare the fluorescent substrate working solution according to the manufacturer's instructions (from the neurotransmitter transporter uptake assay kit).

  • Add the fluorescent substrate solution to all wells of the assay plate.

  • Incubate the plate at 37°C for a period determined by kinetic optimization (typically 15-60 minutes).

  • Measure the fluorescence intensity using a bottom-read fluorescence microplate reader at the appropriate excitation and emission wavelengths as specified by the kit manufacturer.

4. Data Analysis:

  • Subtract the background fluorescence (wells with no cells) from all experimental wells.

  • Normalize the data to the controls:

    • Set the average fluorescence of the vehicle-only wells as 100% activity.

    • Set the average fluorescence of the high-concentration inhibitor wells as 0% activity.

  • Calculate the percent inhibition for each concentration of this compound and each test compound.

  • For this compound, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

  • For test compounds, identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition at 10 µM).

Conclusion

This compound serves as a robust and reliable reference compound in high-throughput screening assays for the identification of novel serotonin and norepinephrine reuptake inhibitors. The provided protocols and data offer a comprehensive guide for researchers to establish and validate these assays, ensuring the generation of high-quality, reproducible data in drug discovery campaigns. The use of a well-characterized reference compound like this compound is critical for monitoring assay performance and accurately quantifying the potency of new chemical entities.

References

Application Notes and Protocols for Quantifying Desvenlafaxine Release from Nanoparticle Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to quantifying the release of Desvenlafaxine from nanoparticle-based drug delivery systems. The protocols outlined below detail validated analytical methods and in vitro release study designs essential for the characterization and quality control of this compound nanoformulations.

Introduction

This compound, a serotonin-norepinephrine reuptake inhibitor (SNRI), is widely used in the treatment of major depressive disorder.[1][2][3][4][5] Encapsulating this compound into nanoparticle drug delivery systems offers potential benefits such as improved bioavailability, sustained release, and targeted delivery.[1] Accurate and reproducible quantification of drug release from these nanoparticles is critical for ensuring product performance, safety, and efficacy. This document outlines two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry, for the quantification of this compound, along with detailed protocols for conducting in vitro release studies.

Analytical Methods for this compound Quantification

The choice of analytical method depends on the required sensitivity, selectivity, and the complexity of the sample matrix. Both HPLC and UV-Vis spectrophotometry are robust methods for quantifying this compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a highly specific and sensitive method for the determination of this compound.

Protocol: RP-HPLC Method for this compound Quantification

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and data acquisition software.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of a buffer (e.g., 0.02M potassium dihydrogen phosphate, pH adjusted to 4.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 65:35 v/v).[6]

    • Flow Rate: 1.0 mL/min.[6]

    • Detection Wavelength: 230 nm.[6]

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound succinate in the mobile phase (e.g., 100 µg/mL).

    • Generate a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 10 to 150 µg/mL.[6]

  • Sample Preparation:

    • Collect samples from the in vitro release study at predetermined time points.

    • Filter the samples through a 0.22 µm syringe filter to remove any nanoparticles or excipients.

    • Dilute the samples with the mobile phase if the concentration is expected to be above the calibration range.

  • Analysis:

    • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

    • Inject the prepared samples.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Data Presentation: HPLC Method Validation Parameters

ParameterAcceptance CriteriaExample Result
Linearity (R²) ≥ 0.9980.999
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (%RSD) ≤ 2.0%< 2.0%
Limit of Detection (LOD) Signal-to-noise ratio of 3:14.74 µg/mL[6]
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:114.37 µg/mL[6]
UV-Visible Spectrophotometry

UV-Vis spectrophotometry offers a simpler and more rapid method for this compound quantification, suitable for routine analysis where high selectivity is not paramount.

Protocol: UV-Vis Spectrophotometry for this compound Quantification

  • Instrumentation: A UV-Visible spectrophotometer with matched quartz cuvettes.

  • Method Parameters:

    • Solvent: Distilled water or a suitable buffer (e.g., phosphate buffer pH 7.4).

    • Wavelength of Maximum Absorbance (λmax): 224 nm.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound succinate in the chosen solvent (e.g., 100 µg/mL).

    • Prepare a series of calibration standards by diluting the stock solution to concentrations typically ranging from 5 to 40 µg/mL.

  • Sample Preparation:

    • Collect and filter samples from the release study as described in the HPLC protocol.

    • Dilute the samples with the solvent as needed to fall within the linear range of the calibration curve.

  • Analysis:

    • Measure the absorbance of the standard solutions at 224 nm to create a calibration curve.

    • Measure the absorbance of the prepared samples.

    • Calculate the concentration of this compound in the samples using the calibration curve.

Data Presentation: UV-Vis Method Validation Parameters

ParameterAcceptance CriteriaExample Result
Linearity (R²) ≥ 0.9980.998
Accuracy (% Recovery) 98.0 - 102.0%99.78%
Precision (%RSD) ≤ 2.0%Intraday: 0.243%, Interday: 0.244%

In Vitro Drug Release Studies

The in vitro release profile of this compound from nanoparticles is a critical quality attribute. The "sample and separate" and "dialysis bag" methods are commonly employed for this purpose.[6][7][8][9]

Sample and Separate Method

This method involves dispersing the nanoparticles directly into the release medium and separating the released drug from the nanoparticles at each time point for analysis.[6][9][10]

Protocol: Sample and Separate Method

  • Apparatus: USP Apparatus II (Paddle Apparatus) or a constant temperature shaker bath.[9][10]

  • Release Medium: A buffer solution that maintains sink conditions (the concentration of the drug in the medium should not exceed 10-30% of its solubility). Phosphate buffer saline (PBS) at pH 7.4 is commonly used to simulate physiological conditions.

  • Procedure:

    • Disperse a known amount of this compound-loaded nanoparticles in a pre-warmed release medium (e.g., 500 mL) at 37°C with constant agitation (e.g., 50-100 rpm).

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a specific volume of the medium (e.g., 5 mL).

    • Immediately replenish the release medium with an equal volume of fresh, pre-warmed medium to maintain a constant volume.

    • Separate the released this compound from the nanoparticles in the collected samples. This can be achieved by:

      • Centrifugation: Centrifuge the sample at a high speed to pellet the nanoparticles.

      • Ultrafiltration: Use centrifugal filter units with a molecular weight cut-off (MWCO) that retains the nanoparticles while allowing the free drug to pass through.[10]

  • Quantification: Analyze the concentration of this compound in the supernatant or filtrate using a validated HPLC or UV-Vis method.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point.

Dialysis Bag Method

The dialysis bag method physically separates the nanoparticle formulation from the release medium using a semi-permeable membrane.[7][8][9]

Protocol: Dialysis Bag Method

  • Apparatus: A constant temperature shaker bath or a beaker with a magnetic stirrer.

  • Dialysis Membrane: Select a dialysis membrane with a MWCO that is large enough to allow free diffusion of this compound but small enough to retain the nanoparticles (e.g., 12-14 kDa).[7]

  • Release Medium: As described in the Sample and Separate method.

  • Procedure:

    • Accurately weigh a quantity of the this compound nanoparticle formulation and disperse it in a small volume of release medium (e.g., 1-2 mL).

    • Transfer the dispersion into a pre-soaked dialysis bag and securely seal both ends.

    • Immerse the dialysis bag in a larger volume of pre-warmed release medium (e.g., 200-500 mL) at 37°C with continuous agitation.

    • At specified time points, withdraw an aliquot of the release medium from outside the dialysis bag.

    • Replace the withdrawn volume with fresh, pre-warmed release medium.

  • Quantification: Analyze the this compound concentration in the collected samples using a validated analytical method.

  • Data Analysis: Calculate the cumulative percentage of drug released over time.

Data Presentation: In Vitro Release Profile

Time (hours)% Cumulative Release (Mean ± SD, n=3)
00
115.2 ± 1.8
228.7 ± 2.5
445.1 ± 3.1
868.9 ± 4.2
1285.3 ± 3.9
2495.6 ± 2.7

Visualization of Key Processes

This compound Mechanism of Action

This compound functions as a serotonin-norepinephrine reuptake inhibitor (SNRI). It selectively blocks the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft by inhibiting the serotonin transporter (SERT) and norepinephrine transporter (NET), respectively.[1][2][3][11] This leads to an increased concentration of these neurotransmitters in the synapse, enhancing neurotransmission.

Desvenlafaxine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Neuron Serotonin (5-HT) & Norepinephrine (NE) vesicles 5HT_NE Increased 5-HT & NE Concentration Presynaptic_Neuron->5HT_NE Release SERT Serotonin Transporter (SERT) NET Norepinephrine Transporter (NET) 5HT_NE->SERT Reuptake 5HT_NE->NET Reuptake Receptors Postsynaptic Receptors 5HT_NE->Receptors Binds Signal Enhanced Neurotransmission Receptors->Signal Activates This compound This compound This compound->SERT Inhibits This compound->NET Inhibits In_Vitro_Release_Workflow Formulation This compound Nanoparticle Formulation Release_Study In Vitro Release Study (e.g., Dialysis Bag Method) Formulation->Release_Study Sampling Sample Collection at Time Points Release_Study->Sampling Sample_Prep Sample Preparation (Filtration/Dilution) Sampling->Sample_Prep Quantification Quantification (HPLC or UV-Vis) Sample_Prep->Quantification Data_Analysis Data Analysis (Cumulative Release Profile) Quantification->Data_Analysis Result Release Kinetics and Profile Data_Analysis->Result

References

Troubleshooting & Optimization

Optimizing oral gavage dosage of Desvenlafaxine for consistent plasma levels in rats.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using oral gavage to administer Desvenlafaxine to rats, with the goal of achieving consistent plasma levels.

Troubleshooting Guide

Q1: We are observing high variability in this compound plasma concentrations between rats in the same dosage group. What are the potential causes and solutions?

High inter-animal variability is a common challenge in oral gavage studies. Several factors related to the animal, the dosing procedure, and the formulation can contribute to this issue.

Potential Causes & Troubleshooting Steps:

  • Improper Gavage Technique: Inconsistent delivery of the full dose can be a major source of variability.

    • Solution: Ensure all personnel are thoroughly trained in oral gavage techniques. The gavage needle should be inserted gently and to the correct depth to ensure the entire dose is delivered to the stomach and not regurgitated. Observe the animal for a few minutes post-dosing to check for any signs of regurgitation.

  • Stress-Induced Physiological Changes: The stress of handling and gavage can alter gastrointestinal motility and blood flow, affecting drug absorption.

    • Solution: Acclimate the rats to handling and the gavage procedure for several days before the actual study. This can involve mock gavaging with the vehicle. A calm and consistent environment is crucial.[1]

  • Formulation Inhomogeneity: If this compound is not uniformly suspended in the vehicle, different animals may receive different effective doses.

    • Solution: Ensure the dosing formulation is continuously and thoroughly mixed throughout the dosing period. If using a suspension, vortex the stock solution before drawing each dose.

  • Fasting State: Differences in food intake before dosing can significantly impact drug absorption.

    • Solution: Standardize the fasting period for all animals before dosing. While human studies suggest food has a minimal effect on this compound absorption, this may differ in rats.[2][3][4] A consistent fasting period (e.g., overnight) is recommended to reduce variability.

Q2: Our measured this compound plasma levels are consistently lower than expected based on the administered dose. What could be the reason?

Lower than expected plasma concentrations can point to issues with bioavailability or the dosing solution itself.

Potential Causes & Troubleshooting Steps:

  • Poor Drug Solubility or Inappropriate Vehicle: this compound succinate is water-soluble, but the choice of vehicle can still impact its absorption.

    • Solution: A commonly used and effective vehicle for this compound succinate in rats is a mixture of 0.25% polysorbate 80 and 0.5% methylcellulose in purified water. This helps to ensure solubility and uniform suspension.

  • Degradation of this compound in the Formulation: Instability of the compound in the dosing vehicle can lead to a lower effective dose being administered.

    • Solution: Prepare the dosing solution fresh daily. If the solution must be stored, conduct a stability study to determine the appropriate storage conditions and duration. While this compound is stable in solid form, its stability in various aqueous vehicles over time should be verified.[5][6]

  • First-Pass Metabolism: In rats, this compound is primarily metabolized through glucuronidation. While its oral bioavailability is generally good, individual differences in metabolic enzyme activity could play a role.

    • Solution: While you cannot easily alter the first-pass metabolism, being aware of this process is important for data interpretation. If consistently low levels are a problem across all animals, a re-evaluation of the dosage may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is a standard oral gavage protocol for administering this compound to rats?

Please refer to the detailed "Experimental Protocols" section below for a comprehensive methodology.

Q2: What are the recommended gavage needle size and volume for rats?

The appropriate needle size and volume depend on the rat's weight.

  • Needle Size: For adult rats (200-300g), a 16G to 18G gavage needle is typically used. The length should be pre-measured from the corner of the rat's mouth to the last rib to ensure it reaches the stomach without causing injury.[7][8][9]

  • Volume: The maximum recommended gavage volume is 10-20 ml/kg. However, to minimize the risk of regurgitation and aspiration, it is advisable to use the smallest volume necessary to deliver the dose accurately.[8][10]

Q3: Should rats be fasted before oral gavage of this compound?

Yes, it is best practice to fast rats overnight before dosing. This minimizes the variability in drug absorption that can be caused by the presence of food in the stomach. A standardized fasting protocol across all study animals is crucial for consistent results.

Q4: How is this compound metabolized in rats, and how might this affect plasma levels?

In rats, this compound is primarily metabolized by conjugation via UDP-glucuronosyltransferase (UGT) enzymes to form this compound-O-glucuronide, which is then excreted in the urine.[1] A minor metabolic pathway involves oxidative metabolism by CYP3A4. The activity of these enzymes can vary between individual animals, potentially contributing to some of the observed variability in plasma concentrations.

Data Presentation

Table 1: Recommended Oral Gavage Needle Sizes and Maximum Volumes for Rats

Rat Weight (g)Recommended Needle GaugeMaximum Dosing Volume (ml/kg)
50 - 10020G or 18G10
100 - 20018G10 - 20
200 - 30016G10 - 20

Data compiled from multiple sources.[7][9][10][11]

Experimental Protocols

Protocol: Preparation and Administration of this compound Succinate via Oral Gavage in Rats

1. Materials:

  • This compound succinate powder

  • Polysorbate 80

  • Methylcellulose

  • Purified water

  • Appropriately sized gavage needles (see Table 1)

  • Syringes

  • Vortex mixer

  • Analytical balance

2. Vehicle Preparation (0.25% Polysorbate 80 and 0.5% Methylcellulose):

  • Add 0.25 g of Polysorbate 80 to approximately 50 ml of purified water and stir until dissolved.

  • Slowly add 0.5 g of methylcellulose to the solution while continuously stirring to prevent clumping.

  • Add purified water to bring the final volume to 100 ml.

  • Stir the solution until the methylcellulose is fully hydrated and the solution is clear and uniform.

3. This compound Formulation Preparation:

  • Calculate the required amount of this compound succinate based on the desired dose and the number of animals.

  • Weigh the this compound succinate powder accurately.

  • Add the powder to the prepared vehicle.

  • Vortex the mixture thoroughly to ensure the drug is completely dissolved or uniformly suspended.

4. Animal Preparation and Dosing Procedure:

  • Fast the rats overnight, ensuring they have free access to water.

  • Weigh each rat immediately before dosing to calculate the precise volume to be administered.

  • Gently restrain the rat.

  • Pre-measure the gavage needle against the rat (from the corner of the mouth to the last rib) to determine the correct insertion depth.

  • Draw the calculated dose into a syringe attached to the gavage needle.

  • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly with no resistance.

  • Once the needle is at the predetermined depth, administer the dose steadily.

  • Withdraw the needle gently in the same direction it was inserted.

  • Observe the animal for a few minutes to ensure there is no regurgitation or signs of distress.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_dosing Dosing cluster_analysis Analysis vehicle_prep Vehicle Preparation (0.25% Polysorbate 80, 0.5% Methylcellulose) drug_prep This compound Formulation Preparation vehicle_prep->drug_prep gavage Oral Gavage Administration drug_prep->gavage animal_prep Animal Preparation (Overnight Fasting, Weighing) animal_prep->gavage blood_collection Blood Sample Collection gavage->blood_collection plasma_analysis Plasma this compound Level Analysis blood_collection->plasma_analysis

Caption: Experimental workflow for oral gavage of this compound in rats.

troubleshooting_logic cluster_variability High Inter-Animal Variability cluster_low_levels Consistently Low Plasma Levels start Inconsistent Plasma Levels Observed q_variability High Variability Between Animals? start->q_variability q_low_levels Consistently Low Levels? start->q_low_levels improper_technique Review Gavage Technique q_variability->improper_technique stress Implement Acclimation Protocol q_variability->stress formulation_homogeneity Ensure Continuous Mixing of Formulation q_variability->formulation_homogeneity fasting Standardize Fasting Period q_variability->fasting vehicle Verify Appropriate Vehicle q_low_levels->vehicle stability Check Formulation Stability (Prepare Fresh Daily) q_low_levels->stability dose Re-evaluate Dosage q_low_levels->dose

Caption: Troubleshooting logic for inconsistent this compound plasma levels.

desvenlafaxine_moa cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron serotonin Serotonin (5-HT) sert SERT serotonin->sert Reuptake norepinephrine Norepinephrine (NE) net NET norepinephrine->net Reuptake serotonin_cleft Increased 5-HT receptors Postsynaptic Receptors serotonin_cleft->receptors norepinephrine_cleft Increased NE norepinephrine_cleft->receptors This compound This compound This compound->sert Inhibits This compound->net Inhibits

References

Identifying and characterizing degradation products of Desvenlafaxine under stress conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing the degradation products of Desvenlafaxine under various stress conditions.

Frequently Asked Questions (FAQs)

Q1: Under what stress conditions is this compound most likely to degrade?

A1: this compound is particularly susceptible to degradation under acidic, basic, and oxidative stress conditions.[1] It shows significant resistance to dry heat, moist heat, and photolytic degradation.[1][2]

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathways for this compound include acid-induced hydrolysis and oxidation.[3][4][5] Under acidic stress, a major degradation product is formed through dehydration.[3][6] Oxidative conditions can lead to the formation of this compound N-oxide.[5]

Q3: What are the known degradation products of this compound?

A3: The main identified degradation products are:

  • Acid-induced degradation product: 4-(1-cyclohexenyl-2-(dimethylamino)ethyl)phenol, which has a mass-to-charge ratio (m/z) of 246.5, representing a loss of 18 units (H₂O) from the parent drug (m/z 264.4).[3][6]

  • Oxidative degradation product: this compound N-oxide.[5]

Q4: What analytical techniques are recommended for studying this compound degradation?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) method with UV detection is essential for separating and quantifying this compound and its degradation products.[1][3][4] For structural identification and characterization of the degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) or LC-MS/MS is the preferred technique.[3][5][7]

Troubleshooting Guides

Issue: Poor Chromatographic Peak Shape (Tailing or Fronting)

  • Question: My peaks for this compound or its degradation products are tailing. What could be the cause and how can I fix it?

  • Answer:

    • Secondary Silanol Interactions: Active silanol groups on the silica-based column packing can interact with the basic amine group of this compound, causing tailing.

      • Solution: Use a mobile phase with a lower pH (e.g., pH 3.8) to suppress silanol ionization.[6] Alternatively, add a basic modifier like triethylamine (TEA) to the mobile phase to compete for active sites.[8] Using a high-purity, end-capped column can also minimize this effect.

    • Column Overload: Injecting too much sample can lead to peak fronting or tailing.

      • Solution: Reduce the injection volume or the concentration of the sample.[8][9]

    • Column Contamination: Buildup of contaminants on the column can lead to poor peak shape.

      • Solution: Flush the column with a strong solvent.[9] Always use a guard column to protect the analytical column.

Issue: Inconsistent Retention Times

  • Question: Why are the retention times for my peaks shifting between injections?

  • Answer:

    • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.

      • Solution: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before starting the analysis sequence.[8]

    • Mobile Phase Composition Change: Inconsistent preparation of the mobile phase or evaporation of the organic solvent can alter its composition.

      • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If using a gradient, ensure the pump's proportioning valves are functioning correctly.[8]

    • Temperature Fluctuations: Changes in ambient temperature can affect retention times.

      • Solution: Use a column oven to maintain a constant temperature.

Issue: No or Insufficient Degradation Observed

  • Question: I have subjected this compound to stress conditions, but I am not seeing significant degradation. What should I do?

  • Answer:

    • Stress Conditions are too Mild: The concentration of the stressor, temperature, or exposure time may be insufficient.

      • Solution: Increase the severity of the stress conditions. For instance, if 0.1 M HCl at room temperature shows no degradation, try increasing the temperature to 70-80°C or using a higher acid concentration (e.g., 0.5 M or 1 M HCl).[1][3] The goal is to achieve a target degradation of 5-20%.[10]

    • Drug Substance is Highly Stable: this compound is known to be stable under photolytic and thermal stress.[1][2]

      • Solution: If extensive efforts under harsh conditions still do not produce degradation, it is important to document these findings. Regulatory guidance suggests that if a drug molecule is stable, it should be demonstrated that the stress applied was in excess of accelerated stability conditions.[11]

Issue: Poor Resolution Between Peaks

  • Question: How can I improve the separation between this compound and a closely eluting degradation product?

  • Answer:

    • Optimize Mobile Phase Composition: Adjusting the ratio of the organic solvent to the aqueous buffer can significantly impact resolution.

      • Solution: Perform a series of experiments systematically varying the percentage of the organic modifier (e.g., methanol or acetonitrile).

    • Change Mobile Phase pH: Altering the pH can change the ionization state of this compound and its impurities, affecting their retention and selectivity.

      • Solution: Adjust the mobile phase pH. A pH of 3.8 has been shown to provide good separation.[6]

    • Try a Different Column: The column chemistry plays a crucial role in selectivity.

      • Solution: If optimizing the mobile phase is insufficient, try a column with a different stationary phase (e.g., C8 instead of C18) or a different manufacturer.

Data Summary

The following table summarizes the quantitative results from forced degradation studies on this compound under various stress conditions.

Stress ConditionReagent/ParametersExposure TimeTemperatureDegradation (%)Reference
Acid Hydrolysis 0.5 M HCl2 hours70°C18.65%[1]
1 M HCl8 hours80°CSignificant[3][4]
Base Hydrolysis 1.0 M NaOH12 hours70°C11.01%[1]
5 M NaOH8 hours80°CStable[3]
Oxidative 3% H₂O₂2 hours50°C17.05%[1]
Thermal (Dry Heat) -10 days80°C0.27%[1][2]
Thermal (Moist Heat) 75% Relative Humidity2 hours80°C0.25%[1][2]
Photolytic UV light (315-400 nm)10 daysAmbient0.23%[1][2]

Experimental Protocols

Protocol 1: Forced Degradation (Stress) Studies
  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).[1][3]

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.5 M - 1 M HCl. Reflux the solution at 70-80°C for 2-8 hours.[1][3] After the specified time, cool the solution and neutralize it with an equivalent amount of NaOH. Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.[1]

  • Base Hydrolysis: Mix an aliquot of the stock solution with 1 M - 5 M NaOH. Reflux at 70-80°C for 8-12 hours.[1][3] After cooling, neutralize with HCl and dilute to the final concentration.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at 50°C for 2 hours.[1] Dilute to the final concentration.

  • Thermal Degradation: Expose the solid drug substance to dry heat at 80°C for 10 days.[1] After exposure, dissolve the powder and dilute to the final concentration.

  • Photolytic Degradation: Expose the solid drug substance to UV light (e.g., 315-400 nm) in a photostability chamber for 10 days.[1] After exposure, prepare a solution at the final concentration.

  • Control Sample: Prepare a control sample by diluting the stock solution to the final concentration without subjecting it to any stress.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol is a composite based on several published methods.[1][3][6]

  • Column: C18 or C8, e.g., Eclipse XDB-C8 (150 x 4.6 mm, 5µm) or SymmetryShield C18 (250 mm x 4.6 mm, 5 µm).[1][3]

  • Mobile Phase:

    • Option A: 30:70 (v/v) mixture of 0.1% Trifluoroacetic Acid (TFA) in water and methanol.[1]

    • Option B: Acetonitrile and 5 mM potassium dihydrogen phosphate buffer (pH adjusted to 3.8 with orthophosphoric acid) in a 50:50 (v/v) ratio.[6]

  • Flow Rate: 0.7 - 1.5 mL/min.[1][6]

  • Detection Wavelength: 210 nm or 229 nm.[1][6]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 30°C.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the control and stressed samples.

    • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug.

    • Ensure the method provides adequate resolution between the this compound peak and all degradation product peaks. The method is considered stability-indicating if all peaks are well-resolved.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation stock Prepare 1 mg/mL This compound Stock stress Subject to Stress Conditions (Acid, Base, Oxidative, etc.) stock->stress neutralize Neutralize & Dilute to Final Concentration stress->neutralize hplc Inject into HPLC-UV System neutralize->hplc For Quantification lcms Inject into LC-MS System neutralize->lcms For Identification quant Quantify Degradation (% Area Decrease) hplc->quant identify Identify Degradant Structure (Mass Spectrometry) lcms->identify report Report Findings quant->report identify->report G cluster_checks Troubleshooting Steps cluster_solutions Potential Solutions start Chromatographic Problem (e.g., Peak Tailing, Drifting RT) check_mobile_phase Is the mobile phase freshly prepared and degassed? start->check_mobile_phase check_equilibration Is the column fully equilibrated? check_mobile_phase->check_equilibration Yes sol_mobile_phase Prepare fresh mobile phase check_mobile_phase->sol_mobile_phase No check_column Is the column old or contaminated? check_equilibration->check_column Yes sol_equilibration Flush column for 20 volumes check_equilibration->sol_equilibration No check_parameters Are method parameters (pH, temp) correct? check_column->check_parameters No sol_column Flush with strong solvent or replace column check_column->sol_column Yes sol_parameters Verify method parameters check_parameters->sol_parameters No end_node Problem Resolved check_parameters->end_node Yes sol_mobile_phase->end_node sol_equilibration->end_node sol_column->end_node sol_parameters->end_node

References

Troubleshooting poor peak shape and resolution in HPLC analysis of Desvenlafaxine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Desvenlafaxine, with a focus on achieving optimal peak shape and resolution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

My this compound peak is tailing. What are the potential causes and how can I fix it?

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue when analyzing basic compounds like this compound. This is often caused by secondary interactions between the analyte and the stationary phase.

Potential Causes:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic amine group of this compound, leading to peak tailing.[1][2]

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of silanol groups, increasing their interaction with the protonated this compound.[1][3]

  • Column Contamination: Accumulation of sample matrix components or strongly retained compounds on the column can create active sites that cause tailing.[2]

  • Column Overload: Injecting too much sample can saturate the stationary phase.[1]

  • Extra-column Dead Volume: Excessive tubing length or improper connections can contribute to peak broadening and tailing.

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to 2.5-3.0) can suppress the ionization of residual silanol groups, minimizing secondary interactions.[1][4]

  • Add a Competing Base: Incorporate a competing base, such as Triethylamine (TEA), into the mobile phase at a low concentration (e.g., 10-50 mM). TEA will preferentially interact with the active silanol sites, masking them from this compound.[1][5]

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with thorough end-capping have fewer accessible silanol groups, reducing the likelihood of peak tailing.

  • Reduce Sample Concentration: Dilute the sample to avoid overloading the column.[1]

  • Optimize Column Temperature: Increasing the column temperature can sometimes improve peak shape by reducing the viscosity of the mobile phase and improving mass transfer.

  • Flush the Column: If contamination is suspected, flush the column with a strong solvent.

  • Minimize Extra-column Volume: Use shorter, narrower internal diameter tubing between the injector, column, and detector. Ensure all fittings are properly connected.[6]

I am observing peak fronting for my this compound peak. What could be the reason?

Peak fronting, where the front of the peak is less steep than the back, can also compromise the accuracy of your analysis.

Potential Causes:

  • Sample Overload: Injecting too high a concentration or volume of the sample is a primary cause of peak fronting.[6][7][8][9]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, leading to a distorted peak shape.[7][10]

  • Column Collapse: In highly aqueous mobile phases, some C18 columns can undergo phase collapse, where the stationary phase folds in on itself, leading to poor peak shape and retention time shifts.[6]

  • Poorly Packed Column or Void Formation: A void at the head of the column or an improperly packed column can lead to a non-uniform flow path and peak fronting.[7][9]

Troubleshooting Steps:

  • Reduce Injection Volume and Concentration: Dilute your sample and/or inject a smaller volume to see if the peak shape improves.[6][8][10]

  • Match Sample Solvent to Mobile Phase: Ideally, dissolve your sample in the initial mobile phase. If a different solvent must be used, ensure it is weaker than or of similar strength to the mobile phase.[7][10]

  • Use an Appropriate Column: For highly aqueous mobile phases, use a column specifically designed for such conditions (e.g., an "aqueous C18" or polar-embedded phase).[6]

  • Check for Column Voids: If a void is suspected, you can try to gently tap the column to resettle the packing material or, more effectively, replace the column. Using a guard column can help protect the analytical column from voids.

My resolution between this compound and its impurities is poor. How can I improve it?

Achieving adequate resolution is critical for accurately quantifying this compound in the presence of its impurities or degradation products.[11][12]

Troubleshooting Steps:

  • Optimize Mobile Phase Composition:

    • Organic Modifier: Adjust the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. Decreasing the organic content will generally increase retention and may improve resolution.[12]

    • pH Adjustment: The pH of the mobile phase can significantly impact the retention and selectivity of ionizable compounds.[13][14][15] Experiment with different pH values within the stable range of your column to maximize the separation between this compound and co-eluting peaks. A pH around 3.0 to 5.0 is often a good starting point for basic compounds on a silica-based column.[11][16][17]

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with a different selectivity. For example, if you are using a C18 column, a C8, Phenyl, or Cyano column might provide a different elution order and improved resolution.[11]

  • Adjust the Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the analysis time.[18]

  • Modify the Column Temperature: Decreasing the column temperature can increase retention and potentially enhance resolution.[18]

  • Use a Longer Column or Smaller Particle Size: A longer column or a column packed with smaller particles will provide higher efficiency and better resolution.[18]

Quantitative Data Summary

The following table provides a hypothetical example of how adjusting key chromatographic parameters can impact the retention time, peak asymmetry, and resolution in the analysis of this compound and a known impurity.

ParameterCondition 1Condition 2 (Optimized)
Mobile Phase 50:50 ACN:Buffer (pH 6.5)40:60 ACN:Buffer (pH 3.0)
This compound Retention Time (min) 3.55.2
Impurity Retention Time (min) 3.75.9
This compound Peak Asymmetry (USP Tailing Factor) 1.81.1
Resolution (Rs) between this compound and Impurity 0.92.1

Experimental Protocols

Representative HPLC Method for this compound Analysis:

This protocol is a general guideline and may require optimization for specific applications.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 70% A / 30% B, hold for 10 minutes

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 225 nm

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.

Visualizations

TroubleshootingWorkflow cluster_problem Problem Identification cluster_peakshape Peak Shape Issues cluster_resolution Resolution Issues cluster_causes_tailing Potential Causes cluster_solutions_tailing Solutions cluster_causes_fronting Potential Causes cluster_solutions_fronting Solutions cluster_causes_resolution Potential Causes cluster_solutions_resolution Solutions Problem Poor Peak Shape or Resolution PeakTailing Peak Tailing Problem->PeakTailing PeakFronting Peak Fronting Problem->PeakFronting PoorResolution Poor Resolution Problem->PoorResolution Silanol Secondary Silanol Interactions PeakTailing->Silanol WrongpH Inappropriate Mobile Phase pH PeakTailing->WrongpH Contamination Column Contamination PeakTailing->Contamination Overload Sample Overload PeakFronting->Overload SolventMismatch Sample Solvent Mismatch PeakFronting->SolventMismatch ColumnVoid Column Void/Collapse PeakFronting->ColumnVoid MobilePhaseComp Suboptimal Mobile Phase PoorResolution->MobilePhaseComp WrongStationaryPhase Inadequate Stationary Phase Selectivity PoorResolution->WrongStationaryPhase AdjustpH Adjust Mobile Phase pH Silanol->AdjustpH AddBase Add Competing Base (e.g., TEA) Silanol->AddBase WrongpH->AdjustpH NewColumn Use High-Purity, End-Capped Column Contamination->NewColumn ReduceSample Reduce Injection Volume/Concentration Overload->ReduceSample MatchSolvent Match Sample Solvent to Mobile Phase SolventMismatch->MatchSolvent CheckColumn Inspect/Replace Column ColumnVoid->CheckColumn OptimizeMobilePhase Optimize Organic Ratio & pH MobilePhaseComp->OptimizeMobilePhase AdjustFlowTemp Adjust Flow Rate/Temperature MobilePhaseComp->AdjustFlowTemp ChangeColumn Try Different Column Chemistry WrongStationaryPhase->ChangeColumn DesvenlafaxineInteractions cluster_analyte Analyte cluster_stationary_phase Stationary Phase (C18) cluster_mobile_phase Mobile Phase This compound This compound pKa ~9-10 (Basic) C18 C18 Chains Hydrophobic Interaction This compound->C18 Primary Retention Silanol Residual Silanols (Si-OH) Potential for Secondary Interactions This compound->Silanol Secondary Interaction (Tailing) Organic Organic Modifier (ACN/MeOH) Organic->C18 Elution Strength Buffer Aqueous Buffer (Controls pH) Buffer->this compound Controls Ionization State Buffer->Silanol Suppresses Ionization (at low pH)

References

Strategies to reduce variability in behavioral responses to Desvenlafaxine in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in behavioral responses to Desvenlafaxine in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a serotonin-norepinephrine reuptake inhibitor (SNRI) used as an antidepressant.[1][2] Its primary mechanism of action is to block the reuptake of serotonin (5-HT) and norepinephrine (NE) in the synaptic cleft, leading to increased concentrations of these neurotransmitters in the brain.[3][4] This potentiation of serotonergic and noradrenergic neurotransmission is thought to be responsible for its antidepressant effects.[5] this compound has a higher affinity for the serotonin transporter (SERT) than the norepinephrine transporter (NET).[2][3]

Q2: What are the main sources of variability in behavioral responses to this compound in animal studies?

A2: Variability in behavioral responses can stem from several factors, including:

  • Genetic Factors: The strain of the animal model used can significantly influence behavioral outcomes and responses to antidepressants.

  • Physiological Factors: Sex, age, and hormonal status of the animals can lead to differential responses.

  • Environmental Factors: Housing conditions, diet, and exposure to stressors can impact baseline behavior and drug efficacy. Environmental enrichment has been shown to reduce stress and variability.

  • Procedural Factors: Lack of standardized experimental protocols for drug administration and behavioral testing is a major contributor to inconsistent results.[3][6]

  • Microbiome Composition: The gut microbiota can influence the metabolism and efficacy of antidepressants.

Q3: How does the metabolism of this compound differ from its parent compound, venlafaxine, and why is this important for animal studies?

A3: this compound is the major active metabolite of venlafaxine.[1] A key difference is their metabolic pathways. Venlafaxine is extensively metabolized by the cytochrome P450 enzyme CYP2D6 to form this compound.[1] In contrast, this compound is primarily metabolized through conjugation by UGT enzymes, with only a minor contribution from CYP3A4 for oxidative metabolism.[1][7] This is significant because the CYP2D6 pathway is prone to genetic polymorphisms, which can lead to variable drug exposure when administering venlafaxine. By using this compound directly, researchers can bypass this source of metabolic variability, potentially leading to more consistent results in animal studies.

Troubleshooting Guides

Issue 1: High Variability in Forced Swim Test (FST) Results

Problem: I am observing significant inter-animal variability in immobility time in the Forced Swim Test after this compound administration.

Possible Causes and Solutions:

Cause Troubleshooting Step
Lack of Protocol Standardization Ensure strict adherence to a standardized FST protocol. This includes consistent water temperature (23-25°C), water depth (so the animal cannot touch the bottom), and cylinder dimensions.[8][9] The duration of the pre-test and test sessions should be identical for all animals.[10]
Animal Strain Different rodent strains exhibit varying baseline levels of immobility and sensitivity to antidepressants.[8] For example, Wistar-Kyoto (WKY) rats show high baseline immobility.[8] Consider conducting a pilot study with different strains to identify the one with the most stable and reproducible response to this compound.
Sex Differences Male and female rodents can respond differently to stressors and antidepressants.[11] House and test males and females separately and analyze the data accordingly.
Environmental Stressors Animals housed in unenriched environments may exhibit higher stress levels, leading to more variable FST performance.[12] Implement an environmental enrichment program to reduce baseline stress.
Handling and Acclimation Insufficient handling and acclimation to the experimental room and procedures can increase stress and variability. Ensure all animals are handled consistently and have adequate time to acclimate before testing.
Issue 2: Inconsistent Findings in the Novelty-Suppressed Feeding Test (NSFT)

Problem: My results in the Novelty-Suppressed Feeding Test are not consistent across different cohorts of animals treated with this compound.

Possible Causes and Solutions:

Cause Troubleshooting Step
Non-Standardized Protocol The NSFT is sensitive to methodological variations. A standardized protocol, including a specific food deprivation schedule and the use of highly palatable food, has been shown to reduce inter-laboratory variability when testing this compound.[3][6][13]
Habituation to the Test Arena Prior exposure to the testing arena can reduce the novelty and, therefore, the anxiety-like behavior, affecting the latency to eat. Ensure the arena is novel for each animal during the test.
Food Palatability and Deprivation The level of food deprivation and the desirability of the food pellet can influence the motivation to eat, impacting the test's sensitivity. Standardize the food deprivation period (e.g., a three-phase deprivation) and use a consistent, highly palatable food pellet for all animals.[6][13]
Lighting Conditions The lighting in the testing arena can affect anxiety levels. Maintain consistent and appropriate lighting conditions for all tests.
Experimenter Presence The presence and movement of the experimenter can be a source of stress. Observe the animals remotely via a camera if possible.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Rodents

SpeciesStrainSexDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)
RatSprague-DawleyMale30 (oral)70000.5-3.0
RatOvariectomized Sprague-DawleyFemale30 (oral)~70000.5-3.0

Data extracted from pharmacokinetic studies in rats.[14] Note that specific values can vary based on the study protocol.

Experimental Protocols

Standardized Novelty-Suppressed Feeding Test (NSFT) Protocol for Rats

This protocol is adapted from a study that utilized this compound and demonstrated reduced inter-laboratory variability.[3][6][13]

1. Animal Model:

  • Species: Rat (e.g., Sprague-Dawley).

  • Induction of depressive-like state (optional, as per study design): e.g., Reserpine-induced model.

2. Drug Administration:

  • Chronic treatment with this compound or vehicle for a predefined period (e.g., 14 days).

3. Food Deprivation (Three-Phase):

  • Phase 1 (24h before the test): Remove standard chow from the home cage.

  • Phase 2 (After 12h of deprivation): Introduce a small amount of highly palatable food (e.g., a specific type of sweet cereal) into the home cage for a short period (e.g., 1 hour) to familiarize the animals with it.

  • Phase 3 (Remaining 11h): Remove the palatable food and continue food deprivation.

4. Test Procedure:

  • Apparatus: A novel open-field arena (e.g., 100x100 cm with 40 cm high walls).

  • Setup: Place a single pellet of the highly palatable food on a white paper circle in the center of the arena.

  • Testing:

    • Gently place the rat in a corner of the arena.

    • Start a timer and record the latency (in seconds) for the rat to begin eating the food pellet (defined as chewing, not just sniffing or touching).

    • The test is typically run for a maximum of 10-15 minutes. If the animal does not eat within this time, a maximum latency is recorded.

  • Data Analysis: Compare the latency to eat between the this compound-treated and vehicle-treated groups. A shorter latency in the treated group suggests an anxiolytic/antidepressant-like effect.

Visualizations

Signaling Pathway of this compound

Desvenlafaxine_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron This compound This compound SERT Serotonin Transporter (SERT) This compound->SERT Blocks NET Norepinephrine Transporter (NET) This compound->NET Blocks Serotonin_Reuptake Serotonin Reuptake SERT->Serotonin_Reuptake Norepinephrine_Reuptake Norepinephrine Reuptake NET->Norepinephrine_Reuptake Serotonin_Vesicle Serotonin Vesicle Serotonin_Vesicle->Synaptic_Cleft_Pre Release Norepinephrine_Vesicle Norepinephrine Vesicle Norepinephrine_Vesicle->Synaptic_Cleft_Pre Release Synaptic_Cleft_Pre->SERT Synaptic_Cleft_Pre->NET Serotonin_Receptor Serotonin Receptor Downstream_Signaling Downstream Signaling Serotonin_Receptor->Downstream_Signaling Norepinephrine_Receptor Norepinephrine Receptor Norepinephrine_Receptor->Downstream_Signaling Neuronal_Response Therapeutic Effect Downstream_Signaling->Neuronal_Response Synaptic_Cleft_Post->Serotonin_Receptor Increased Serotonin Synaptic_Cleft_Post->Norepinephrine_Receptor Increased Norepinephrine

Caption: Mechanism of action of this compound in the neuronal synapse.

Experimental Workflow for Reducing Variability

Experimental_Workflow cluster_planning Phase 1: Experimental Planning cluster_execution Phase 2: Experiment Execution cluster_analysis Phase 3: Data Analysis & Interpretation A Select Animal Model (Consider Strain and Sex) B Define Standardized Behavioral Test Protocol A->B C Implement Environmental Enrichment B->C D Acclimation and Handling C->D E Randomized Drug Administration (this compound vs. Vehicle) D->E F Conduct Behavioral Testing E->F G Blinded Data Scoring F->G H Statistical Analysis (Account for Sex/Strain) G->H I Consistent and Reproducible Results H->I

Caption: Workflow to minimize variability in this compound animal studies.

Troubleshooting Logic for High Behavioral Variability

Troubleshooting_Logic Start High Variability in Behavioral Response Q1 Is the experimental protocol strictly standardized? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Have you accounted for animal strain and sex? A1_Yes->Q2 Sol1 Implement a standardized protocol for dosing and behavioral testing. A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are housing conditions and environmental factors controlled? A2_Yes->Q3 Sol2 Select an appropriate strain and analyze data separately for males and females. A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Is the gut microbiome a potential factor? A3_Yes->Q4 Sol3 Implement environmental enrichment and control for diet and stressors. A3_No->Sol3 Sol3->Q4 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No Sol4 Consider microbiome analysis or controlled diet to reduce microbiota-induced variability. A4_Yes->Sol4 End Reduced Variability A4_No->End Sol4->End

References

Addressing matrix effects in the bioanalysis of Desvenlafaxine from complex biological samples

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding matrix effects in the quantitative analysis of Desvenlafaxine from complex biological samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the bioanalysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to co-eluting compounds from the sample matrix (e.g., plasma, urine)[1]. These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification[1][2]. In the analysis of this compound from biological fluids, endogenous components like phospholipids, salts, and proteins are common sources of matrix effects[1][3]. Failure to investigate and mitigate these effects can be detrimental to the reliability of a bioanalytical method[4].

Q2: How can I assess the presence and magnitude of matrix effects in my this compound assay?

A2: Two primary methods are used to evaluate matrix effects:

  • Qualitative Assessment (Post-Column Infusion): A constant flow of this compound solution is infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected onto the column. Any dip or rise in the constant analyte signal indicates regions of ion suppression or enhancement, respectively[5][6]. This helps in adjusting the chromatography to avoid the elution of this compound in these regions[5][7].

  • Quantitative Assessment (Post-Extraction Spike): The response of this compound in a standard solution is compared to its response when spiked into a blank, extracted matrix sample at the same concentration[6]. The ratio of these responses, known as the Matrix Factor (MF), provides a quantitative measure of the matrix effect. An MF value between 0.75 and 1.25 is often considered ideal[4].

Q3: What is the role of an internal standard (IS) in managing matrix effects for this compound analysis?

A3: An internal standard is crucial for correcting analytical variability, including matrix effects[8][9]. The ideal IS is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d6[10][11]. A SIL-IS is chemically almost identical to the analyte and is assumed to experience the same matrix effects and variations during sample preparation and injection[12][13]. By normalizing the analyte's signal to the IS's signal, these variations can be compensated for, significantly improving the accuracy and precision of the quantification[4][12].

Troubleshooting Guide: Common Issues in this compound Bioanalysis

Issue / SymptomPossible Cause(s)Recommended Solution(s)
Significant Ion Suppression or Enhancement Co-eluting endogenous matrix components, particularly phospholipids, are interfering with the ionization of this compound[1].1. Improve Sample Preparation: Switch from Protein Precipitation (PPT) to a more rigorous technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for a cleaner sample extract[1][2][14].2. Optimize Chromatography: Modify the mobile phase or gradient to better separate this compound from the interfering peaks identified via post-column infusion[7].3. Sample Dilution: Diluting the sample can reduce the concentration of interfering components, thereby minimizing matrix effects. This is feasible if the assay sensitivity is high enough[5][6].
Poor or Inconsistent Analyte Recovery The chosen extraction method is not optimal for the physicochemical properties of this compound. Factors like solvent choice, pH, or SPE sorbent are critical.1. Optimize LLE pH: this compound is a basic compound. Adjust the pH of the aqueous sample to be at least two units higher than its pKa to ensure it is in a non-ionized form, facilitating its transfer into the organic extraction solvent[1][14].2. Select Appropriate SPE Sorbent: For a weakly basic compound like this compound, a reversed-phase sorbent (e.g., C8, C18) or a polymeric mixed-mode cation exchange sorbent can yield good results[14][15].3. Ensure Complete Protein Precipitation: If using PPT, increase the solvent-to-plasma ratio (e.g., 3:1) and ensure vigorous vortexing to maximize protein removal[16].
High Variability in IS Signal Across Samples Even with a SIL-IS, significant lot-to-lot variation in the matrix can cause differing degrees of ion suppression or enhancement, leading to inconsistent IS response.1. Re-evaluate Sample Cleanup: The variability suggests that the current sample preparation method is not sufficiently removing interferences. Consider a more selective SPE method, such as one using molecularly imprinted polymers (MIPs)[14][17].2. Change Ionization Mode: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects[4].3. Check for IS Contamination: Ensure the SIL-IS is pure and free from unlabeled analyte.
Analyte Peak Tailing or Poor Shape Residual matrix components are interacting with the analytical column. The mobile phase may not be optimal for this compound's chemical properties.1. Optimize Mobile Phase: The addition of a small amount of an acid (e.g., 0.1% formic acid) or a buffer (e.g., ammonium acetate) to the mobile phase can improve peak shape for basic compounds[18][19].2. Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components.

Experimental Protocols & Data

Protocol 1: Sample Preparation Method Comparison

To minimize matrix effects, a robust sample preparation procedure is essential. The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)[14][16][20].

  • Protein Precipitation (PPT):

    • To 100 µL of plasma, add the internal standard (e.g., this compound-d6).

    • Add 300 µL of a cold precipitating solvent (e.g., acetonitrile or methanol)[16].

    • Vortex vigorously for 1-2 minutes to ensure complete protein denaturation.

    • Centrifuge at high speed (e.g., >10,000 g) for 10 minutes.

    • Transfer the supernatant for analysis.

    • Note: While simple and fast, PPT is the least clean method and often results in significant matrix effects[1][2].

  • Liquid-Liquid Extraction (LLE):

    • To 200 µL of plasma, add the internal standard.

    • Adjust pH by adding a basic buffer to bring the sample pH > 10.

    • Add 1 mL of an immiscible organic solvent (e.g., diethyl ether, or a mixture of hexane and ethyl acetate)[1][21].

    • Vortex for 5-10 minutes to facilitate extraction.

    • Centrifuge to separate the aqueous and organic layers.

    • Transfer the organic layer to a clean tube, evaporate to dryness under nitrogen, and reconstitute in the mobile phase.

    • Note: LLE provides a much cleaner extract than PPT[20].

  • Solid-Phase Extraction (SPE):

    • Condition: Pass 1 mL of methanol, followed by 1 mL of water through a C18 SPE cartridge[15].

    • Load: Load the pre-treated plasma sample (spiked with IS and acidified) onto the cartridge[15].

    • Wash: Wash the cartridge with a weak solvent (e.g., water or a low-percentage methanol solution) to remove hydrophilic interferences.

    • Elute: Elute this compound and the IS with a strong organic solvent, often made basic with a small amount of ammonia (e.g., 2-5% ammonia in methanol)[15].

    • Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase.

    • Note: SPE is often the most effective method for removing matrix interferences[1][14].

Quantitative Data: Recovery of this compound with Different Extraction Methods
Extraction MethodAnalyteMatrixAverage Recovery (%)Reference
Solid-Phase ExtractionO-desmethyl venlafaxine (this compound)Human Plasma81.7%[22]
Solid-Phase ExtractionVenlafaxineHuman Plasma95.9%[22]
Liquid-Liquid ExtractionThis compoundRabbit Plasma~67-70%[18]
Liquid-Liquid ExtractionVenlafaxine & ODVHuman Plasma>70%[21]
Protocol 2: Typical LC-MS/MS Parameters for this compound Analysis

The following table summarizes typical starting conditions for an LC-MS/MS method, which should be optimized for your specific instrumentation and application.

ParameterTypical ConditionReference
LC Column C8 or C18 (e.g., Thermo-BDS hypersil C8, 50 x 4.6 mm, 3 µm)[10]
Mobile Phase Isocratic or gradient mix of an aqueous buffer and organic solvent. Example: 5 mM ammonium acetate buffer : methanol (20:80, v/v)[10][11]
Flow Rate 0.4 - 0.8 mL/min[10][18]
Ionization Mode Positive Electrospray Ionization (ESI+)[10][11]
MS Detection Multiple Reaction Monitoring (MRM)[10][11]
MRM Transition (this compound) m/z 264.2 → 58.1[10][11]
MRM Transition (this compound-d6 IS) m/z 270.2 → 64.1[10][11]

Visual Workflows and Diagrams

Workflow for Identifying and Mitigating Matrix Effects.

Sample_Prep_Comparison cluster_0 Sample Preparation Plasma Plasma Sample + Internal Standard PPT Protein Precipitation (PPT) - Add organic solvent - Vortex, Centrifuge Plasma->PPT LLE Liquid-Liquid Extraction (LLE) - Adjust pH, add organic solvent - Vortex, Centrifuge, Evaporate Plasma->LLE SPE Solid-Phase Extraction (SPE) - Condition, Load, Wash, Elute - Evaporate Plasma->SPE PPT_out High Throughput High Matrix Effect PPT->PPT_out LLE_out Good Purity Moderate Throughput LLE->LLE_out SPE_out Highest Purity Lower Throughput SPE->SPE_out

Comparison of Sample Preparation Techniques.

Workflow for Post-Extraction Spike Experiment.

References

Selecting appropriate internal standards for quantitative analysis of Desvenlafaxine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting and using internal standards (IS) for the quantitative analysis of Desvenlafaxine.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of an internal standard in the quantitative analysis of this compound?

An internal standard is a compound of known concentration added to all samples, including calibration standards, quality controls (QCs), and unknown subject samples, before any sample processing.[1][2][3] Its primary function is to correct for the variability that can occur during the analytical workflow.[2][4][5] By calculating the ratio of the analyte's response to the IS's response, the method compensates for potential inconsistencies in sample preparation, extraction recovery, injection volume, and instrument response, thereby significantly improving the accuracy and precision of the final concentration measurement.[1][4][6]

Q2: What are the main types of internal standards, and which is preferred for this compound analysis?

There are two primary types of internal standards used in liquid chromatography-mass spectrometry (LC-MS) bioanalysis:

  • Stable Isotope-Labeled (SIL) Internal Standards: These are considered the gold standard.[7] A SIL-IS for this compound is a molecule where one or more atoms have been replaced with a stable heavy isotope, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[8][9] The ideal choice for this compound analysis is its deuterated form, This compound-d6 .[10][11][12] Because SILs are nearly identical to the analyte in chemical and physical properties, they exhibit very similar behavior during extraction, chromatography, and ionization, offering the most effective compensation for analytical variability.[4][9][13]

  • Structural Analog Internal Standards: These are molecules that are structurally similar to the analyte but are not isotopically labeled.[7] They are often used when a SIL-IS is unavailable or cost-prohibitive.[4][7] For this compound, its parent drug, Venlafaxine, or other compounds like Nadolol have been used in related analyses.[14][15][16] However, finding an analog that perfectly mimics the analyte's behavior can be challenging.[13]

For the highest accuracy and reliability in this compound quantification, This compound-d6 is the strongly recommended internal standard.[11][12]

Q3: Can I use Venlafaxine as an internal standard for the analysis of this compound?

While structurally related, using Venlafaxine as an internal standard for this compound (its active metabolite) can be problematic. Since Venlafaxine is metabolized into this compound in vivo, there is a high risk that the Venlafaxine you add as an IS could be converted, or that endogenous levels of Venlafaxine in the sample could interfere with the analysis. A suitable internal standard should not be present in the sample matrix nor should it be a metabolite of the analyte.[1][8] Therefore, using Venlafaxine is generally not recommended. A deuterated version, such as Venlafaxine-d6, could be a viable alternative if this compound-d6 is not available.[16][17]

Q4: What are the key criteria for selecting a good structural analog internal standard?

If a SIL-IS is not an option, a structural analog should be chosen based on the following criteria:

  • Structural Similarity: The IS should have a chemical structure and functional groups similar to this compound.[1][6]

  • Similar Physicochemical Properties: It should have comparable extraction recovery, chromatographic retention time, and ionization response to the analyte.[1][4]

  • Resolution: The IS peak must be well-separated from the this compound peak and any other endogenous components in the sample matrix.[1][6]

  • Purity and Stability: The IS must be highly pure, chemically stable throughout the entire analytical process, and not present in the original sample.[6][8]

Troubleshooting Guide: Internal Standard Variability

Issue 1: High or random variability in the internal standard (IS) response across a single analytical run.

  • Possible Causes:

    • Inconsistent Sample Preparation: Errors during the addition (spiking) of the IS solution, such as inaccurate pipetting or incomplete mixing, are a common cause.[4][7]

    • Inconsistent Extraction Recovery: Problems with the extraction procedure (e.g., protein precipitation, liquid-liquid extraction) can lead to variable loss of both the analyte and the IS.[7]

    • Instrumental Issues: Malfunctions with the autosampler (inconsistent injection volumes), fluctuations in the mass spectrometer's ion source, or detector drift can lead to response variability.[4][18]

    • Sample Homogeneity: If samples are not properly vortexed after thawing or after IS addition, the aliquot injected may not be representative.[18]

  • Troubleshooting Steps:

    • Review Procedures: Carefully review the standard operating procedure (SOP) for sample preparation with the analyst to ensure proper pipetting and mixing techniques.

    • Check Instrumentation: Perform system suitability tests. Inject the IS solution multiple times to check for injection precision and response stability.

    • Evaluate Extraction: Re-evaluate the robustness of the sample extraction method. Ensure pH, solvent volumes, and mixing times are consistent.

    • Prepare Fresh IS Solution: A degrading IS stock solution can cause issues. Prepare a fresh working solution and re-analyze a subset of samples.

Issue 2: The IS response is systematically lower or higher in subject samples compared to calibration standards and QCs.

  • Possible Causes:

    • Matrix Effects: This is a primary concern. Endogenous components in the biological matrix of subject samples (which are different from the cleaner matrix of calibrators/QCs) can suppress or enhance the ionization of the IS in the mass spectrometer's source.[5][18] This is particularly problematic if the IS and analyte do not co-elute perfectly.[5]

    • Metabolite Interference: A metabolite of this compound or a co-administered drug in the subject sample could co-elute and interfere with the IS signal.[18]

    • Different Sample Collection Tubes: Different anticoagulants or additives in sample collection tubes used for subject samples versus those used for preparing calibrators can cause a differential matrix effect.[18]

  • Troubleshooting Steps:

    • Use a SIL-IS: The best way to mitigate differential matrix effects is to use a stable isotope-labeled internal standard like this compound-d6. Its physicochemical properties are so similar to the analyte that it will be affected by the matrix in the same way.[5][9]

    • Improve Chromatography: Modify the chromatographic method to better separate the IS and analyte from interfering matrix components.

    • Evaluate Matrix Effect: Conduct a post-extraction addition experiment to formally assess and compare the degree of ion suppression/enhancement between the blank matrix (used for calibrators) and representative subject sample matrices.

    • Check for Cross-Interference: Analyze blank samples spiked only with the analyte to see if there is any contribution to the IS mass transition, and vice-versa.[5]

Data and Protocols

Comparison of Internal Standard Types
FeatureStable Isotope-Labeled (SIL) IS (e.g., this compound-d6)Structural Analog IS
Accuracy & Precision Highest, as it best corrects for matrix effects and extraction variability.[9]Can be good, but may not perfectly track the analyte, potentially reducing accuracy.[13]
Matrix Effect Compensation Excellent, due to near-identical co-elution and ionization properties.[5][9]Variable; depends on the degree of similarity to the analyte. Prone to differential matrix effects.[18]
Availability Generally available from specialty chemical suppliers.[10]May be more readily available and less expensive.
Cost Higher due to the cost of isotopic synthesis.[13]Generally lower.
Risk of Interference Low, but must check for isotopic contribution from the analyte.[5]Higher risk of interference from endogenous compounds or metabolites.
LC-MS/MS Parameters for this compound Analysis

The following table summarizes typical mass spectrometry parameters used for the quantitative analysis of this compound and its recommended internal standard, this compound-d6.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
This compound 264.2[11][12]58.1[11][12][14]Positive ESI
This compound-d6 (IS) 270.2[11][12]64.1[11][12]Positive ESI

Note: These values can vary slightly depending on the instrument and specific source conditions.

Experimental Workflow and Protocols

The following section outlines a typical experimental protocol for the quantification of this compound in human plasma.

Diagram: Workflow for this compound Analysis

cluster_prep Sample Preparation cluster_analysis Analysis & Quantification plasma Plasma Sample (Calibrator, QC, or Unknown) add_is Add Internal Standard (this compound-d6) plasma->add_is vortex1 Vortex to Mix add_is->vortex1 add_protein_precip Add Protein Precipitation Reagent (e.g., Acetonitrile with Formic Acid) vortex1->add_protein_precip vortex2 Vortex Vigorously add_protein_precip->vortex2 centrifuge Centrifuge to Pellet Protein vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lc_separation Chromatographic Separation (C8 or C18 Column) supernatant->lc_separation inject Inject into LC-MS/MS ms_detection Mass Spectrometric Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Area Integration (Analyte & IS) ms_detection->peak_integration ratio_calc Calculate Peak Area Ratio (Analyte Area / IS Area) peak_integration->ratio_calc calibration_curve Plot Calibration Curve (Ratio vs. Concentration) ratio_calc->calibration_curve quantify Quantify Unknown Samples calibration_curve->quantify

Caption: A typical experimental workflow for this compound quantification.

Detailed Protocol: Protein Precipitation Method
  • Sample Thawing: Thaw plasma samples, calibration standards, and QCs at room temperature. Vortex to ensure homogeneity.

  • Aliquoting: Into a clean 1.5 mL microcentrifuge tube, pipette 100 µL of the plasma sample.

  • Internal Standard Addition: Add 25 µL of the internal standard working solution (e.g., this compound-d6 at 100 ng/mL in methanol) to each tube, except for blank matrix samples.

  • Mixing: Vortex each tube for 10-15 seconds.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube.

  • Extraction: Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at approximately 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean autosampler vial for analysis.

  • Injection: Inject 5-10 µL of the supernatant into the LC-MS/MS system.

Diagram: Decision Logic for IS Selection

start Start: Select IS for This compound Analysis is_sil_available Is a Stable Isotope-Labeled (SIL) Internal Standard Available? start->is_sil_available use_sil Use SIL-IS: This compound-d6 is_sil_available->use_sil Yes select_analog Select a Structural Analog is_sil_available->select_analog No check_sil Validate Method: - Check for isotopic crosstalk - Ensure mass shift is >3 Da - Confirm co-elution use_sil->check_sil stop Proceed with Validated Method check_sil->stop analog_criteria Evaluate Analog Criteria: 1. Structural Similarity 2. Similar Retention Time 3. Similar Extraction & Ionization 4. No Endogenous Interference 5. Chromatographic Resolution select_analog->analog_criteria validate_analog Validate Method: - Assess for differential matrix effects - Confirm specificity and selectivity - Evaluate recovery consistency analog_criteria->validate_analog validate_analog->stop

Caption: Decision tree for selecting an appropriate internal standard.

References

Best practices for long-term storage and handling of Desvenlafaxine to ensure stability

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Desvenlafaxine to ensure its stability for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: this compound should be stored at a controlled room temperature between 20°C to 25°C (68°F to 77°F).[1][2][3][4][5][6][7] Excursions are permitted within the range of 15°C to 30°C (59°F to 86°F).[2][3][4] To protect the compound from potential degradation, it is crucial to store it in a dry place away from heat, moisture, and direct light.[8] Bathroom cabinets are not recommended for storage due to humidity and temperature fluctuations.[8]

Q2: How should this compound tablets be handled for experimental use?

A2: this compound extended-release tablets should be swallowed whole and should not be divided, crushed, chewed, or dissolved.[1][5][9] This is because the extended-release formulation is designed to release the drug over a specific period, and altering the tablet structure will disrupt this mechanism.

Q3: What are the known stability issues and degradation pathways for this compound?

A3: this compound is susceptible to degradation under certain conditions. Forced degradation studies have shown that it is most significantly affected by acidic and oxidative stress.[10][11][12][13] It is relatively stable under basic, thermal, and photolytic stress conditions.[10] The primary degradation pathways include oxidation and N-demethylation.[14] Under acidic conditions, a major degradation product has been identified.[11][12][13][15]

Q4: Are there any specific chemicals or solutions to avoid when working with this compound?

A4: Based on stability studies, direct contact with strong oxidizing agents (like hydrogen peroxide) and strong acids (like hydrochloric acid) should be minimized or avoided during experiments to prevent degradation.[10][11][16]

Q5: How can I verify the stability of my this compound sample?

A5: The stability of a this compound sample can be assessed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][11][12][15] These methods can separate the intact drug from its degradation products, allowing for accurate quantification of the active pharmaceutical ingredient (API).[11][15][16]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results or loss of compound activity. Degradation of this compound due to improper storage or handling.Verify storage conditions (temperature, humidity, light exposure). Review experimental procedures for potential exposure to incompatible chemicals (strong acids, oxidizing agents). Assess the purity of the this compound sample using a suitable analytical method like HPLC.
Appearance of unknown peaks in chromatogram during analysis. Formation of degradation products.Compare the chromatogram with a reference standard stored under ideal conditions. Perform forced degradation studies (acidic, oxidative) to identify the retention times of potential degradation products. Utilize LC-MS to identify the mass of the unknown peaks and elucidate their structures.
Physical changes in the this compound powder (e.g., color change, clumping). Exposure to moisture or light.Discard the sample as its integrity may be compromised. Ensure future samples are stored in a tightly sealed container in a dark, dry place.

Quantitative Data Summary

Table 1: Recommended Storage and Stability Conditions for this compound

Parameter Condition Notes
Storage Temperature 20°C to 25°C (68°F to 77°F)[1][2][3][4][5][6][7]Excursions permitted to 15°C to 30°C (59°F to 86°F)[2][3][4]
Humidity Store in a dry place.[8]Avoid high-humidity environments like bathrooms.[8]
Light Protect from light.Store in original or light-resistant containers.
pH Stability Stable in neutral and basic conditions.Significant degradation observed under acidic conditions.[10][11][12][13]
Oxidative Stability Susceptible to oxidative degradation.[10][16]Avoid contact with oxidizing agents.[10][16]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol describes a general method for assessing the stability of this compound.

  • Objective: To quantify this compound and separate it from its potential degradation products.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[12]

    • Mobile Phase: A mixture of a buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile). The exact ratio and pH should be optimized for best separation.[10][15]

    • Flow Rate: Typically 1.0 - 1.5 mL/min.[10]

    • Detection Wavelength: Around 229 nm.[15]

    • Injection Volume: 10-20 µL.

  • Procedure:

    • Prepare a standard solution of this compound of known concentration in a suitable diluent (e.g., a mixture of water and methanol).

    • Prepare the sample solution by dissolving the this compound to be tested in the same diluent to a similar concentration.

    • Inject the standard and sample solutions into the HPLC system.

    • Compare the peak area of this compound in the sample chromatogram to that of the standard to determine the concentration.

    • Examine the chromatogram for any additional peaks, which may indicate the presence of degradation products.

Protocol 2: Forced Degradation Study of this compound

  • Objective: To investigate the degradation profile of this compound under various stress conditions.

  • Procedure:

    • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M hydrochloric acid and heat at a controlled temperature (e.g., 60-80°C) for a specified time.[11]

    • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M sodium hydroxide and heat at a controlled temperature for a specified time.

    • Oxidative Degradation: Dissolve this compound in a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature for a specified time.[10][16]

    • Thermal Degradation: Expose solid this compound to dry heat (e.g., 105°C) for a specified duration.

    • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a specified duration.

    • After exposure, neutralize the acidic and basic samples.

    • Analyze all samples using the stability-indicating HPLC method described in Protocol 1 to assess the extent of degradation and identify degradation products.

Visualizations

G cluster_storage Storage Conditions cluster_handling Handling Practices cluster_stability Stability Outcome Temp Temperature (20-25°C) Stable Stable this compound Temp->Stable Maintains Humidity Humidity (Low) Humidity->Stable Maintains Light Light (Protected) Light->Stable Maintains Acids Avoid Strong Acids Acids->Stable Degrades Oxidizers Avoid Oxidizing Agents Oxidizers->Stable Degrades Formulation Do Not Crush/Divide Tablets Formulation->Stable Preserves Integrity

Caption: Factors influencing the stability of this compound.

G cluster_workflow Experimental Workflow: this compound Stability Assessment start Start: This compound Sample stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) start->stress hplc Stability-Indicating HPLC Analysis stress->hplc data Data Analysis: Quantify this compound & Degradation Products hplc->data end End: Stability Profile data->end

Caption: Workflow for assessing this compound stability.

References

Validation & Comparative

A Comparative Analysis of Desvenlafaxine and Venlafaxine on Serotonin and Norepinephrine Transporter Occupancy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of desvenlafaxine and its parent drug, venlafaxine, focusing on their respective occupancy of the serotonin transporter (SERT) and norepinephrine transporter (NET). The information presented is supported by experimental data from in vitro and in vivo studies, including positron emission tomography (PET) imaging.

Executive Summary

Venlafaxine and its active metabolite, this compound, are both serotonin-norepinephrine reuptake inhibitors (SNRIs) used in the treatment of major depressive disorder.[1][2][3] While structurally related, they exhibit notable differences in their pharmacokinetic and pharmacodynamic profiles, particularly concerning their affinity and occupancy of SERT and NET.[2][4] this compound demonstrates a higher binding affinity for both SERT and NET compared to venlafaxine.[3][4] Venlafaxine's mechanism of action is dose-dependent, initially acting as a selective serotonin reuptake inhibitor (SSRI) at lower doses and engaging NET at higher doses.[1][2] In contrast, this compound inhibits both serotonin and norepinephrine reuptake starting from its initial therapeutic dose.[1]

Data Presentation: Transporter Occupancy and Binding Affinity

The following tables summarize the quantitative data on the binding affinity and in vivo transporter occupancy of this compound and venlafaxine.

Table 1: Comparative Binding Affinity (Ki) for Human SERT and NET

DrugSERT Ki (nM/L)NET Ki (nM/L)SERT:NET Affinity Ratio
This compound40[4]558[4]~1:14
Venlafaxine82[4]2480[4]~1:30

Lower Ki values indicate higher binding affinity.

Table 2: In Vivo Serotonin Transporter (SERT) Occupancy of this compound (ODV) Measured by PET

Daily Dose (mg)Mean SERT Occupancy (%)
25Not explicitly stated, but dose-dependent increase observed[5]
50>50% (Dose for 50% occupancy is 14.4 mg)[5]
100Not explicitly stated, but dose-dependent increase observed[5]
150Not explicitly stated, but dose-dependent increase observed[5]

Data from a study using [11C]DASB PET in healthy male subjects.[5]

Table 3: In Vivo SERT and NET Occupancy of Venlafaxine XR

Daily Dose (mg)Maximal SERT Inhibition (%)Maximal NET Inhibition (%)
75-37585 (SD 10)[6][7]60 (SD 13)[6][7]

Data from an 8-week study in patients with major depression using a blood assay to estimate CNS transporter occupancy.[6][7]

Experimental Protocols

Measurement of Transporter Occupancy using Positron Emission Tomography (PET)

Positron Emission Tomography (PET) is a key in vivo imaging technique used to quantify transporter occupancy in the brain.[8]

Objective: To determine the percentage of SERT or NET bound by a drug at a given dose.

Typical Protocol:

  • Radioligand Selection: A radiolabeled tracer with high affinity and selectivity for the target transporter is chosen. For SERT, [11C]DASB is a commonly used radioligand.[5][9][10]

  • Subject Preparation: Subjects undergo a baseline PET scan without the drug to measure the baseline transporter density.

  • Drug Administration: The subject is then treated with the drug (this compound or venlafaxine) for a specified period to reach steady-state plasma concentrations.

  • Follow-up PET Scan: A second PET scan is performed while the subject is on medication.

  • Image Acquisition and Analysis:

    • Dynamic PET images are acquired over a period of time (e.g., 90 minutes) after radioligand injection.[9]

    • The PET data is used to calculate the binding potential (BPND), which is proportional to the density of available transporters.

    • Regions of interest (ROIs) in the brain are defined to measure BPND in specific areas.

  • Occupancy Calculation: Transporter occupancy is calculated as the percentage reduction in BPND from the baseline scan to the on-medication scan using the following formula:

    Occupancy (%) = [(BPND_baseline - BPND_drug) / BPND_baseline] * 100[5]

Visualizations

Signaling Pathway of this compound and Venlafaxine

cluster_presynaptic Presynaptic Neuron cluster_synaptic Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Venlafaxine Venlafaxine SERT SERT Venlafaxine->SERT Inhibits Reuptake NET NET Venlafaxine->NET Inhibits Reuptake (at higher doses) This compound This compound This compound->SERT Inhibits Reuptake This compound->NET Inhibits Reuptake 5-HT Increased Serotonin NE Increased Norepinephrine Serotonin Serotonin Serotonin->SERT Norepinephrine Norepinephrine Norepinephrine->NET Postsynaptic Receptors Postsynaptic Receptors 5-HT->Postsynaptic Receptors Binds to NE->Postsynaptic Receptors Binds to

Caption: Mechanism of action of this compound and Venlafaxine.

Experimental Workflow for PET Occupancy Study

A Subject Recruitment (Healthy Volunteers or Patients) B Baseline PET Scan (No Drug) A->B C Drug Administration (this compound or Venlafaxine) B->C F Image Analysis (Calculate BPND) B->F Baseline Data D Steady-State Plasma Concentration Achieved C->D E On-Medication PET Scan D->E E->F On-Medication Data G Calculate Transporter Occupancy (%) F->G

Caption: Workflow of a PET study to measure transporter occupancy.

Logical Relationship: Dose and Transporter Occupancy

cluster_venlafaxine Venlafaxine cluster_this compound This compound V_Low Low Dose (e.g., 75 mg/day) V_SERT High SERT Occupancy V_Low->V_SERT V_High High Dose (e.g., >150 mg/day) V_High->V_SERT V_NET Significant NET Occupancy V_High->V_NET D_Dose Therapeutic Dose (e.g., 50 mg/day) D_SERT High SERT Occupancy D_Dose->D_SERT D_NET Significant NET Occupancy D_Dose->D_NET

Caption: Dose-dependent transporter occupancy of Venlafaxine vs. This compound.

References

Navigating the Analytical Maze: A Guide to Validating Immunoassay Specificity for Desvenlafaxine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic drugs is paramount. This guide provides a comprehensive overview of the critical validation parameters for developing a specific immunoassay for Desvenlafaxine, a major active metabolite of the antidepressant Venlafaxine. Given the current landscape of commercially available reagents, this document focuses on the essential considerations for establishing a robust and reliable in-house assay, particularly concerning antibody specificity.

While commercial ELISA kits and specific monoclonal or polyclonal antibodies for the express purpose of this compound immunoassays are not readily found in the current market, the development of such an assay is a feasible endeavor. The primary challenge lies in ensuring the antibody's specificity for this compound, with minimal cross-reactivity to its parent compound, Venlafaxine, and other metabolites. This guide will walk you through the necessary steps to validate the specificity and overall performance of a custom-developed this compound immunoassay.

The Critical Challenge: Antibody Specificity

This compound is the primary active metabolite of Venlafaxine. Structurally, the two compounds are very similar, differing by only a single methyl group. This structural homology presents a significant challenge for antibody development and immunoassay specificity. An antibody raised against this compound must be rigorously tested to ensure it does not significantly bind to Venlafaxine or other related metabolites, which could lead to inaccurate quantification and misinterpretation of pharmacokinetic or therapeutic drug monitoring data.

Key Performance Characteristics to Validate

A robust immunoassay for this compound must be validated for several key performance characteristics to ensure its accuracy, reliability, and fitness for purpose. The following table summarizes the essential validation parameters and their typical acceptance criteria.

Validation ParameterDescriptionAcceptance Criteria
Specificity (Cross-Reactivity) The ability of the antibody to exclusively bind to this compound in the presence of structurally similar compounds.Cross-reactivity with Venlafaxine and other relevant metabolites should be less than 1%.
Sensitivity (LOD & LOQ) The lowest concentration of this compound that can be reliably detected (Limit of Detection) and quantified (Limit of Quantification).LOD and LOQ should be appropriate for the intended application (e.g., therapeutic range monitoring).
Precision (Repeatability & Intermediate Precision) The degree of agreement among a series of measurements from multiple sampling of the same homogenous sample.Coefficient of Variation (%CV) should typically be ≤15% for intra-assay precision and ≤20% for inter-assay precision.
Accuracy (Recovery) The closeness of the mean test results obtained by the assay to the true concentration of the analyte.The mean recovery should be within 80-120% of the nominal concentration.
Linearity and Range The ability of the assay to provide results that are directly proportional to the concentration of the analyte in the sample.The correlation coefficient (r²) of the standard curve should be ≥0.99.
Robustness The capacity of the assay to remain unaffected by small, deliberate variations in method parameters.No significant change in results with minor variations in assay conditions (e.g., incubation time, temperature).

Experimental Protocols

Below are detailed methodologies for the key experiments required to validate a this compound immunoassay.

Specificity (Cross-Reactivity) Testing

Objective: To determine the extent to which the anti-Desvenlafaxine antibody binds to Venlafaxine and other potential cross-reactants.

Methodology:

  • Prepare a standard curve for this compound using the developed immunoassay protocol.

  • Prepare a series of high-concentration stock solutions of potential cross-reactants (e.g., Venlafaxine, N-desmethylvenlafaxine, O-desmethylvenlafaxine glucuronide).

  • Spike known concentrations of each cross-reactant into the assay buffer.

  • Analyze these samples using the this compound immunoassay.

  • Determine the concentration of this compound that would produce the same signal as the high concentration of the cross-reactant.

  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of this compound at 50% B/B0 / Concentration of Cross-Reactant at 50% B/B0) x 100

Sensitivity (LOD and LOQ) Determination

Objective: To establish the lower limits of detection and quantification for the this compound immunoassay.

Methodology:

  • Limit of Detection (LOD):

    • Prepare and analyze a minimum of 10 blank samples (assay buffer without this compound).

    • Calculate the mean and standard deviation (SD) of the blank signals.

    • The LOD is the concentration of this compound that corresponds to the mean blank signal + 3x SD.

  • Limit of Quantification (LOQ):

    • Prepare a series of low-concentration this compound standards near the expected LOD.

    • The LOQ is the lowest concentration that can be measured with acceptable precision and accuracy (typically %CV ≤20% and recovery of 80-120%).

Precision (Intra- and Inter-Assay) Assessment

Objective: To evaluate the reproducibility of the assay.

Methodology:

  • Intra-Assay Precision (Repeatability):

    • Prepare at least three levels of quality control (QC) samples (low, medium, high) within the assay's quantitative range.

    • Analyze at least 20 replicates of each QC level in a single assay run.

    • Calculate the mean, SD, and %CV for each QC level.

  • Inter-Assay Precision (Intermediate Precision):

    • Analyze the same three levels of QC samples in multiple assay runs, performed on different days by different operators.

    • Calculate the mean, SD, and %CV for each QC level across all runs.

Visualizing the Workflow and Logic

To better illustrate the processes involved in validating a this compound immunoassay, the following diagrams have been generated using Graphviz.

Immunoassay_Workflow cluster_prep Sample & Reagent Preparation cluster_assay Immunoassay Steps cluster_analysis Data Analysis Sample Sample (e.g., Plasma) Incubation Add Samples, Standards & Antibody Sample->Incubation Standards This compound Standards Standards->Incubation Antibody Anti-Desvenlafaxine Antibody Antibody->Incubation Enzyme_Conj Enzyme Conjugate Add_Conj Add Enzyme Conjugate Enzyme_Conj->Add_Conj Coating Coat Plate with Capture Antibody Blocking Block Non-specific Sites Coating->Blocking Blocking->Incubation Washing1 Wash Plate Incubation->Washing1 Washing1->Add_Conj Washing2 Wash Plate Add_Conj->Washing2 Add_Sub Add Substrate Washing2->Add_Sub Stop Stop Reaction Add_Sub->Stop Read Read Absorbance Stop->Read Curve Generate Standard Curve Read->Curve Calculate Calculate Concentrations Curve->Calculate

Caption: Workflow of a competitive ELISA for this compound detection.

Specificity_Validation cluster_compounds Test Compounds cluster_testing Cross-Reactivity Testing cluster_evaluation Specificity Evaluation This compound This compound (Analyte) Immunoassay Perform this compound Immunoassay This compound->Immunoassay Venlafaxine Venlafaxine (Parent Drug) Venlafaxine->Immunoassay Metabolites Other Metabolites Metabolites->Immunoassay Measure Measure Signal Response Immunoassay->Measure Calculate_CR Calculate % Cross-Reactivity Measure->Calculate_CR Compare Compare to Acceptance Criteria (<1%) Calculate_CR->Compare Decision Is Specificity Acceptable? Compare->Decision

Caption: Logical workflow for validating the specificity of a this compound antibody.

Conclusion

While the lack of readily available commercial immunoassays for this compound presents a challenge, it also offers an opportunity for laboratories to develop and validate a highly specific and sensitive in-house assay. By rigorously assessing the key performance characteristics, with a particular focus on specificity and cross-reactivity with Venlafaxine, researchers can establish a reliable tool for the accurate quantification of this compound. The protocols and validation framework provided in this guide serve as a robust starting point for such endeavors, ultimately contributing to more precise and meaningful research and clinical outcomes.

A Comparative Guide to HPLC and LC-MS/MS Methods for Desvenlafaxine Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic drugs in biological matrices is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the bioanalysis of Desvenlafaxine, a key antidepressant.

This document summarizes experimental protocols and quantitative performance data from published studies to assist in the selection of the most appropriate analytical method for specific research needs.

Method Comparison Overview

Both HPLC and LC-MS/MS are powerful techniques for the quantitative analysis of drugs like this compound in biological samples. The choice between the two often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

  • HPLC with UV Detection: This method is widely accessible and cost-effective, offering reliable quantification for a variety of applications. It is suitable for studies where expected drug concentrations are relatively high.[1][2][3]

  • LC-MS/MS: This technique provides superior sensitivity and selectivity by coupling the separation power of liquid chromatography with the mass-resolving capability of tandem mass spectrometry. It is the gold standard for bioanalysis, especially for studies requiring low limits of quantification and high specificity.[4][5][6]

Quantitative Performance Data

The following tables summarize the key performance parameters for HPLC and LC-MS/MS methods for this compound bioanalysis as reported in the literature.

Table 1: HPLC Method Performance

ParameterReported Range/Value
Linearity Range10 - 150 µg/mL
Accuracy98.51% ± 0.44% to 99.56% ± 1.095%[2]
Precision (%RSD)Intra-day: 0.291% - 1.814%; Inter-day: 0.310% - 0.918%[2]
Limit of Detection (LOD)Not explicitly stated in provided abstracts
Limit of Quantification (LOQ)Not explicitly stated in provided abstracts

Table 2: LC-MS/MS Method Performance

ParameterReported Range/Value
Linearity Range1.001 - 400.352 ng/mL[4][6]
Accuracy93.4% - 107.4%[4][6]
Precision (%RSD)Intra-day: 0.7% - 5.5%; Inter-day: 1.9% - 6.8%[4][6]
Limit of Quantification (LOQ)0.5 ng/mL[5]

Experimental Protocols

Detailed methodologies for both HPLC and LC-MS/MS are crucial for reproducibility. The following sections outline typical experimental protocols.

HPLC Method Protocol

A common approach for the analysis of this compound in human plasma using RP-HPLC with UV detection is as follows:[1][3]

  • Sample Preparation: A single-step protein precipitation method is often employed. This involves the addition of a precipitating agent, such as acetonitrile, to the plasma sample, followed by vortexing and centrifugation to separate the precipitated proteins. The resulting supernatant is then filtered before injection into the HPLC system.[1]

  • Chromatographic Conditions:

    • Column: Hypersil BDS C18 (250 mm × 4.6 mm, 5 µm) is a frequently used stationary phase.[1][3]

    • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and a buffer, such as 0.02M potassium dihydrogen phosphate, is common. The pH is typically adjusted to around 4.0.[1][3]

    • Flow Rate: A flow rate of 1.0 mL/min is often used.[1][3]

    • Detection: UV detection is typically performed at a wavelength of 230 nm.[1][3]

LC-MS/MS Method Protocol

A sensitive and specific LC-MS/MS method for the quantification of this compound in human plasma generally involves these steps:[4][6]

  • Sample Preparation: Liquid-liquid extraction (LLE) is a common technique to extract this compound and an internal standard from the plasma matrix.[4][6]

  • Chromatographic Conditions:

    • Column: A Thermo-BDS hypersil C8 column (50 × 4.6 mm, 3 µm) has been shown to provide good chromatographic separation.[4][6]

    • Mobile Phase: An isocratic mobile phase composed of 5 mM ammonium acetate buffer and methanol in a 20:80 (v/v) ratio is effective.[4][6]

    • Flow Rate: A flow rate of 0.80 mL/min is typically used.[4][6]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.

    • MRM Transitions:

      • This compound: m/z 264.2 → 58.1[4][6]

      • Internal Standard (this compound-d6): m/z 270.2 → 64.1[4][6]

Experimental Workflow for Cross-Validation

Cross-validation is a critical process to ensure that data from different analytical methods are comparable. The following diagram illustrates a typical workflow for the cross-validation of HPLC and LC-MS/MS methods.

CrossValidationWorkflow cluster_hplc HPLC Method cluster_lcms LC-MS/MS Method cluster_validation Cross-Validation hplc_prep Sample Preparation (Protein Precipitation) hplc_analysis HPLC-UV Analysis hplc_prep->hplc_analysis hplc_data HPLC Data hplc_analysis->hplc_data compare Compare Results (Statistical Analysis) hplc_data->compare lcms_prep Sample Preparation (Liquid-Liquid Extraction) lcms_analysis LC-MS/MS Analysis lcms_prep->lcms_analysis lcms_data LC-MS/MS Data lcms_analysis->lcms_data lcms_data->compare start Spiked Plasma Samples start->hplc_prep start->lcms_prep

Caption: Workflow for cross-validation of HPLC and LC-MS/MS methods.

References

Investigating the differential effects of Desvenlafaxine and Venlafaxine on CYP2D6 enzyme inhibition in vitro.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the in vitro inhibitory effects of Desvenlafaxine and its parent compound, Venlafaxine, on the cytochrome P450 2D6 (CYP2D6) enzyme. The data presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective understanding of the potential for drug-drug interactions mediated by these two antidepressants.

Quantitative Comparison of CYP2D6 Inhibition

The following table summarizes the key quantitative parameters, namely the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), derived from in vitro studies investigating the inhibition of CYP2D6 by this compound and Venlafaxine. Lower values are indicative of more potent inhibition.

CompoundParameterValue (µM)Probe SubstrateBiological System
This compound IC50~ or >100Not SpecifiedHuman Liver Microsomes
IC5050 and 70BufuralolHuman Liver Microsomes
IC5080 and 90DextromethorphanHuman Liver Microsomes
Ki~80Bufuralol 1'-hydroxylaseHuman Liver Microsomes
Ki~40Dextromethorphan O-demethylaseHuman Liver Microsomes
Venlafaxine IC50~ or >100Not SpecifiedHuman Liver Microsomes
Ki41.0 ± 9.5Imipramine 2-hydroxylationHuman Liver Microsomes

Based on the available in vitro data, both this compound and Venlafaxine are considered to be weak inhibitors of the CYP2D6 enzyme.[1] Studies have shown that both compounds exhibit little to no reversible inhibition of various CYP enzymes, with IC50 and Ki values generally at or above 100 µM.[1][2] Specifically for this compound, the IC50 values for CYP2D6-mediated metabolism were reported to be between 50 and 90 µM, with Ki values of approximately 40 to 80 µM, depending on the substrate used.[3] Venlafaxine was found to be a less potent inhibitor of imipramine 2-hydroxylation, a CYP2D6-mediated reaction, with a Ki of 41.0 ± 9.5 µM, as compared to several selective serotonin reuptake inhibitors (SSRIs).[4] Neither drug has been found to be a mechanism-based inhibitor of CYP2D6.[1]

Experimental Protocols for In Vitro CYP2D6 Inhibition Assays

The determination of the inhibitory potential of this compound and Venlafaxine on CYP2D6 in vitro is typically conducted using human liver microsomes, which are rich in cytochrome P450 enzymes.[1][4] The following protocol provides a generalized methodology based on published studies.

1. Materials and Reagents:

  • Human Liver Microsomes: Pooled from multiple donors to minimize individual variability.

  • CYP2D6 Probe Substrates: Specific substrates for CYP2D6, such as bufuralol, dextromethorphan, or imipramine, are used to measure the enzyme's activity.[3][4]

  • Test Inhibitors: this compound and Venlafaxine solutions of varying concentrations.

  • Cofactors: An NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is required to support the catalytic activity of CYP enzymes.[1]

  • Reaction Termination Solution: Typically a cold organic solvent like methanol or acetonitrile.[5]

2. Incubation Procedure:

  • A reaction mixture is prepared containing human liver microsomes, a specific CYP2D6 probe substrate (at a concentration near its Km value), and the test inhibitor (this compound or Venlafaxine) at various concentrations.[5]

  • The reaction is initiated by the addition of the NADPH-regenerating system.[1]

  • The incubation is carried out in a temperature-controlled environment, usually at 37°C, for a predetermined period (e.g., 30 minutes).[5]

3. Sample Analysis:

  • The enzymatic reaction is terminated by the addition of the cold solvent.[5]

  • The samples are then processed, often by centrifugation, to precipitate proteins.

  • The supernatant is analyzed to quantify the formation of the specific metabolite from the probe substrate. High-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed for this purpose.[5][6]

4. Data Interpretation:

  • The rate of metabolite formation in the presence of the inhibitor is compared to the control (no inhibitor).

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

  • The inhibition constant (Ki) is calculated from the IC50 value or determined using graphical methods such as Dixon plots, which involve assessing the inhibitory effect at multiple substrate concentrations.[4]

For studies on mechanism-based inhibition, the protocol is modified to include a pre-incubation step where the inhibitor is incubated with the microsomes and NADPH before the addition of the probe substrate.[1]

Visualizing Metabolic and Experimental Pathways

The following diagrams illustrate the metabolic relationship between Venlafaxine and this compound and the general workflow of an in vitro CYP2D6 inhibition assay.

cluster_pathway Metabolic Pathway of Venlafaxine Venlafaxine Venlafaxine This compound O-Desmethylvenlafaxine (this compound) Venlafaxine->this compound CYP2D6 (Major) N_Desmethylvenlafaxine N-Desmethylvenlafaxine Venlafaxine->N_Desmethylvenlafaxine CYP3A4, CYP2C19, CYP2C9 (Minor)

Caption: Metabolic conversion of Venlafaxine to its major active metabolite, this compound, is primarily catalyzed by the CYP2D6 enzyme.

cluster_workflow In Vitro CYP2D6 Inhibition Assay Workflow A Prepare Incubation Mixture: Human Liver Microsomes + CYP2D6 Substrate + Inhibitor B Initiate Reaction with NADPH A->B C Incubate at 37°C B->C D Terminate Reaction C->D E Quantify Metabolite (LC-MS/MS) D->E F Calculate IC50 and Ki E->F

Caption: A generalized workflow for determining the in vitro inhibitory potential of a compound on the CYP2D6 enzyme.

References

A comparative study of the pharmacokinetic profiles of Desvenlafaxine in different rodent strains.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacokinetic profiles of Desvenlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), in commonly used rodent strains. Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in preclinical models is fundamental for predicting its behavior in humans. This document summarizes key pharmacokinetic parameters from published studies and details the experimental methodologies employed.

Executive Summary

This compound, the major active metabolite of venlafaxine, exhibits distinct pharmacokinetic characteristics in different rodent species. This guide consolidates available data on key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t½) in Sprague-Dawley rats and CD-1 mice. The primary metabolic pathways for this compound in these models involve glucuronidation and, to a lesser extent, oxidative metabolism. Urine is the principal route of excretion.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound in different rodent strains based on available literature. It is crucial to note that experimental conditions such as dosage, route of administration, and the physiological state of the animals (e.g., sex, ovariectomized) can significantly influence these parameters.

ParameterSprague-Dawley Rat (Ovariectomized)CD-1 Mouse (Male)
Dose 30 mg/kg (oral)30 mg/kg (oral)
Cmax (Plasma) 7.0 µMData not available
Tmax (Plasma) 30 minData not available
t½ (Plasma) 3.0 hData not available
AUC(0-last) (Brain to Plasma Ratio) 1.7Data not available
AUC(0-last) (Hypothalamus to Plasma Ratio) 1.3Data not available
Primary Route of Excretion Urine[1][2]Urine[1][2]
Major Metabolite in Plasma This compound-O-glucuronide[1][2]This compound-O-glucuronide[1][2]

Note: The data for Sprague-Dawley rats is from a study in ovariectomized females, which is a model for menopause[3]. Direct comparison with male CD-1 mice should be made with caution.

Experimental Protocols

A comprehensive understanding of the methodologies used to generate pharmacokinetic data is essential for accurate interpretation. Below are detailed experimental protocols based on the cited literature.

Pharmacokinetic Study in Ovariectomized Sprague-Dawley Rats[3]
  • Animal Model: Ovariectomized Sprague-Dawley rats were used to mimic the hormonal state of menopause.

  • Dosing: this compound succinate was administered orally at a dose of 30 mg/kg.

  • Sample Collection: Blood, brain, and hypothalamus samples were collected at various time points post-dosing.

  • Analytical Method: this compound concentrations in plasma and tissue homogenates were determined using a sensitive analytical method, likely high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), although the specific method is not detailed in the abstract.

  • Pharmacokinetic Analysis: Standard pharmacokinetic parameters including Cmax, Tmax, and apparent terminal half-life were calculated from the concentration-time profiles. Brain and hypothalamus to plasma ratios were determined based on the AUC(0-last).

Metabolism and Excretion Study in Sprague-Dawley Rats and CD-1 Mice[1][2]
  • Animal Models: Male Sprague-Dawley rats and male CD-1 mice were used in this study.

  • Dosing: A single oral dose of [14C]-labeled this compound was administered to both species at 30 mg/kg.

  • Sample Collection: Plasma, urine, and feces were collected over a specified period to analyze the metabolic profile and routes of excretion.

  • Metabolite Profiling: Radioactive metabolites in plasma, urine, and feces were profiled using techniques such as liquid chromatography with mass spectrometry (LC/MS) to identify the major metabolic pathways.

  • Excretion Analysis: The total amount of radioactivity excreted in urine and feces was measured to determine the primary route of elimination.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study, from animal dosing to data analysis.

G cluster_0 Animal Dosing cluster_1 Sample Collection cluster_2 Sample Processing & Analysis cluster_3 Data Analysis Strain_Selection Rodent Strain Selection (e.g., Sprague-Dawley Rat, CD-1 Mouse) Dosing Drug Administration (e.g., Oral Gavage) Strain_Selection->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Tissue_Harvesting Tissue Harvesting (e.g., Brain, Liver) Dosing->Tissue_Harvesting Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Tissue_Homogenization Tissue Homogenization Tissue_Harvesting->Tissue_Homogenization LC_MS_Analysis LC-MS/MS Analysis Plasma_Separation->LC_MS_Analysis Tissue_Homogenization->LC_MS_Analysis PK_Modeling Pharmacokinetic Modeling LC_MS_Analysis->PK_Modeling Parameter_Calculation Parameter Calculation (Cmax, Tmax, AUC, t½) PK_Modeling->Parameter_Calculation

Caption: A typical experimental workflow for a rodent pharmacokinetic study.

Signaling Pathways and Metabolism

The primary metabolic pathways for this compound in rodents involve Phase II conjugation, specifically glucuronidation, and to a lesser extent, Phase I oxidative metabolism.

G This compound This compound Glucuronidation Glucuronidation (UGT Enzymes) This compound->Glucuronidation Phase II Oxidative_Metabolism Oxidative Metabolism (CYP3A4 - minor pathway) This compound->Oxidative_Metabolism Phase I Excretion Urinary Excretion This compound->Excretion Unchanged Desvenlafaxine_O_glucuronide This compound-O-glucuronide (Major Metabolite) Glucuronidation->Desvenlafaxine_O_glucuronide N_O_didesmethyl_venlafaxine N,O-didesmethyl-venlafaxine (Minor Metabolite) Oxidative_Metabolism->N_O_didesmethyl_venlafaxine Desvenlafaxine_O_glucuronide->Excretion N_O_didesmethyl_venlafaxine->Excretion

References

Evaluating the therapeutic index of Desvenlafaxine versus other SNRIs in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

A Preclinical Comparison of the Therapeutic Index of Desvenlafaxine and Other SNRIs

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical therapeutic index of this compound against other prominent Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), including Venlafaxine, Duloxetine, and Milnacipran. The therapeutic index (TI), a quantitative measure of a drug's safety margin, is a critical parameter in preclinical evaluation. It is typically calculated as the ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response. In preclinical models, this is often represented as the ratio of the Lethal Dose 50 (LD50) to the Effective Dose 50 (ED50).

SNRIs exert their therapeutic effects by inhibiting the reuptake of both serotonin (5-HT) and norepinephrine (NE), thereby increasing the availability of these neurotransmitters in the synaptic cleft.[1][2] While all drugs in this class share this primary mechanism, they differ in their relative affinities for the serotonin transporter (SERT) and the norepinephrine transporter (NET), which can influence their efficacy and side-effect profiles.[3]

Comparative Preclinical Data: Efficacy and Toxicity

The following table summarizes available preclinical data for this compound and other selected SNRIs. The therapeutic index is calculated from the presented toxicity and efficacy data. It is important to note that the data is compiled from various studies, which may use different animal models (mice vs. rats) and routes of administration, making direct comparison an approximation.

DrugAnimal ModelEfficacy Metric (ED50 or Effective Dose)Toxicity Metric (LD50)Approx. Therapeutic Index (LD50/ED)
This compound Mouse10 mg/kg, p.o. (Effective Dose, Forced Swim & Tail Suspension Tests)[4]Data not readily available in searched literatureN/A
Venlafaxine Mouse / Rat8 mg/kg, i.p. (Effective Dose, Forced Swim Test)[5]350 mg/kg, p.o. (Rat)~43.8
Duloxetine Rat / Mouse40 mg/kg, i.p. (Effective Dose, Forced Swim Test)[6]282 mg/kg, i.g. (Mouse)[7]~7.1
Milnacipran Mouse10-30 mg/kg, i.p. (Effective Dose, Neuropathic Pain Model)[8]Data not readily available in searched literatureN/A
  • p.o. = Per os (by mouth); i.p. = Intraperitoneal; i.g. = Intragastric.

  • Note on Therapeutic Index Calculation: The calculated TI is an approximation due to potential variations in species and administration routes between efficacy and toxicity studies. The absence of readily available, directly comparable LD50 and ED50 data for all compounds in the same model highlights a common challenge in preclinical literature reviews.

Signaling Pathways and Comparative Selectivity

The fundamental mechanism of SNRIs involves the blockade of SERT and NET.[6][9] This action increases neurotransmitter levels in the synapse, leading to downstream signaling cascades that are believed to underlie their antidepressant effects. Long-term treatment with SNRIs has also been associated with an increase in Brain-Derived Neurotrophic Factor (BDNF), which plays a role in neuroplasticity.[10]

SNRI_Mechanism cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron presynaptic vesicle Vesicle NE NE vesicle->NE Release SHT 5-HT vesicle->SHT Release SERT SERT NET NET synapse NE->NET Reuptake receptor Postsynaptic Receptors NE->receptor Binds SHT->SERT Reuptake SHT->receptor Binds postsynaptic BDNF Increased BDNF Expression receptor->BDNF Downstream Signaling SNRI SNRI Drug SNRI->SERT Blocks SNRI->NET Blocks

SNRI Mechanism of Action.

While all SNRIs block both transporters, their selectivity ratios differ. This can have clinical implications for both efficacy and side effects. This compound and Duloxetine have a more balanced profile than Venlafaxine, which is significantly more potent for SERT, while Milnacipran shows a preference for NET.[3]

SNRI_Selectivity center Comparative Selectivity (SERT:NET Affinity Ratio) Venlafaxine Venlafaxine center->Venlafaxine ~30 : 1 This compound This compound center->this compound ~14 : 1 Duloxetine Duloxetine center->Duloxetine ~10 : 1 Milnacipran Milnacipran center->Milnacipran ~1 : 1.6

Comparative SERT vs. NET Selectivity.

Experimental Protocols

The data presented in this guide are derived from standardized preclinical experiments designed to assess antidepressant efficacy and acute toxicity.

Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral model to screen for antidepressant efficacy in rodents.[11][12] The test is based on the principle that when placed in an inescapable container of water, animals will eventually cease active escape behaviors and adopt an immobile posture.[13] Antidepressant compounds are known to increase the latency to immobility or decrease the total time spent immobile.[11]

Objective: To assess the potential antidepressant activity of a compound by measuring its effect on the duration of immobility in rodents.

Apparatus:

  • A transparent cylindrical container (e.g., 25 cm height x 15 cm diameter).

  • The container is filled with water (23-25°C) to a depth (e.g., 15 cm) that prevents the animal from touching the bottom with its tail or feet.[14]

Procedure:

  • Acclimation: Animals are brought to the testing room at least one hour before the experiment to acclimate.

  • Drug Administration: The test compound, reference drug, or vehicle is administered at a predetermined time before the test (e.g., 30-60 minutes for i.p. injection).

  • Test Session: Each animal is individually placed into the water-filled cylinder.

  • Observation: The session typically lasts for 6 minutes. Behavior is often recorded by video for later analysis.[15]

  • Measurement: The key parameter measured is the duration of immobility, which is typically scored during the final 4 minutes of the 6-minute test. Immobility is defined as the state in which the animal makes only the minimal movements necessary to keep its head above water.

Interpretation: A significant decrease in the duration of immobility compared to the vehicle-treated control group is indicative of antidepressant-like activity.

FST_Workflow start Start acclimate Acclimate Animals to Testing Room start->acclimate administer Administer Drug (e.g., this compound) or Vehicle acclimate->administer place Place Animal in FST Apparatus administer->place record Record Behavior (6 minutes) place->record analyze Analyze Last 4 Minutes for Immobility Time record->analyze compare Compare Drug Group vs. Vehicle Group analyze->compare end End compare->end

Forced Swim Test (FST) Workflow.
Acute Toxicity (LD50) Determination

The LD50 is a standardized measure of the acute toxicity of a substance, representing the dose required to cause mortality in 50% of a test animal population.

Objective: To determine the median lethal dose (LD50) of a compound following a single administration.

Procedure (Up-and-Down Procedure - UDP - OECD 425): This method is a modern approach that minimizes the number of animals required.

  • Dosing: A single animal is dosed at a level just below the best preliminary estimate of the LD50.

  • Observation: The animal is observed for signs of toxicity and mortality, typically over a 48-hour period.

  • Sequential Dosing:

    • If the animal survives, the next animal is given a higher dose (e.g., by a factor of 1.2-1.5).

    • If the animal dies, the next animal is given a lower dose.

  • Endpoint: This process is continued until stopping criteria are met (e.g., a specific number of dose reversals have occurred).

  • Calculation: The LD50 is then calculated from the pattern of outcomes using statistical methods, such as maximum likelihood estimation.

Interpretation: The LD50 value provides a benchmark for the acute toxicity of a substance and is used in conjunction with efficacy data to calculate the therapeutic index.

Discussion and Conclusion

The lack of a readily available LD50 value for this compound in the searched literature prevents a direct calculation of its therapeutic index for comparison. However, its effective dose of 10 mg/kg in mouse antidepressant models is comparable to that of Venlafaxine.

It is crucial to underscore the limitations of this analysis. The use of data from different species (rat vs. mouse) and different routes of administration can significantly impact ED50 and LD50 values. This guide serves as a framework for understanding the concept and evaluation of the therapeutic index, but a true head-to-head comparison would require these compounds to be tested concurrently within the same study, using consistent models, species, and administration routes. These preclinical findings are essential for guiding drug development but do not directly translate to clinical safety and efficacy in humans.

References

In vitro assessment of the potential for drug-drug interactions between Desvenlafaxine and other CNS-active agents.

Author: BenchChem Technical Support Team. Date: November 2025

Desvenlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI), is the major active metabolite of venlafaxine used in the treatment of major depressive disorder (MDD).[1][2][3][4] Given that patients with MDD often require polypharmacy for comorbid conditions, understanding the potential for drug-drug interactions (DDIs) is critical for safe and effective treatment.[3][4][5] This guide provides an objective comparison of this compound's DDI potential based on in vitro experimental data, focusing on its interactions with key metabolic enzymes and transporters relevant to other centrally active agents.

Metabolic Profile of this compound

This compound exhibits a relatively simple metabolic profile compared to many other antidepressants.[1][3] Its elimination is primarily handled by two main pathways:

  • Conjugation: The major metabolic route is O-glucuronidation, a Phase II metabolic reaction mediated by UDP-glucuronosyltransferase (UGT) enzymes (including UGT1A1, UGT1A3, UGT2B4, UGT2B15, and UGT2B17).[2][6]

  • Oxidative Metabolism: A minor pathway involves oxidative metabolism (N-demethylation) via the cytochrome P450 (CYP) enzyme CYP3A4.[1][2][6]

Notably, unlike its parent compound venlafaxine, this compound's metabolism is not significantly dependent on the highly polymorphic CYP2D6 enzyme.[2][6] This characteristic suggests a lower risk of pharmacokinetic variability due to genetic differences in CYP2D6 activity or interactions with drugs that inhibit this enzyme.[4][7]

G cluster_main This compound Metabolism DVS This compound UGTs UGT Enzymes (UGT1A1, UGT1A3, UGT2B4, UGT2B15, UGT2B17) DVS->UGTs Major Pathway CYP3A4 CYP3A4 DVS->CYP3A4 Minor Pathway Metabolite1 This compound-O-glucuronide UGTs->Metabolite1 Metabolite2 N,O-didesmethyl venlafaxine CYP3A4->Metabolite2 Excretion Renal Excretion Metabolite1->Excretion Metabolite2->Excretion G cluster_workflow CYP450 Inhibition Assay Workflow A Prepare Human Liver Microsomes + NADPH Regenerating System B Add CYP Probe Substrate + Varying Concentrations of this compound A->B C Incubate at 37°C B->C D Stop Reaction & Analyze Metabolite Formation (LC-MS) C->D E Calculate IC50 Value D->E G cluster_workflow P-gp Substrate Assay Workflow Setup Apical Chamber Caco-2 Cell Monolayer Basolateral Chamber Measure_BL Measure Transport to Basolateral Setup:f1->Measure_BL Measure_AP Measure Transport to Apical Setup:f1->Measure_AP AddDrug_AP Add this compound to Apical Chamber AddDrug_AP->Setup:f0 AddDrug_BL Add this compound to Basolateral Chamber AddDrug_BL->Setup:f2 Calculate Calculate Permeability (P_app_) & Efflux Ratio Measure_BL->Calculate Measure_AP->Calculate

References

A Comparative Analysis of Desvenlafaxine and Escitalopram on Hippocampal Neurogenesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery that antidepressant medications can stimulate the birth of new neurons in the adult hippocampus, a process known as hippocampal neurogenesis, has opened new avenues for understanding and treating major depressive disorder (MDD). This guide provides a comparative analysis of two widely prescribed antidepressants, Desvenlafaxine and Escitalopram, on their effects on hippocampal neurogenesis. This compound is a serotonin-norepinephrine reuptake inhibitor (SNRI), while Escitalopram is a selective serotonin reuptake inhibitor (SSRI). Understanding their differential impacts on neurogenesis is crucial for developing more targeted and effective therapeutic strategies. This document summarizes key experimental findings, details the methodologies used in these studies, and illustrates the implicated signaling pathways.

Quantitative Data Summary

The following tables present a summary of the quantitative data from preclinical studies investigating the effects of this compound and Escitalopram on hippocampal neurogenesis.

Table 1: Effects of this compound on Hippocampal Neurogenesis in Adult Male Rats [1][2]

Treatment GroupDose (mg/kg, twice daily for 16 days)Mean Number of BrdU+ Cells in the Dentate Gyrus (± SEM)Percentage of BrdU+ Cells Expressing Mature Neuronal Phenotypes (NeuN+)
Vehicle-~2500~60%
This compound0.5Not significantly different from vehicleNot significantly different from vehicle
This compound5Increased vs. VehicleSignificantly increased vs. Vehicle

*Note: While the study abstract mentions an increase in total new BrdU+ cell number with the high dose, the full text and figures suggest a more significant effect on accelerating neuronal maturation, leading to a higher number of mature neurons.[1][2]

Table 2: Effects of Escitalopram on Hippocampal Cytogenesis in a Chronic Mild Stress (CMS) Rat Model of Depression [3][4]

Treatment GroupDose (mg/kg/day, i.p. for 4 weeks)Mean Number of BrdU+ Cells in the Ventral Dentate Gyrus (± SEM)Correlation with Recovery from Anhedonia
Control (No CMS)-Higher than CMS group-
CMS + Vehicle-Significantly decreased vs. Control-
CMS + Escitalopram5Reversed CMS-induced decrease (in recovered animals only)Positive correlation
CMS + Escitalopram10Reversed CMS-induced decrease (in recovered animals only)Positive correlation

Experimental Protocols

A comprehensive understanding of the experimental methodologies is essential for the critical evaluation of the presented data. Below are detailed protocols for the key experiments cited.

BrdU Labeling and Immunohistochemistry for Cell Proliferation and Survival

This protocol is a standard method to label and visualize newly divided cells in the brain.[5][6][7]

  • BrdU Administration: Adult male Long Evans rats (for the this compound study) or Wistar rats (for the Escitalopram study) are injected intraperitoneally (i.p.) with 5-bromo-2'-deoxyuridine (BrdU) at a dose of 50 mg/kg.[1][3] This is typically done daily for a period of 5 consecutive days to label cells undergoing DNA synthesis.[1]

  • Tissue Preparation: Two to four weeks after the last BrdU injection, animals are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS). Brains are then extracted and post-fixed in 4% PFA overnight, followed by cryoprotection in a sucrose solution.[6]

  • Sectioning: The brains are sectioned coronally or horizontally at a thickness of 40 µm using a cryostat or vibratome.

  • Immunohistochemistry:

    • DNA Denaturation: Free-floating sections are pre-treated with 2N HCl to denature the DNA and expose the BrdU epitope.

    • Blocking: Sections are incubated in a blocking solution (e.g., PBS with Triton X-100 and normal goat serum) to prevent non-specific antibody binding.

    • Primary Antibody Incubation: Sections are incubated with a primary antibody against BrdU (e.g., rat anti-BrdU) overnight at 4°C. For phenotyping, co-labeling with antibodies against neuronal (e.g., NeuN, DCX) or glial (e.g., GFAP, S100β) markers is performed.

    • Secondary Antibody Incubation: After washing, sections are incubated with a fluorescently-labeled secondary antibody (e.g., goat anti-rat IgG conjugated to a fluorophore) for 2 hours at room temperature.

    • Counterstaining and Mounting: Sections are often counterstained with a nuclear dye like DAPI and mounted on slides with an anti-fade mounting medium.

  • Microscopy and Quantification: The number of BrdU-positive cells in the dentate gyrus of the hippocampus is quantified using a fluorescence microscope and stereological counting methods.

Doublecortin (DCX) Staining for Immature Neurons

Doublecortin (DCX) is a microtubule-associated protein expressed in migrating and differentiating neurons, making it a reliable marker for neuroblasts and immature neurons.[8][9]

  • Tissue Preparation and Sectioning: The protocol is similar to that for BrdU labeling.

  • Immunohistochemistry:

    • Antigen Retrieval: For some protocols, a heat-mediated antigen retrieval step using citrate buffer may be performed to enhance antibody binding.

    • Blocking: Sections are incubated in a blocking solution.

    • Primary Antibody Incubation: Sections are incubated with a primary antibody against DCX (e.g., goat anti-DCX or rabbit anti-DCX) overnight at 4°C.

    • Secondary Antibody Incubation: After washing, sections are incubated with an appropriate fluorescently-labeled secondary antibody.

    • Counterstaining and Mounting: Sections are counterstained and mounted as described above.

  • Analysis: The number and morphology of DCX-positive cells are analyzed to assess the population of immature neurons. Dendritic complexity and length can also be measured to evaluate neuronal maturation.[2]

Signaling Pathways

The pro-neurogenic effects of this compound and Escitalopram are mediated by complex intracellular signaling cascades, primarily involving the potentiation of serotonin and norepinephrine neurotransmission, which in turn modulates neurotrophic factor expression and receptor signaling.

Experimental Workflow for Assessing Hippocampal Neurogenesis

G cluster_0 Animal Model and Treatment cluster_1 Tissue Processing cluster_2 Immunohistochemistry Animal_Model Rodent Model (e.g., Rat) Treatment Antidepressant Administration (this compound or Escitalopram) Animal_Model->Treatment BrdU_Injection BrdU Injection (50 mg/kg, i.p.) Treatment->BrdU_Injection Perfusion Transcardial Perfusion (Saline, 4% PFA) BrdU_Injection->Perfusion Brain_Extraction Brain Extraction & Post-fixation Perfusion->Brain_Extraction Sectioning Brain Sectioning (40 µm) Brain_Extraction->Sectioning Staining Immunostaining (BrdU, DCX, NeuN, etc.) Sectioning->Staining Microscopy Fluorescence Microscopy Staining->Microscopy Quantification Stereological Quantification Microscopy->Quantification Data_Analysis Data Analysis & Interpretation Quantification->Data_Analysis G cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron (Dentate Gyrus) This compound This compound SERT SERT This compound->SERT inhibits NET NET This compound->NET inhibits Escitalopram Escitalopram Escitalopram->SERT inhibits Serotonin_vesicle Serotonin Serotonin Serotonin (5-HT) Serotonin_vesicle->Serotonin Norepinephrine_vesicle Norepinephrine Norepinephrine Norepinephrine (NE) Norepinephrine_vesicle->Norepinephrine Receptor_5HT1A 5-HT1A Receptor Serotonin->Receptor_5HT1A Receptor_5HT4 5-HT4 Receptor Serotonin->Receptor_5HT4 Adrenergic_Receptor Adrenergic Receptor Norepinephrine->Adrenergic_Receptor AC Adenylate Cyclase (AC) Receptor_5HT1A->AC Receptor_5HT4->AC Adrenergic_Receptor->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB BDNF_Gene BDNF Gene Transcription CREB->BDNF_Gene BDNF BDNF Release BDNF_Gene->BDNF TrkB TrkB Receptor BDNF->TrkB PI3K_Akt PI3K/Akt Pathway TrkB->PI3K_Akt MAPK_ERK MAPK/ERK Pathway TrkB->MAPK_ERK Neurogenesis Increased Neurogenesis (Proliferation, Survival, Maturation) PI3K_Akt->Neurogenesis MAPK_ERK->Neurogenesis

References

Benchmarking the analytical performance of a novel Desvenlafaxine assay against established methods

Author: BenchChem Technical Support Team. Date: November 2025

Benchmarking a Novel Desvenlafaxine Assay: A Comparative Analysis of Analytical Performance

For Immediate Release

This guide provides a comprehensive benchmark analysis of a novel Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for the quantification of this compound. Its analytical performance is compared against established methods, including High-Performance Liquid Chromatography with UV detection (HPLC-UV), High-Performance Thin-Layer Chromatography (HPTLC), and spectrophotometric assays. This document is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate analytical method for their specific research needs.

This compound, the major active metabolite of venlafaxine, is a serotonin-norepinephrine reuptake inhibitor (SNRI) used in the treatment of major depressive disorder.[1] Accurate and reliable quantification of this compound in various matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations.

Comparative Analysis of Analytical Methods

The selection of an analytical method for this compound quantification is contingent on the specific requirements of the study, such as the required sensitivity, selectivity, sample matrix, and throughput. While traditional methods like HPLC-UV and spectrophotometry are widely used, modern techniques like LC-MS/MS offer significant advantages in terms of sensitivity and specificity.

Table 1: Quantitative Performance of a Novel LC-MS/MS Method

ParameterPerformance
Linearity Range1.001 - 400.352 ng/mL[2]
Correlation Coefficient (r²)≥0.9994[2]
Accuracy93.4 - 107.4%[2]
Intra-day Precision (%RSD)0.7 - 5.5%[2]
Inter-day Precision (%RSD)1.9 - 6.8%[2]
Lower Limit of Quantification (LLOQ)0.5 ng/mL[1]

Table 2: Comparison with Established Analytical Methods

MethodLinearity RangeLODLOQ
Novel LC-MS/MS 1.001 - 400.352 ng/mL[2]-0.5 ng/mL[1]
HPLC-UV 5 - 100 µg/mL[3]1.146 µg/mL[3]3.476 µg/mL[3]
HPTLC 100 - 1000 ng/spot[4]10 ng/spot[4]100 ng/spot[4]
Spectrophotometry (Method A) 20 - 100 µg/mL[5]0.825 µg/mL[5]2.5 µg/mL[5]
Spectrophotometry (Method B) 5 - 25 µg/mL[5]0.1061 µg/mL[5]0.321 µg/mL[5]

Experimental Protocols

Detailed methodologies for the novel LC-MS/MS assay and established methods are provided below.

Novel Assay: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity for the quantification of this compound in human plasma.[2]

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To a plasma sample, add an internal standard (e.g., this compound-d6).[2]

  • Perform liquid-liquid extraction using an appropriate organic solvent.

  • Evaporate the organic layer and reconstitute the residue in the mobile phase.

2. Chromatographic Conditions

  • Column: Thermo-BDS hypersil C8 (50 x 4.6 mm, 3 µm)[2]

  • Mobile Phase: 5 mM ammonium acetate buffer: methanol (20:80, v/v)[2]

  • Flow Rate: 0.80 mL/min[2]

  • Injection Volume: Not specified.

3. Mass Spectrometry Detection

  • Ionization Mode: Electrospray Ionization (ESI), Positive[2]

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Mass Transitions:

    • This compound: m/z 264.2 → 58.1[2]

    • This compound-d6 (IS): m/z 270.2 → 64.1[2]

Established Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A stability-indicating HPLC method for the analysis of this compound succinate.[3]

1. Sample Preparation

  • Prepare standard and sample solutions in a diluent of acetonitrile and water (50:50 v/v).[3]

2. Chromatographic Conditions

  • Column: Discovery C18[3]

  • Mobile Phase: Acetonitrile: phosphate buffer pH 3.8 (50:50 v/v)[3]

  • Flow Rate: 0.7 mL/min[3]

  • Detection Wavelength: 229 nm[3]

  • Injection Volume: 20 µL[3]

Established Method 2: High-Performance Thin-Layer Chromatography (HPTLC)

A validated HPTLC method for the determination of this compound succinate in tablet formulations.[6]

1. Sample Preparation

  • Accurately weigh and crush tablets, followed by extraction in methanol and filtration.[6]

2. Chromatographic Conditions

  • Stationary Phase: Silica gel 60 F254 coated aluminum sheet[6]

  • Mobile Phase: Ethyl acetate: n-hexane: triethylamine (5.0:4.5:0.5 v/v/v)[6]

  • Detection: Densitometric analysis at 226 nm[6]

Established Method 3: Spectrophotometry

Two simple and economic spectrophotometric methods have been developed based on oxidative coupling reactions.[5]

Method A: MBTH Method

  • Based on the reaction of this compound with 3-methyl-2-benzothiazolinone hydrazone (MBTH) in the presence of ferric chloride.[5]

  • The resulting colored complex is measured at 663 nm.[5]

Method B: 2,2'-Bipyridyl Method

  • Based on the reaction of this compound with 2,2'-bipyridyl in the presence of ferric chloride.[5]

  • The resulting colored complex is measured at 522 nm.[5]

Visualizations

To further illustrate the experimental process, a logical workflow for analytical method validation is provided below.

Assay_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis A Define Analytical Requirements B Select Appropriate Technology (e.g., LC-MS/MS, HPLC) A->B C Optimize Method Parameters (e.g., Mobile Phase, Column) B->C D Specificity / Selectivity C->D E Linearity & Range D->E F Accuracy & Precision E->F G Limit of Detection (LOD) F->G H Limit of Quantitation (LOQ) G->H I Robustness H->I J Stability I->J K Prepare Samples J->K L Analyze Samples using Validated Method K->L M Data Processing & Reporting L->M

References

Safety Operating Guide

Safe Disposal of Desvenlafaxine: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of desvenlafaxine and other pharmaceutical compounds is a critical component of laboratory safety and environmental stewardship. Adherence to established protocols not only ensures a safe working environment but also prevents the release of active pharmaceutical ingredients (APIs) into ecosystems, where they can have unintended ecological effects. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound in a research setting.

Regulatory Framework

In the United States, the disposal of chemical and pharmaceutical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2][3] The EPA's regulations, particularly Subpart P of the RCRA, provide specific management standards for hazardous waste pharmaceuticals at healthcare facilities, which include a prohibition on flushing these substances.[2][4] While this compound is not federally classified as a controlled substance by the Drug Enforcement Administration (DEA), its disposal must still comply with all applicable federal, state, and local environmental regulations.[5]

Environmental Impact and Significance

The increasing use of psychiatric drugs has led to their detection in various environmental compartments, including wastewater, surface water, and even tap water.[6] this compound, the active metabolite of venlafaxine, is frequently detected in the aquatic environment and has a negative impact on fish and amphibians.[7] Due to these environmental risks, both venlafaxine and this compound have been considered for inclusion in the European Union's "Watch List" for surface water monitoring.[6][8] Studies have found that this compound is one of several APIs that exceed critical environmental concentrations in a significant percentage of the world's rivers, underscoring the need for meticulous disposal practices.[9]

Step-by-Step Disposal Protocol for this compound Waste

This protocol outlines the standard operating procedure for disposing of expired, unused, or contaminated this compound in a laboratory environment.

Step 1: Waste Identification and Segregation

  • Identify: Clearly label all containers of this compound waste as "For Disposal" or "Expired." Include the chemical name and any known hazards.

  • Segregate: Keep this compound waste separate from other laboratory waste streams (e.g., biohazardous, radioactive, general trash). Store it in a designated, secure area away from active experiments.

Step 2: Determine if Waste is RCRA Hazardous

  • Consult the Safety Data Sheet (SDS) for this compound to determine if the specific formulation exhibits characteristics of a hazardous waste (ignitability, corrosivity, reactivity, or toxicity).[3]

  • Pure this compound is not typically a listed hazardous waste, but formulations or mixtures could be. When in doubt, manage the waste as hazardous.

Step 3: Packaging and Storage for Disposal

  • Ensure waste containers are sealed, in good condition, and compatible with the material.

  • Store the sealed containers in a secondary containment bin within a secure, designated waste accumulation area.

Step 4: Arrange for Professional Disposal

  • Contact Your Institution's Environmental Health & Safety (EHS) Office: This is the most critical step. EHS departments are responsible for managing regulated waste and will have established procedures and contracts for proper disposal.[10][11]

  • Use a Licensed Waste Contractor: Your EHS office will arrange for pickup by a licensed hazardous waste management company or a DEA-registered reverse distributor.[2][5][10]

  • Incineration: The required and most common treatment method for pharmaceutical waste is incineration at a permitted facility, which destroys the active pharmaceutical ingredient.[2][3]

Step 5: Prohibited Disposal Methods

  • DO NOT Pour Down the Drain: Flushing or sewering pharmaceutical waste is prohibited by the EPA for healthcare facilities and is a primary source of environmental contamination.[2][6]

  • DO NOT Dispose in Regular or Biohazard Trash: Placing this compound in the household or laboratory trash is not a compliant or safe method for a laboratory setting.[12][13] This practice can lead to environmental release and poses a risk to public safety.[14]

Step 6: Maintain Meticulous Records

  • Keep a detailed log of all disposed substances, including the chemical name, quantity, and date of disposal.

  • Retain all paperwork and manifests provided by your EHS office and the waste contractor as proof of compliant disposal.

Quantitative Data: Environmental Concentrations of this compound

The following table summarizes reported detection limits for this compound in various environmental samples, illustrating its prevalence and the sensitivity of analytical methods used to monitor it.

Environmental MatrixAnalyteLimit of Quantitation (LOQ)Reference
Surface WaterThis compound0.08 ng/L[7]
WastewaterThis compoundNot specified[7]
SludgeThis compoundNot specified[7]
SedimentThis compoundNot specified[7]

ng/L = nanograms per liter

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G cluster_assessment Assessment & Segregation cluster_disposal Disposal Protocol cluster_prohibited Prohibited Actions start This compound Waste Generated (Expired, Unused, Contaminated) identify Step 1: Identify & Label Waste start->identify no_drain DO NOT Pour Down Drain start->no_drain no_trash DO NOT Discard in Trash start->no_trash segregate Step 2: Segregate from Other Waste in a Secure, Designated Area identify->segregate check_rcra Step 3: Consult SDS Is waste RCRA Hazardous? segregate->check_rcra package Step 4: Package Securely in Compatible Containers check_rcra->package Yes / Unsure (Treat as Hazardous) contact_ehs Step 5: Contact Institutional EHS Office for Pickup package->contact_ehs disposal Step 6: Transfer to Licensed Contractor for Incineration contact_ehs->disposal documentation Step 7: Complete & Retain Disposal Documentation disposal->documentation

Caption: this compound Disposal Decision Workflow for Laboratories.

References

Essential Safety and Operational Guide for Handling Desvenlafaxine

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Desvenlafaxine. The following procedural guidance is designed to ensure a safe laboratory environment and proper disposal of this pharmaceutical compound.

Hazard Identification and Personal Protective Equipment

This compound is a potent pharmaceutical compound that requires careful handling to avoid potential health risks. The primary hazards include being harmful if swallowed, causing skin irritation, and causing serious eye irritation. It is essential to use appropriate personal protective equipment (PPE) to minimize exposure.

Table 1: Hazard Summary and Recommended Personal Protective Equipment (PPE)

Hazard ClassificationGHS PictogramRecommended Personal Protective Equipment (PPE)Engineering Controls
Acute Toxicity, Oral (Category 4)GHS07Chemical-resistant gloves, Lab coat, Safety glasses with side shieldsFume hood or ventilated enclosure
Skin Corrosion/Irritation (Category 2)GHS07Impervious gloves, Protective clothingFume hood or ventilated enclosure
Serious Eye Damage/Eye Irritation (Category 2A)GHS07Tightly fitting safety goggles or face shieldFume hood, accessible eye wash station
Reproductive Toxicity (Suspected)GHS08A full protective suit may be required for extensive handlingContained systems, local exhaust ventilation
Specific target organ toxicity, single exposure; Respiratory tract irritationGHS07NIOSH-approved respirator for particulatesFume hood, HEPA-filtered local exhaust

Safe Handling and Experimental Workflow

Adherence to a strict operational protocol is mandatory when working with this compound. The following workflow outlines the key steps for safe handling from receipt of the compound to its final disposal.

Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling a Don appropriate PPE: - Lab coat - Safety glasses with side shields - Nitrile gloves b Prepare work area in a certified chemical fume hood or ventilated enclosure a->b Ensure safety first c Weighing: - Use an analytical balance with a weigh boat - Minimize dust generation during transfer b->c Proceed to handling d Solution Preparation: - Carefully transfer powder to a volumetric flask - Rinse weigh boat and spatula with solvent c->d For solution preparation e Decontaminate work surfaces d->e After handling is complete f Dispose of waste in a labeled, sealed container e->f g Remove and dispose of PPE properly f->g

Caption: Workflow for the Safe Handling of this compound.

Operational and Disposal Plans

Accidental Release Measures

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Personnel Precautions: Evacuate the area and ensure adequate ventilation. Avoid inhaling dust and direct contact with the substance. Emergency responders should wear appropriate personal protective equipment as outlined in the PPE section.

  • Containment and Cleaning: For spills, contain the source if it is safe to do so. Collect the spilled material with an absorbent material and place it in a labeled, sealed container for disposal. The spill area should be thoroughly cleaned.

  • Environmental Precautions: Prevent the product from entering drains or water courses.

The following diagram illustrates the decision-making process for managing a this compound spill.

This compound Spill Response start Spill Detected assess Assess Spill Size and Risk start->assess ppe Don Appropriate PPE: - Respirator - Chemical-resistant gloves - Gown - Eye protection assess->ppe contain Contain the Spill ppe->contain cleanup Clean Up Spill with Absorbent Material contain->cleanup decontaminate Decontaminate the Area cleanup->decontaminate dispose Dispose of Waste in a Sealed, Labeled Container decontaminate->dispose report Report the Incident dispose->report

Caption: Procedural Flow for Managing a this compound Spill.

Disposal Considerations

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and potential harm to others.

  • Unused Product: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.

  • Household Disposal: If a take-back program is not available, unused medicines can be disposed of in household trash. To do this, remove the drug from its original container and mix it with an undesirable substance such as used coffee grounds, dirt, or cat litter. This mixture should then be placed in a sealable bag or container before being thrown in the trash.

  • Packaging: Scratch out all personal information on empty medicine packaging to protect privacy before recycling or discarding.

It is important to note that this compound should not be flushed down the toilet unless specifically instructed to do so by the product

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desvenlafaxine
Reactant of Route 2
Reactant of Route 2
Desvenlafaxine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。